molecular formula C39H57N3O6S B15553162 NR12S

NR12S

Número de catálogo: B15553162
Peso molecular: 696.0 g/mol
Clave InChI: MJGSHKTVWQIWAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NR12S is a useful research compound. Its molecular formula is C39H57N3O6S and its molecular weight is 696.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C39H57N3O6S

Peso molecular

696.0 g/mol

Nombre IUPAC

3-[3-[9-(diethylamino)-5-oxobenzo[a]phenoxazin-2-yl]oxypropyl-dodecyl-methylazaniumyl]propane-1-sulfonate

InChI

InChI=1S/C39H57N3O6S/c1-5-8-9-10-11-12-13-14-15-16-23-42(4,25-18-27-49(44,45)46)24-17-26-47-32-20-21-33-34(29-32)39-38(30-36(33)43)48-37-28-31(41(6-2)7-3)19-22-35(37)40-39/h19-22,28-30H,5-18,23-27H2,1-4H3

Clave InChI

MJGSHKTVWQIWAA-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

NR12S Fluorescent Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NR12S fluorescent probe is a powerful tool for investigating the biophysical properties of cellular membranes. A derivative of the well-known solvatochromic dye Nile Red, this compound has been specifically engineered for enhanced membrane targeting and reduced internalization, making it an invaluable asset for studying the plasma membrane of living cells.[1][2] Its unique photophysical properties allow for the sensitive detection of changes in membrane lipid order, cholesterol content, and even membrane potential.[1][3][4] This guide provides a comprehensive overview of this compound, including its core properties, experimental protocols, and key applications in cellular biology and drug development.

This compound is a fluorogenic lipid membrane dye that selectively stains the outer leaflet of lipid vesicles and cell membranes, making it highly suitable for live-cell imaging.[5] Structurally, this compound is a conjugate of the Nile Red fluorophore with a long alkyl chain and a zwitterionic group. This modification facilitates strong interaction with lipid membranes and anchors the probe to the outer leaflet, with negligible flip-flop to the inner leaflet over extended periods.[1]

Core Properties and Data

The utility of this compound stems from its sensitivity to the local lipid environment. Its fluorescence emission spectrum shifts in response to changes in the lipid packing and cholesterol concentration.[3][6] In more ordered membrane domains, such as those rich in cholesterol and sphingomyelin (B164518) (liquid-ordered phase), the emission maximum of this compound is blue-shifted. Conversely, in less ordered domains (liquid-disordered phase), the emission is red-shifted.[1][3] This solvatochromic behavior allows for ratiometric imaging, providing a quantitative measure of membrane lipid order.

Physicochemical and Photophysical Properties

A summary of the key quantitative data for the this compound probe is presented below.

PropertyValueReference(s)
Molecular Weight 695.96 g/mol [5]
Formula C₃₉H₅₇N₃O₆S[5]
Excitation Maximum (λex) 554 nm (in DMSO)[5]
Emission Maximum (λem) 627 nm (in DMSO)[5]
Quantum Yield (Φ) 0.55 (in DMSO)[5]
Solubility Soluble to 10 mM in DMSO[5]
Purity ≥95%[5]
Storage Store at -20°C[5]
Spectral Properties in Different Lipid Environments

The ratiometric nature of this compound allows for the calculation of a General Polarization (GP) value, which is indicative of membrane order. The GP is calculated from the fluorescence intensities at two different emission wavelengths. For this compound, these are typically in the blue-shifted (liquid-ordered) and red-shifted (liquid-disordered) regions of its emission spectrum.[4]

ParameterWavelengths for GP CalculationReference(s)
Liquid-ordered (Lo) phase 557 nm[4]
Liquid-disordered (Ld) phase 664 nm[4]

Mechanism of Action and Applications

The primary mechanism of this compound involves its insertion into the outer leaflet of the plasma membrane and a corresponding change in its fluorescence properties based on the surrounding lipid environment. This sensitivity makes it a versatile tool for various applications.

Monitoring Cholesterol and Lipid Order

This compound is extensively used to monitor changes in plasma membrane cholesterol levels and lipid order.[3][6] The emission color of this compound correlates well with the cholesterol content in cell membranes.[1][3] Depletion of cholesterol using agents like methyl-β-cyclodextrin (MβCD) leads to a decrease in lipid order and a red shift in the this compound emission spectrum.[3][6] This allows for the semi-quantification of cholesterol levels in the plasma membranes of living cells.[6]

Investigating Endocytosis

This compound can be employed to study the process of endocytosis and the maturation of endosomes.[2] As the probe is internalized via endocytosis, it reports on the changing lipid environment of the endosomal membrane. Studies have shown a dramatic red shift in the fluorescence of this compound in late endosomes and lysosomes, indicating a decrease in lipid order as these organelles mature.[2] This is attributed to a decrease in cholesterol and the hydrolysis of sphingomyelin in the late endosomal and lysosomal membranes.[2]

Detection of Apoptosis

A fascinating application of this compound is in the detection of apoptosis.[7] During apoptosis, there is a significant decrease in the lipid order of the outer leaflet of the plasma membrane. This compound can detect this change, exhibiting a red shift in its emission spectrum.[7] This provides a novel, non-invasive method for identifying apoptotic cells.

Sensing Membrane Potential

This compound has also been shown to be sensitive to changes in transmembrane potential.[1][8] Depolarization of the cell membrane leads to a decrease in the fluorescence intensity of this compound.[1][8] This property allows for the optical monitoring of neuronal activity, including action potentials.[1]

Experimental Protocols

Detailed methodologies for key experiments using the this compound probe are provided below.

Protocol 1: Staining Live Cells for Plasma Membrane Imaging

This protocol outlines the basic procedure for staining the plasma membrane of live cells with this compound for fluorescence microscopy.

Materials:

  • This compound fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Live cells cultured on a suitable imaging dish or slide

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare a working solution: Dilute the this compound stock solution in a suitable buffer (e.g., PBS or cell culture medium without phenol (B47542) red) to a final concentration of 10-100 nM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Staining:

    • Wash the cultured cells twice with the imaging buffer.

    • Add the this compound working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells twice with the imaging buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation around 530-560 nm and emission collection in two channels, one centered around 580 nm for the ordered phase and another around 640 nm for the disordered phase).

Protocol 2: Monitoring Cholesterol Depletion with Methyl-β-cyclodextrin (MβCD)

This protocol describes how to use this compound to observe changes in plasma membrane cholesterol levels following treatment with MβCD.

Materials:

  • Live cells stained with this compound (as per Protocol 1)

  • Methyl-β-cyclodextrin (MβCD)

  • Cell culture medium or buffer

Procedure:

  • Stain cells with this compound: Follow steps 1-4 of Protocol 1 to stain the cells.

  • Acquire baseline images: Before adding MβCD, acquire baseline fluorescence images of the stained cells in the two emission channels.

  • Treat with MβCD: Prepare a working solution of MβCD in cell culture medium or buffer (a typical concentration range is 1-10 mM). Replace the imaging buffer with the MβCD solution and incubate for the desired time (e.g., 15-60 minutes) at 37°C.

  • Acquire post-treatment images: After the MβCD treatment, acquire fluorescence images of the same cells in the two emission channels.

  • Data Analysis: Calculate the ratio of the fluorescence intensity in the blue-shifted channel to the red-shifted channel for both pre- and post-treatment images. A decrease in this ratio indicates a decrease in plasma membrane cholesterol and lipid order.[6]

Visualizations

Experimental Workflow for Monitoring Cholesterol Depletion

Cholesterol_Depletion_Workflow cluster_prep Cell Preparation cluster_imaging Imaging and Treatment cluster_analysis Data Analysis start Culture Live Cells stain Stain with this compound (10-100 nM, 5-15 min) start->stain wash1 Wash Cells (2x) stain->wash1 image_pre Acquire Baseline Fluorescence Images wash1->image_pre treat Treat with MβCD (e.g., 1-10 mM, 15-60 min) image_pre->treat image_post Acquire Post-Treatment Fluorescence Images treat->image_post ratio Calculate Intensity Ratio (Blue-shifted / Red-shifted) image_post->ratio compare Compare Pre- and Post-Treatment Ratios ratio->compare conclusion Conclusion: Decrease in ratio indicates cholesterol depletion compare->conclusion

Caption: Workflow for monitoring cholesterol depletion using this compound.

Signaling Pathway of this compound in Endocytosis and Endosome Maturation

Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis cluster_maturation Endosome Maturation pm This compound binds to the outer leaflet of the plasma membrane pm_state High Lipid Order (Blue-shifted fluorescence) pm->pm_state internalization This compound is internalized via endocytosis pm->internalization Energy-dependent pathways early_endo Early Endosome internalization->early_endo early_endo_state Slight decrease in Lipid Order early_endo->early_endo_state late_endo Late Endosome / Lysosome early_endo->late_endo Maturation late_endo_state Significant decrease in Lipid Order (Red-shifted fluorescence) late_endo->late_endo_state

Caption: this compound trafficking during endocytosis and endosome maturation.

Conclusion

The this compound fluorescent probe is a sophisticated and versatile tool for the detailed investigation of cell membrane dynamics. Its ability to selectively label the outer leaflet of the plasma membrane and its sensitive response to the lipid environment make it superior to its parent compound, Nile Red, for many applications in live-cell imaging. The capacity to provide ratiometric readouts of lipid order, monitor cholesterol content, track endocytic pathways, and even detect apoptosis and changes in membrane potential underscores its importance in fundamental cell biology research and its potential in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively integrate this compound into their experimental workflows.

References

An In-depth Technical Guide to the Photophysical Properties of NR12S Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NR12S is a fluorescent membrane probe derived from Nile Red, engineered for the specific analysis of lipid order and cholesterol content within the outer leaflet of cellular membranes. Its unique amphiphilic structure, combining the Nile Red fluorophore with a long alkyl chain and a zwitterionic head group, ensures strong and selective insertion into the plasma membrane with minimal internalization or flip-flop to the inner leaflet over extended periods.[1][2][3] This makes this compound an invaluable tool for real-time imaging and quantitative analysis of membrane biophysics in living cells.[2]

Core Photophysical Properties

The fluorescence of this compound is highly sensitive to the polarity and viscosity of its microenvironment, a characteristic known as solvatochromism. This property is central to its function as a membrane probe. In non-polar, ordered membrane environments, its emission is blue-shifted, while in more polar, disordered environments, the emission is red-shifted.[2][3]

Table 1: General Photophysical Data for this compound

PropertyValueConditionsSource
Absorption Maximum (λabs) 554 nmIn DMSO[4]
Emission Maximum (λem) 627 nmIn DMSO[4]
Quantum Yield (φ) 0.55In DMSO[4]
Molar Mass 695.96 g/mol -[4]
Recommended Laser Line 532 nmFor microscopy[4]
Two-Photon Absorption Cross Section Peak at ~800-850 nm-[5]

Environmental Sensitivity and Ratiometric Imaging

The primary application of this compound is to quantify the lipid order of cell membranes, which is often related to cholesterol content.[1][2] This is achieved by ratiometric analysis of its fluorescence emission. The emission spectrum of this compound exhibits a significant blue shift when incorporated into a liquid-ordered (Lo) phase, typical of membranes rich in sphingomyelin (B164518) and cholesterol, compared to a liquid-disordered (Ld) phase found in membranes with unsaturated phospholipids.[2] This spectral shift allows for the calculation of a "Generalized Polarization" (GP) value, which provides a quantitative measure of membrane order.

Table 2: Spectral Properties of this compound in Different Membrane Environments

Membrane EnvironmentKey CharacteristicsThis compound EmissionWavelengths for Ratiometric AnalysisSource
Liquid-Ordered (Lo) Phase High cholesterol & saturated lipidsBlue-shiftedILo: ~557-560 nm[1][3]
Liquid-Disordered (Ld) Phase Low cholesterol & unsaturated lipidsRed-shiftedILd: ~630-664 nm[1][3]

The fluorescence lifetime of this compound is also sensitive to the membrane environment. It increases in the presence of high cholesterol content and upon switching from monounsaturated to saturated lipids.[6][7] For instance, the lifetime difference (Δτ) between a POPC membrane and a POPC:Cholesterol (50:50) membrane was measured to be 2.26 ns at an emission wavelength of 570 nm.[7]

Key Experimental Protocols

This protocol outlines the standard procedure for staining the plasma membrane of living cells with this compound for fluorescence microscopy.

  • Reagent Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For staining, dilute the stock solution to a final working concentration of 0.02-0.04 µM in a suitable buffer or medium (e.g., RPMI, phenol (B47542) red-free L15 medium).[1][3]

  • Cell Preparation : Culture cells to the desired confluency. For suspension cells, wash twice and resuspend at a concentration of approximately 2x10⁶ cells/ml.[1] For adherent cells, grow on imaging-compatible plates or slides.

  • Staining : Add an equal volume of the 0.04 µM this compound working solution to the cell suspension (for a final concentration of 0.02 µM). Incubate the cells in the dark at room temperature for 7-10 minutes.[1]

  • Washing : Wash the cells twice with fresh medium or buffer to remove unbound dye.[1]

  • Imaging : Resuspend cells and transfer to a 96-well black plate or mount the slide on a confocal microscope.[1] Excite the sample using a laser line close to 532 nm or 488 nm.[3][4] Collect fluorescence emission in two separate channels corresponding to the ordered (~550-600 nm) and disordered (~630-700 nm) phases to enable ratiometric analysis.[3]

This workflow describes using this compound to semi-quantify changes in plasma membrane cholesterol levels, for example, after pharmacological treatment.

  • Cell Treatment : Culture cells and treat with agents that modify cholesterol levels.

    • Depletion : Use methyl-β-cyclodextrin (MβCD) to extract cholesterol from the membrane and/or lovastatin (B1675250) to inhibit cholesterol biosynthesis.[1][2]

    • Enrichment : Use MβCD-cholesterol complexes to load cholesterol into the membrane.

  • Staining : Following treatment, stain the cells with this compound using the protocol described above.

  • Data Acquisition : Measure the fluorescence intensity in two channels (e.g., 560 nm and 630 nm) using a fluorescence plate reader or confocal microscope.[1]

  • Analysis : Calculate the ratio of the fluorescence intensities (e.g., I₅₆₀ / I₆₃₀). A decrease in this ratio corresponds to a decrease in membrane cholesterol and lipid order, while an increase indicates higher cholesterol content and order.[1]

This protocol is used to verify that this compound selectively stains the outer leaflet of the plasma membrane. Sodium dithionite (B78146) is a membrane-impermeable reducing agent that can quench the fluorescence of this compound.

  • Methodology : A methodology of reversible redox switching of this compound fluorescence at one leaflet can be performed using sodium dithionite.[2]

  • Principle : After staining vesicles or live cells with this compound, the addition of sodium dithionite to the external medium will quench the fluorescence of the dye molecules located in the outer leaflet.[2]

  • Observation : Studies show that for this compound, this treatment leads to a near-complete loss of fluorescence, confirming its exclusive presence in the outer leaflet with negligible flip-flop to the inner leaflet on the timescale of hours.[2]

Visualizations of Workflows and Mechanisms

NR12S_Mechanism This compound This compound Dye Lo Lo This compound->Lo Inserts into Outer Leaflet Ld Ld EmissionBlue Blue-Shifted Emission (~560 nm) EmissionRed Red-Shifted Emission (~630 nm) Lo->EmissionBlue Results in Ld->EmissionRed Results in

Cholesterol_Depletion_Workflow start Culture Live Cells treatment Treat with MβCD/Lovastatin to Deplete Cholesterol start->treatment control Control Group (No Treatment) start->control stain Stain All Cells with this compound (e.g., 0.02 µM, 7 min) treatment->stain control->stain wash Wash to Remove Unbound Dye stain->wash measure Measure Fluorescence (I_560nm and I_630nm) wash->measure analyze Calculate Ratio (I_560 / I_630) and Compare Groups measure->analyze result Lower Ratio in Treated Cells Indicates Cholesterol Depletion analyze->result

Endocytosis_Pathway PM 1. This compound binds to Plasma Membrane Emission: Intermediate (Lo/Ld) Endocytosis 2. Energy-Dependent Endocytosis PM->Endocytosis EarlyEndo 3. Early Endosomes Emission: Marginal Change Endocytosis->EarlyEndo LateEndo 4. Late Endosomes / Lysosomes Emission: Dramatic Red-Shift (Ld-like) EarlyEndo->LateEndo Maturation (t ≈ 2h)

References

NR12S: A Technical Guide to its Structure, Properties, and Application in Membrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NR12S is a fluorescent membrane probe that has emerged as a valuable tool for investigating the biophysical properties of cellular membranes, particularly cholesterol content and lipid order. A derivative of the well-known solvatochromic dye Nile Red, this compound possesses unique structural modifications that confine its localization to the outer leaflet of the plasma membrane. This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound, with a focus on its utility in cellular and membrane research. While a detailed, step-by-step chemical synthesis protocol is not publicly available in the reviewed literature, this guide outlines the general synthetic principles for related compounds.

Structure and Chemical Properties

This compound is an amphiphilic molecule designed for specific insertion and orientation within the lipid bilayer. Its structure consists of three key components: a Nile Red fluorophore, a long dodecyl (C12) alkyl chain, and a zwitterionic sulfonate head group.[1]

The core of this compound is the 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one scaffold, which is the chromophore responsible for its fluorescent properties. The long alkyl chain acts as a hydrophobic anchor, facilitating its insertion into the lipid core of the cell membrane. The zwitterionic head group, containing a quaternary ammonium (B1175870) and a sulfonate group, ensures the molecule's orientation with the polar head groups of the phospholipids (B1166683) at the membrane surface and prevents its rapid flip-flop to the inner leaflet.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₉H₅₇N₃O₆S[2]
Molecular Weight 695.96 g/mol [2]
CAS Number 1221739-85-0[2]
Appearance Solid
Solubility Soluble in DMSO[2]
Excitation Maximum (λex) 553 nm (in POPC liposomes)
Emission Maximum (λem) 620 nm (in POPC liposomes)
Quantum Yield (Φ) High in nonpolar environments
Purity ≥95% (typically analyzed by HPLC)

Note: Spectroscopic properties can vary depending on the solvent and the lipid environment.

Chemical Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain, the general approach for synthesizing Nile Red analogs involves the condensation of a nitrosophenol derivative with a naphthol derivative.

The synthesis of this compound would likely follow a multi-step pathway involving the initial synthesis of a modified Nile Red core bearing a reactive group, followed by the attachment of the zwitterionic head group and the alkyl chain. Based on the synthesis of similar compounds, a plausible, though unconfirmed, synthetic workflow is conceptualized below.

Conceptual Synthetic Workflow

G Conceptual Synthetic Workflow for this compound A Nile Red Precursor (e.g., with a reactive hydroxyl group) B Alkylation with Dodecyl Bromide A->B Step 1 C Nile Red with Alkyl Chain B->C D Activation of a linker arm C->D Step 2 E Reaction with a Sulfobetaine Precursor D->E Step 3 F This compound E->F

Caption: A conceptual diagram illustrating a possible synthetic route for this compound.

Mechanism of Action and Application in Sensing Lipid Order

The utility of this compound as a membrane probe stems from its solvatochromic properties. The emission spectrum of this compound is highly sensitive to the polarity and viscosity of its microenvironment.

In cell membranes, distinct lipid phases can coexist: the liquid-disordered (Ld) phase, which is rich in unsaturated phospholipids, and the liquid-ordered (Lo) phase, which is enriched in cholesterol and sphingolipids.

  • In the Lo phase: The tightly packed lipid environment is more nonpolar. This causes a blue-shift in the emission spectrum of this compound.

  • In the Ld phase: The less ordered and more hydrated environment is more polar, leading to a red-shift in the emission spectrum.

By measuring the ratio of fluorescence intensity at two different wavelengths (e.g., a "blue" and a "red" channel), one can quantify the relative amount of Lo and Ld phases in the membrane, providing a direct measure of lipid order.

Signaling Pathway Interaction (Indirect)

This compound is not a signaling molecule itself and does not directly participate in signaling pathways. However, it is a powerful tool to study the role of membrane lipid organization in signal transduction. Many signaling proteins are known to preferentially partition into or be excluded from lipid rafts (Lo phase domains). By monitoring changes in lipid order with this compound, researchers can infer how cellular signaling events, which can alter membrane composition, impact the physical state of the plasma membrane.

G Application of this compound in Studying Membrane-Associated Signaling cluster_0 Cellular Signaling Event cluster_1 Membrane Biophysical Changes cluster_2 Detection with this compound A External Stimulus (e.g., ligand binding) B Activation of Signaling Cascade A->B C Alteration of Membrane Lipid Composition (e.g., cholesterol synthesis) B->C D Change in Lipid Order (Lo / Ld Phase Ratio) C->D E This compound Probe D->E sensed by F Shift in Emission Spectrum E->F G Ratiometric Imaging and Quantification F->G

Caption: Logical workflow demonstrating how this compound is used to monitor changes in membrane lipid order that may result from cellular signaling events.

Experimental Protocols

The following is a general protocol for staining live cells with this compound to assess plasma membrane cholesterol levels. This protocol is adapted from methodologies found in the literature.

Materials
  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells in suspension or adhered to a culture dish

  • Appropriate cell culture medium (e.g., RPMI, DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader with appropriate filter sets

Staining Procedure
  • Cell Preparation:

    • For suspension cells: Centrifuge the cells and resuspend them in fresh, serum-free medium at a concentration of approximately 1 x 10⁶ cells/mL.

    • For adherent cells: Wash the cells twice with warm PBS.

  • This compound Staining Solution Preparation:

    • Prepare a fresh working solution of this compound in serum-free medium. A final concentration in the range of 50-200 nM is typically used. It is crucial to optimize the concentration for each cell type to achieve good signal-to-noise ratio without causing cytotoxicity.

  • Staining:

    • Add the this compound working solution to the cells.

    • Incubate for 5-15 minutes at room temperature or 37°C, protected from light. Incubation time may need to be optimized.

  • Washing:

    • For suspension cells: Centrifuge the cells and wash them twice with fresh medium to remove excess probe.

    • For adherent cells: Aspirate the staining solution and wash the cells twice with fresh medium.

  • Imaging and Analysis:

    • Resuspend suspension cells in fresh medium for analysis. For adherent cells, add fresh medium to the dish.

    • Image the cells using a fluorescence microscope equipped with filters for detecting the "blue" and "red" emission of this compound (e.g., 500-550 nm and 600-650 nm).

    • Alternatively, use a fluorescence plate reader to measure the intensity at these two emission wavelengths.

    • Calculate the ratio of the intensity in the "blue" channel to the "red" channel. An increase in this ratio indicates an increase in membrane lipid order (higher cholesterol).

Experimental Workflow for Cholesterol Depletion Assay

G Workflow for Cholesterol Depletion Assay using this compound A Culture Cells B Treat with Cholesterol Depleting Agent (e.g., MβCD) A->B C Control (Untreated Cells) A->C D Wash Cells B->D C->D E Stain with this compound D->E F Wash to Remove Excess Probe E->F G Fluorescence Measurement (Two Wavelengths) F->G H Calculate Intensity Ratio G->H I Compare Ratios of Treated vs. Control H->I

Caption: A step-by-step workflow for a typical cholesterol depletion experiment using this compound.

Conclusion

References

Principle of NR12S Sensitivity to Cholesterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the sensitivity of the fluorescent probe NR12S to membrane cholesterol. It details the mechanism of action, experimental protocols for its use, and quantitative data to facilitate its application in research and drug development.

Core Principle: Solvatochromism and Lipid Order

This compound is a fluorescent membrane probe derived from Nile Red, specifically engineered to be sensitive to the local lipid environment of the outer leaflet of the plasma membrane.[1][2][3][4][5] Its sensitivity to cholesterol is not direct but is a consequence of cholesterol's profound effect on the physical properties of the lipid bilayer, a phenomenon known as "lipid order."

The fundamental principle behind this compound's cholesterol sensitivity is solvatochromism . The probe's fluorescence emission spectrum is highly sensitive to the polarity and viscosity of its immediate microenvironment.[6] Cell membranes can exist in different phases, primarily the liquid-disordered (Ld) phase, which is rich in unsaturated phospholipids, and the liquid-ordered (Lo) phase, which is enriched in saturated lipids like sphingomyelin (B164518) and cholesterol.[3][6][7]

Cholesterol, through its rigid steroid ring structure, intercalates between phospholipid molecules, increasing the packing density and ordering of the lipid acyl chains. This leads to a more rigid and less polar environment, characteristic of the Lo phase.[8] When this compound partitions into a cholesterol-rich, liquid-ordered membrane domain, the surrounding environment becomes less polar. This decrease in local polarity causes a blue shift in the probe's fluorescence emission spectrum.[1][3][7] Conversely, in a cholesterol-poor, liquid-disordered environment, the increased polarity and molecular motion of the surrounding lipids result in a red shift of the this compound emission spectrum.[1][9]

The ratiometric nature of this compound allows for the quantification of these changes in lipid order. By measuring the ratio of fluorescence intensities at two different wavelengths (typically around 560 nm and 630 nm), one can obtain a quantitative measure of the membrane's cholesterol content and lipid order.[1] An increase in the ratio of the shorter wavelength (blue-shifted) intensity to the longer wavelength (red-shifted) intensity indicates a higher cholesterol content and a more ordered membrane environment.[1]

Furthermore, the fluorescence lifetime of this compound is also sensitive to the membrane environment. In the presence of high cholesterol content, the fluorescence lifetime of this compound increases.[10] This provides an alternative and complementary method for assessing membrane cholesterol levels.

Quantitative Data

The following tables summarize the key quantitative data regarding the photophysical properties of this compound and its response to cholesterol.

Table 1: Photophysical Properties of this compound

PropertyValueConditionsSource
Excitation Maximum (λabs)554 nmIn DMSO[2][4][5]
Emission Maximum (λem)627 nmIn DMSO[2][4][5]
Quantum Yield (φ)0.55In DMSO[2][4][5]
Molar Mass695.96 g/mol [2][4]
SolubilitySoluble to 10 mMIn DMSO[2][5]

Table 2: this compound Response to Cholesterol in Model Membranes and Live Cells

ParameterConditionObservationSource
Emission SpectrumHigh Cholesterol (Liquid-ordered phase)Significant blue shift[1][3][7]
Emission SpectrumLow Cholesterol (Liquid-disordered phase)Red shift[1][9]
Fluorescence Intensity Ratio (560nm/630nm)Increasing MβCD concentration (cholesterol depletion)Decrease in ratio[1]
Fluorescence Intensity Ratio (560nm/630nm)Cholesterol repletion after depletionIncrease in ratio[1]
Fluorescence Lifetime (τ)POPC vs. POPC:Chol (50:50) at 570 nmIncrease of 2.26 ns[10]
Generalized Polarization (GP) IndexPOPC vs. POPC:Chol (50:50)ΔGP = 0.47[6]

Experimental Protocols

Staining of Live Cells with this compound

This protocol is a general guideline for staining live cells with this compound to assess plasma membrane cholesterol levels.

  • Cell Preparation: Culture cells to the desired confluency in a suitable medium. For suspension cells, harvest and wash them twice with a serum-free medium like RPMI. Resuspend the cells at a concentration of 2x10^6 cells/ml.

  • This compound Working Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in a serum-free medium to the final working concentration. A final concentration of 0.04 µM has been reported to be effective.[1]

  • Staining: Add an equal volume of the this compound working solution to the cell suspension. Incubate the cells in the dark at room temperature for 7 minutes.[1]

  • Washing: After incubation, wash the cells twice with a serum-free medium to remove excess probe.

  • Resuspension: Resuspend the stained cells in the desired volume of medium for analysis.

  • Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths, typically around 560 nm and 630 nm, using a suitable instrument such as a fluorescence plate reader, spectrofluorometer, or confocal microscope. The ratio of the intensity at 560 nm to that at 630 nm is then calculated to determine the relative cholesterol content.

Cholesterol Depletion and Repletion Experiments

These protocols allow for the controlled modulation of plasma membrane cholesterol to validate the sensitivity of this compound.

Cholesterol Depletion:

  • Reagent: Use methyl-β-cyclodextrin (MβCD) to extract cholesterol from the plasma membrane.[1][3][7]

  • Procedure:

    • Prepare a range of MβCD concentrations in a serum-free medium.

    • Incubate the cells with the MβCD solutions for a specific duration (e.g., 1 hour).[1]

    • After incubation, wash the cells to remove the MβCD.

    • Stain the cells with this compound as described in section 3.1.

    • Measure the fluorescence intensity ratio to quantify the decrease in plasma membrane cholesterol.

Cholesterol Repletion:

  • Procedure:

    • Deplete cholesterol from the cells as described above.

    • After depletion, incubate the cells in a complete growth medium containing serum (which provides cholesterol) for various time points (e.g., 2, 6, 24 hours).[1]

    • At each time point, wash the cells and stain with this compound.

    • Measure the fluorescence intensity ratio to monitor the recovery of plasma membrane cholesterol.

Visualizations

Mechanism of this compound Sensitivity to Cholesterol

NR12S_Mechanism ld_lipids Unsaturated Phospholipids ld_env High Polarity High Fluidity ld_lipids->ld_env nr12s_ld This compound red_shift Red-Shifted Emission nr12s_ld->red_shift lo_lipids Saturated Phospholipids + Cholesterol lo_env Low Polarity Low Fluidity lo_lipids->lo_env nr12s_lo This compound blue_shift Blue-Shifted Emission nr12s_lo->blue_shift cholesterol Cholesterol cholesterol->lo_lipids Increases Packing

Caption: Mechanism of this compound fluorescence response to cholesterol-induced lipid order.

Experimental Workflow for Cholesterol Modulation Studies

Cholesterol_Modulation_Workflow start Live Cells depletion Cholesterol Depletion (e.g., MβCD treatment) start->depletion repletion Cholesterol Repletion (Incubation in full medium) depletion->repletion staining Stain with this compound depletion->staining repletion->staining measurement Ratiometric Fluorescence Measurement (560nm/630nm) staining->measurement analysis Data Analysis: Calculate Intensity Ratio measurement->analysis conclusion_depletion Decreased Ratio: Lower Cholesterol analysis->conclusion_depletion conclusion_repletion Increased Ratio: Higher Cholesterol analysis->conclusion_repletion NR12S_Cholesterol_Logic cholesterol Membrane Cholesterol Content lipid_order Lipid Order (Packing Density) cholesterol->lipid_order Increases polarity Microenvironment Polarity lipid_order->polarity Decreases emission_shift This compound Emission Spectrum Shift polarity->emission_shift Causes Blue Shift ratio Fluorescence Intensity Ratio (560nm/630nm) emission_shift->ratio Increases

References

An In-depth Technical Guide to Utilizing NR12S for Studying the Outer Leaflet of the Cell Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe NR12S, its application in studying the outer leaflet of the cell membrane, and detailed protocols for its use. This compound is a powerful tool for investigating membrane lipid order, cholesterol content, and the biophysical context of cellular signaling and drug-membrane interactions.

Introduction to this compound

This compound is a fluorogenic lipid membrane dye derived from Nile Red.[1][2] Its unique chemical structure, featuring a conjugation of the Nile Red fluorophore with a long alkyl chain and a zwitterionic group, allows for strong and specific interactions with the outer leaflet of lipid vesicles and cell membranes.[3][4] A key advantage of this compound over its parent compound, Nile Red, is its negligible flip-flop between membrane leaflets, making it an exclusive probe for the outer membrane on the time scale of hours.[5]

The fluorescence of this compound is highly sensitive to the local membrane environment. In more ordered membrane phases, such as those rich in cholesterol and sphingomyelin (B164518) (liquid-ordered, Lo phase), its emission spectrum is blue-shifted.[5] Conversely, in less ordered, more fluid membrane regions (liquid-disordered, Ld phase), the emission is red-shifted.[5] This solvatochromic property allows for the ratiometric imaging and quantification of membrane lipid order.[6]

Core Applications

The primary applications of this compound in cell membrane research include:

  • Monitoring Lipid Order and Viscosity: Assessing the packing of lipids in the outer leaflet of the plasma membrane.[2]

  • Detecting Lipid Rafts: Visualizing and quantifying cholesterol-rich microdomains.[7]

  • Studying Cholesterol Dynamics: Monitoring changes in membrane cholesterol content, for example, during cholesterol depletion experiments.[5]

  • Investigating Receptor-Mediated Endocytosis: Examining the role of membrane order in the internalization and trafficking of receptors.

  • Drug-Membrane Interaction Studies: Evaluating how pharmaceutical compounds affect the biophysical properties of the cell membrane.

  • Apoptosis Detection: Observing changes in membrane order associated with programmed cell death.[8]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight695.96 g/mol [4]
FormulaC₃₉H₅₇N₃O₆S[4]
Purity≥95%[2]
SolubilitySoluble to 10 mM in DMSO[4]
StorageStore at -20°C[4]

Table 2: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λabs) in DMSO554 nm[2][4]
Emission Maximum (λem) in DMSO627 nm[2][4]
Quantum Yield (φ) in DMSO0.55[2][4]
Closest Laser Line532 nm[2]
Emission ColorOrange[2]

Experimental Protocols

This section provides detailed methodologies for using this compound in live-cell imaging experiments.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM.[4] For example, to prepare a 1 mM stock solution, dissolve 0.70 mg of this compound (MW = 695.96) in 1 mL of high-quality, anhydrous DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[4]

Staining Protocol for Live Cells

This protocol is a general guideline; optimal conditions may vary depending on the cell type and experimental setup.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.

  • Preparation of Staining Solution: Dilute the this compound stock solution in a serum-free medium or a suitable buffer (e.g., RPMI) to a final working concentration.[6] Recommended starting concentrations range from 0.04 µM to 400 nM.[3][6] It is crucial to dilute the probe immediately before use.[6]

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells in the dark at room temperature or 37°C for a period of 2 to 7 minutes.[6]

  • Washing: After incubation, wash the cells twice with the serum-free medium or buffer to remove excess probe.[6]

  • Imaging: The cells are now ready for imaging. It is recommended to perform imaging shortly after staining to minimize internalization of the probe, although some internalization is expected over time and can be the subject of study.[3]

Ratiometric Imaging and Data Analysis

Ratiometric imaging is used to quantify changes in membrane order based on the spectral shift of this compound.

  • Microscopy Setup: Use a fluorescence microscope equipped with appropriate filters for this compound excitation and emission. A common excitation source is a 532 nm laser.[2] For emission, two channels are required to capture the blue-shifted and red-shifted fluorescence. Recommended emission wavelength pairs include 560 nm and 630 nm, or 557 nm and 664 nm.[3][6]

  • Image Acquisition: Acquire two images simultaneously or sequentially, one for each emission channel.

  • Generalized Polarization (GP) Calculation: The GP value is a measure of membrane order and is calculated on a pixel-by-pixel basis using the following formula:[3]

    GP = (Iblue - Ired) / (Iblue + Ired)

    Where:

    • Iblue is the fluorescence intensity in the shorter wavelength (blue-shifted) channel (e.g., 557 nm or 560 nm).[3][6]

    • Ired is the fluorescence intensity in the longer wavelength (red-shifted) channel (e.g., 664 nm or 630 nm).[3][6]

    GP values range from -1 (most disordered) to +1 (most ordered).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

cluster_membrane Cell Membrane cluster_outer Outer Leaflet cluster_environment Membrane Environment cluster_emission This compound Emission This compound This compound Lo Liquid-ordered (Lo) (High Cholesterol) This compound->Lo in Ld Liquid-disordered (Ld) (Low Cholesterol) This compound->Ld in BlueShift Blue-shifted Emission Lo->BlueShift leads to RedShift Red-shifted Emission Ld->RedShift leads to

Figure 1: Mechanism of action of this compound in the cell membrane.

start Start prep_cells Prepare Live Cells start->prep_cells prep_stain Prepare this compound Staining Solution prep_cells->prep_stain stain Stain Cells prep_stain->stain wash Wash Cells stain->wash image Acquire Images (Blue and Red Channels) wash->image calculate Calculate GP Value image->calculate analyze Analyze and Interpret Data calculate->analyze end End analyze->end

Figure 2: Experimental workflow for this compound staining and analysis.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor clathrin Clathrin-coated pit receptor->clathrin clusters in ligand Ligand ligand->receptor binds to early_endosome Early Endosome clathrin->early_endosome internalizes to recycling_endosome Recycling Endosome early_endosome->recycling_endosome recycles to PM late_endosome Late Endosome / Lysosome early_endosome->late_endosome matures to recycling_endosome->receptor

Figure 3: Simplified receptor-mediated endocytosis pathway.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Staining and Imaging

IssuePossible CauseSuggested Solution
No or Weak Signal Inadequate probe concentrationIncrease the working concentration of this compound.
Incorrect filter setEnsure the excitation and emission filters match the spectral properties of this compound.
PhotobleachingUse an anti-fade mounting medium and minimize exposure to excitation light.
High Background Incomplete washingIncrease the number and duration of washing steps.
Probe aggregationEnsure the stock solution is fully dissolved and dilute it just before use.
Cell autofluorescenceImage an unstained control to assess the level of autofluorescence and adjust imaging settings accordingly.
Inconsistent Staining Uneven probe distributionGently agitate the staining solution during incubation.
Cell health issuesEnsure cells are healthy and not overly confluent before staining.

Conclusion

This compound is an invaluable tool for researchers studying the biophysical properties of the outer leaflet of the cell membrane. Its sensitivity to lipid order and cholesterol content, combined with its selective staining of the outer leaflet, provides a unique window into the dynamic organization of the plasma membrane. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into a wide range of cellular processes, from signal transduction to drug-membrane interactions.

References

An In-depth Technical Guide to Solvatochromic Probes for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of solvatochromic probes and their application in the nuanced study of cellular membranes. It delves into the core principles of solvatochromism, profiles key probes, and offers detailed experimental protocols and data for practical application in research and drug development.

Introduction: The Dynamic Membrane and the Need for Sensitive Probes

Biological membranes are not static barriers but dynamic, complex environments crucial for cellular functions, including signal transduction, material transport, and cell morphology.[1] The lipid organization within these membranes, particularly the formation of distinct microdomains like lipid rafts, plays a pivotal role in these processes. Understanding the biophysical properties of these membranes, such as polarity and lipid order, is therefore essential for elucidating cellular mechanisms and the effects of pharmaceuticals.

Solvatochromic fluorescent probes are powerful tools for this purpose, offering a non-invasive way to visualize and quantify the spatiotemporal dynamics of membrane properties in living cells.[1] These dyes exhibit changes in their fluorescence emission spectra in response to the polarity of their immediate environment, providing insights into the lipid packing and hydration of the membrane.[2][3]

The Core Principle of Solvatochromism

Solvatochromism is the phenomenon where the color of a substance, observed through its absorption or emission spectrum, changes with the polarity of the solvent.[4] This effect arises from differential solvation of the ground and excited electronic states of the solvatochromic molecule.

Fluorescent solvatochromic probes are typically "push-pull" systems with an electron-donating group and an electron-accepting group. Upon excitation with light, an intramolecular charge transfer (ICT) occurs, leading to a significant increase in the molecule's dipole moment. In a polar environment, surrounding solvent molecules reorient around this new, larger dipole moment of the excited state. This reorientation process lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission. In a non-polar, or more ordered and less hydrated membrane environment, this solvent relaxation is restricted, leading to emission from a higher energy state, and thus a blue-shift (hypsochromic shift) in the fluorescence spectrum.

G Principle of Solvatochromism in Membrane Probes cluster_ground Ground State (S0) Ground Probe in Ground State PolarSolvent_G Excited_NR Excited State (Non-Relaxed) Ground->Excited_NR Excitation (hν_ex) Excited_NR->Ground Fluorescence (Blue-Shifted) Excited_R Excited State (Solvent-Relaxed) Excited_NR->Excited_R Excited_R->Ground Fluorescence (Red-Shifted)

Mechanism of solvatochromic shift in fluorescent probes.

Key Solvatochromic Probes for Membrane Studies

Several solvatochromic probes have been developed and are widely used in membrane research. The most prominent among them are Laurdan, Prodan, and Nile Red.

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

Laurdan is a classic solvatochromic probe that partitions into the hydrophobic-hydrophilic interface of the lipid bilayer.[5] Its fluorescence is highly sensitive to the degree of water penetration into the membrane, which is directly related to the lipid packing density.[6] In more ordered, tightly packed membrane phases (liquid-ordered, Lo, or gel phase), water penetration is limited, and Laurdan exhibits a blue-shifted emission maximum around 440 nm.[7][8] In less ordered, more fluid phases (liquid-disordered, Ld), increased water penetration allows for dipolar relaxation, resulting in a red-shifted emission maximum around 490 nm.[7][8]

A significant drawback of Laurdan is its tendency to be internalized by live cells, leading to staining of internal membranes.[9][10]

Prodan (6-propionyl-2-(dimethylamino)naphthalene)

Prodan is structurally similar to Laurdan but with a shorter acyl chain, making it more water-soluble.[11] While it exhibits similar solvatochromic properties, its partitioning into membranes is different from Laurdan. Prodan and its derivatives have been engineered to target specific organelles, enabling the study of membrane polarity in subcellular compartments.[11][12]

Nile Red (9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one)

Nile Red is a highly lipophilic and solvatochromic dye.[13] It is strongly fluorescent in hydrophobic environments but shows minimal fluorescence in aqueous media.[14] This property makes it an excellent stain for intracellular lipid droplets.[15] In neutral lipids, it fluoresces with a yellow-gold emission, while in polar lipids, such as those in membranes, it emits a deep red fluorescence.[13] The emission of Nile Red is sensitive to the lipid packing and hydration of the membrane.[3] Derivatives of Nile Red have been developed to improve photostability and target specific membranes, such as the plasma membrane.[7]

Data Presentation: Photophysical Properties of Solvatochromic Probes

The following table summarizes the key photophysical properties of Laurdan and Nile Red in different environments. This data is crucial for designing experiments and interpreting results.

ProbeEnvironmentExcitation Max (nm)Emission Max (nm)Key Characteristics
Laurdan Gel Phase Membrane~340-360~440Blue-shifted emission in ordered, dehydrated environments.[7]
Liquid-Crystalline Phase Membrane~340-360~490Red-shifted emission in disordered, hydrated environments.[7]
Dipalmitoylphosphatidylcholine (DPPC) vesicles (Gel phase)350~435Indicates a highly ordered state.[1]
Dipalmitoylphosphatidylcholine (DPPC) vesicles (Liquid-disordered phase)350~500Indicates a fluid, disordered state.[1]
Nile Red Neutral Lipids (e.g., triglycerides)~515~585Strong yellow-gold fluorescence.[13]
Polar Lipids (e.g., phospholipids)~554~638Deep red fluorescence.[13]
Heptane (non-polar solvent)~488~540Represents a hydrophobic environment.[15]
Acetone (polar aprotic solvent)~488~540Shows solvatochromic shift with polarity.[15]

Experimental Protocols

Accurate and reproducible results with solvatochromic probes require meticulous experimental procedures. Below are detailed protocols for using Laurdan and Nile Red in membrane studies.

Laurdan Spectroscopy in Liposomes and Generalized Polarization (GP) Calculation

This protocol describes the use of Laurdan to determine the phase properties of artificial lipid vesicles (liposomes).

Materials:

  • Laurdan stock solution (e.g., 1 mM in DMSO or ethanol)

  • Lipid of interest (e.g., DPPC)

  • Buffer (e.g., PBS, pH 7.4)

  • Fluorescence spectrophotometer with temperature control

Procedure:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) of the desired lipid composition using standard methods (e.g., extrusion or sonication).

  • Laurdan Labeling: Add the Laurdan stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio between 1:500 and 1:1000.

  • Incubation: Incubate the mixture for at least 30-60 minutes at a temperature above the lipid phase transition temperature to ensure complete incorporation of the probe into the vesicles.[16]

  • Spectra Acquisition:

    • Place the sample in the temperature-controlled cuvette of the spectrofluorometer.

    • Set the excitation wavelength to 350-360 nm.[16][17]

    • Record the fluorescence emission spectra from 400 nm to 600 nm.[17]

    • For temperature-dependent studies, acquire spectra at incremental temperature changes, allowing for equilibration at each step.[18]

  • Generalized Polarization (GP) Calculation:

    • GP is a ratiometric measurement that quantifies the shift in Laurdan's emission spectrum.[19] It is calculated using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at the emission maxima of the gel and liquid-crystalline phases, respectively.[19][20]

    • GP values range from +1 (highly ordered, blue-shifted) to -1 (highly disordered, red-shifted).

G Experimental Workflow for Laurdan GP Measurement Start Start LiposomePrep Prepare Lipid Vesicles (LUVs or MLVs) Start->LiposomePrep LaurdanLabel Add Laurdan to Vesicles (1:500 to 1:1000 ratio) LiposomePrep->LaurdanLabel Incubate Incubate >30 min above phase transition temp. LaurdanLabel->Incubate Spectra Acquire Emission Spectra (Ex: 350-360 nm, Em: 400-600 nm) Incubate->Spectra CalculateGP Calculate Generalized Polarization (GP) GP = (I_440 - I_490) / (I_440 + I_490) Spectra->CalculateGP Analyze Analyze GP vs. Temperature/ Experimental Condition CalculateGP->Analyze End End Analyze->End

Workflow for Laurdan spectroscopy and GP calculation.
Nile Red Staining and Imaging of Intracellular Lipids in Live Cells

This protocol details the procedure for staining and visualizing neutral lipid droplets in live cells using Nile Red.

Materials:

  • Nile Red stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., HBSS, Opti-MEM)

  • Live cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or a custom set for yellow-gold fluorescence)

Procedure:

  • Prepare Staining Solution: Dilute the Nile Red stock solution in pre-warmed cell culture medium or buffer (e.g., HBSS with 20 mM HEPES) to a final working concentration of 200-1000 nM.[14] Vortex to mix well.

  • Cell Preparation: Grow cells to the desired confluency. If treating with compounds, do so before staining.

  • Staining:

    • For adherent cells, gently aspirate the culture medium and add the Nile Red staining solution.[2]

    • For suspension cells, pellet the cells and resuspend them in the staining solution.[2]

  • Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.[2][14]

  • Imaging:

    • Since Nile Red has minimal fluorescence in aqueous media, washing the cells after staining is often optional.[2]

    • Mount the coverslip on a slide with a drop of imaging medium.

    • Observe the cells using a fluorescence microscope.

    • For selective imaging of neutral lipid droplets, use excitation around 450-500 nm and collect emission above 528 nm (yellow-gold fluorescence).[14]

    • For general lipid staining, including membranes, use excitation around 515-560 nm and collect emission above 590 nm (red fluorescence).[14]

Applications in Research and Drug Development

Solvatochromic probes are invaluable in various research and development areas:

  • Characterizing Drug-Membrane Interactions: These probes can reveal how a drug candidate perturbs the lipid organization, fluidity, and polarity of cell membranes. Such interactions can be critical to a drug's efficacy and toxicity.

  • High-Throughput Screening: The fluorescence-based readout from solvatochromic probes can be adapted for high-throughput screening assays to identify compounds that modulate membrane properties.

  • Studying Membrane-Associated Pathologies: Abnormalities in lipid membrane order are implicated in various diseases. Solvatochromic probes can be used to study these changes and the effects of potential therapies.

  • Investigating Signal Transduction: By visualizing changes in the membrane environment of specific domains, researchers can gain insights into the activation of membrane proteins and signaling cascades.[21] While not directly mapping signaling pathways, these probes provide crucial contextual information about the membrane environment where these events occur.

Conclusion

Solvatochromic probes like Laurdan, Prodan, and Nile Red offer a dynamic window into the complex world of cellular membranes. Their sensitivity to the local environment provides researchers and drug developers with a powerful toolkit to investigate membrane structure, function, and interactions. By understanding the principles behind these probes and employing rigorous experimental protocols, it is possible to unlock critical insights into cellular processes and accelerate the development of new therapeutics. The continued development of new probes with improved photostability and targeting capabilities promises to further expand the applications of solvatochromism in membrane biology.[3]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to NR12S: Excitation and Emission Spectra Analysis for Probing Membrane Dynamics

Abstract

This compound is a powerful fluorogenic probe derived from Nile Red, specifically engineered for the high-fidelity analysis of lipid organization in the outer leaflet of live cell plasma membranes. Its defining characteristic is its solvatochromic behavior, where its fluorescence emission spectrum is exquisitely sensitive to the polarity and lipid packing of its microenvironment. This property allows for the quantitative assessment of membrane lipid order and cholesterol content through ratiometric imaging and spectral analysis. This guide provides a comprehensive overview of the core principles of this compound, its photophysical properties, detailed experimental protocols for its application, and advanced data analysis techniques, including Generalized Polarization (GP) and Fluorescence Lifetime Imaging Microscopy (FLIM).

Introduction to this compound

This compound is a fluorescent membrane probe that selectively stains the outer leaflet of cellular membranes.[1] It is a conjugate of the Nile Red fluorophore with a long alkyl chain and a zwitterionic headgroup.[1][2] This amphiphilic structure anchors the probe firmly in the plasma membrane, with a negligible rate of flip-flop to the inner leaflet, making it ideal for specifically studying the outer membrane environment.[2]

Unlike its parent compound, Nile Red, this compound shows minimal internalization, allowing for prolonged live-cell imaging with a high signal-to-noise ratio.[3] Its primary application lies in monitoring the lipid order of membranes, which is a critical parameter influencing membrane protein function, signal transduction, and cellular trafficking.[2][4]

Core Principle: Solvatochromism and Membrane Order

The utility of this compound stems from its solvatochromic properties. The probe's emission spectrum shifts in response to the physical state of the membrane lipids.

  • In Liquid-Ordered (Lo) Phases: In tightly packed, ordered membrane environments, such as those rich in cholesterol and sphingomyelin, the this compound emission spectrum is blue-shifted (shifts to shorter wavelengths).[2]

  • In Liquid-Disordered (Ld) Phases: In more fluid and less organized membranes, typically rich in unsaturated phospholipids, the emission spectrum is red-shifted (shifts to longer wavelengths).[2]

This spectral shift allows researchers to visualize and quantify the lipid organization of the plasma membrane in real-time.

start Start: Prepare Cells prep_stain Prepare 0.04 µM This compound Staining Solution start->prep_stain stain Add Solution to Cells prep_stain->stain incubate Incubate 7 min in Dark at RT stain->incubate wash Wash Cells Twice with Fresh Medium incubate->wash acquire Acquire Fluorescence Data (Microscopy or Plate Reader) wash->acquire end End acquire->end start Acquire Spectral Image Stack (e.g., 500-700 nm) extract_blue Extract Intensity Image at Lo Wavelength (I_Lo) (e.g., 557 nm) start->extract_blue extract_red Extract Intensity Image at Ld Wavelength (I_Ld) (e.g., 664 nm) start->extract_red calculate Calculate Pixel-wise GP Value: GP = (I_Lo - I_Ld) / (I_Lo + I_Ld) extract_blue->calculate extract_red->calculate generate_map Generate GP Map: Color-code pixels by GP value calculate->generate_map end Quantitative Analysis of Membrane Order generate_map->end cluster_membrane Plasma Membrane Receptor_Dispersed Receptors (Dispersed) Receptor_Clustered Receptors (Clustered) Signaling Downstream Signaling Cascade Receptor_Clustered->Signaling Initiates Stimulus External Stimulus (e.g., Ligand) Membrane_Order Increased Membrane Order (Detected by this compound Blue Shift) Stimulus->Membrane_Order Induces Membrane_Order->Receptor_Clustered Promotes

References

Understanding Lipid Order with NR12S: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe NR12S and its application in the quantitative assessment of lipid order in biological membranes. We will delve into the core principles of this compound function, detailed experimental protocols, and the interpretation of data, offering a valuable resource for researchers in cell biology, biophysics, and drug discovery.

Introduction to this compound and Lipid Order

The plasma membrane is a complex and dynamic environment where the spatial organization of lipids plays a crucial role in a myriad of cellular processes, including signal transduction, membrane trafficking, and viral entry. This organization gives rise to domains of varying lipid packing, broadly categorized into liquid-ordered (Lo) and liquid-disordered (Ld) phases. The Lo phase, enriched in cholesterol and sphingolipids, is characterized by tightly packed acyl chains, while the Ld phase, rich in unsaturated phospholipids, exhibits a more fluid and disordered state.

This compound is a powerful tool for investigating this lipid order. It is a fluorogenic membrane dye derived from Nile Red, specifically engineered to probe the lipid environment of the outer leaflet of the plasma membrane.[1] Its unique chemical structure, featuring a Nile Red fluorophore conjugated to a long alkyl chain and a zwitterionic group, ensures its stable insertion into the outer membrane leaflet with a negligibly slow flip-flop rate to the inner leaflet.[2][3]

The core principle behind this compound lies in its environment-sensitive fluorescence. The probe exhibits a significant shift in its emission spectrum in response to the local lipid packing. In highly ordered membrane environments (Lo phase), the emission maximum of this compound is blue-shifted, while in disordered environments (Ld phase), the emission is red-shifted.[2][3][4] This solvatochromic property allows for a ratiometric analysis of lipid order, providing a quantitative measure of the membrane's physical state.

Core Principles of this compound Function

The mechanism of this compound as a lipid order sensor is rooted in the photophysical properties of its Nile Red core. The dye's excited state dipole moment is sensitive to the polarity and hydration of its immediate surroundings. In the tightly packed and less hydrated environment of the Lo phase, the excited state is stabilized at a higher energy level, resulting in a shorter wavelength (blue-shifted) emission. Conversely, in the more hydrated and loosely packed Ld phase, the excited state relaxes to a lower energy level before photon emission, leading to a longer wavelength (red-shifted) fluorescence.[5]

This spectral shift is the foundation for quantifying lipid order. By measuring the fluorescence intensity at two distinct emission wavelengths (one in the "blue" part of the spectrum and one in the "red"), a ratio can be calculated. This ratio, often expressed as a Generalized Polarization (GP) value, serves as a robust indicator of lipid order. A higher GP value corresponds to a more ordered membrane state, while a lower GP value indicates a more disordered state.[5][6]

Key features of this compound include:

  • Outer Leaflet Specificity: Its amphiphilic design anchors it to the outer leaflet of the plasma membrane, allowing for specific analysis of this crucial cellular interface.[2][3]

  • Ratiometric Response: The spectral shift provides a ratiometric readout that is less susceptible to artifacts such as probe concentration, photobleaching, and excitation intensity fluctuations.[7]

  • Sensitivity to Cholesterol: The emission color of this compound correlates well with the cholesterol content in cell membranes, a key determinant of lipid order.[2][4]

  • Live Cell Compatibility: this compound is suitable for live-cell imaging, enabling the study of dynamic changes in lipid order in real-time.[1]

Physicochemical and Photophysical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight695.96 g/mol
FormulaC₃₉H₅₇N₃O₆S
Excitation Maximum (λex)554 nm (in DMSO)[1]
Emission Maximum (λem)627 nm (in DMSO)[1]
Quantum Yield (Φ)0.55 (in DMSO)[1]
Recommended Laser Line532 nm
SolubilitySoluble to 10 mM in DMSO[1]
StorageStore at -20°C[1]

Experimental Protocols

General Stock Solution Preparation
  • Reconstitution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[1]

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Live Cell Staining and Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture to the desired confluency.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in a serum-free and phenol (B47542) red-free cell culture medium to a final working concentration. A typical starting concentration is 10-400 nM.[5][7] It is crucial to dilute the stock solution immediately before use.[4]

  • Cell Staining: Remove the culture medium from the cells and wash once with the serum-free medium. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 5-10 minutes.[4]

  • Washing: Wash the cells twice with the serum-free medium to remove excess probe.[4]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets. For ratiometric imaging, two emission channels are required. Based on the spectral properties, suggested channels are centered around 560 nm (for the ordered phase) and 630 nm (for the disordered phase).[4]

Data Acquisition and Analysis: Generalized Polarization (GP)

The Generalized Polarization (GP) value is a common metric for quantifying lipid order. It is calculated from the fluorescence intensities in the two emission channels.

The formula for GP is: GP = (I_blue - I_red) / (I_blue + I_red)

Where:

  • I_blue is the fluorescence intensity in the shorter wavelength channel (e.g., 550-600 nm).

  • I_red is the fluorescence intensity in the longer wavelength channel (e.g., 610-670 nm).

The GP value ranges from +1 (highly ordered) to -1 (highly disordered).

Experimental Workflow for GP Measurement:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture staining_prep Prepare this compound Staining Solution cell_culture->staining_prep staining Incubate Cells with this compound staining_prep->staining washing Wash Cells staining->washing imaging Fluorescence Microscopy washing->imaging channel1 Acquire Image (Blue Channel) imaging->channel1 channel2 Acquire Image (Red Channel) imaging->channel2 roi Define Region of Interest (ROI) channel1->roi channel2->roi intensity Measure Intensity in Both Channels roi->intensity gp_calc Calculate GP Value intensity->gp_calc interpretation Interpret Lipid Order gp_calc->interpretation

Caption: Experimental workflow for measuring lipid order using this compound and GP analysis.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to assess changes in lipid order.

Table 1: Effect of Cholesterol Depletion on this compound Emission Ratio in Different Cell Lines [4]

Cell LineTreatmentChange in 560nm/630nm Ratio
DaudiIncreasing concentrations of MβCD (1h)Decrease
RamosIncreasing concentrations of MβCD (1h)Decrease
HSB-2Increasing concentrations of MβCD (1h)Decrease
DaudiMβCD treatment + Lovastatin incubation~30% decrease

MβCD (Methyl-β-cyclodextrin) is a cholesterol-depleting agent. Lovastatin inhibits cholesterol biosynthesis.

Table 2: Fluorescence Lifetime of this compound in Model Membranes [8][9]

Lipid CompositionEmission Wavelength (nm)Fluorescence Lifetime (τ) (ns)
POPC570~1.5
POPC:Cholesterol (1:1)570~3.76
DPPC:Cholesterol (1:1)570~4.25

POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) forms a disordered phase. DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) with cholesterol forms an ordered phase.

Applications in Cellular Processes

This compound has proven to be a valuable tool for studying the role of lipid order in various cellular events.

Endocytosis and Membrane Trafficking

During endocytosis, portions of the plasma membrane are internalized to form vesicles. This compound has been used to track the changes in lipid order during this process. Studies have shown that after internalization, this compound-labeled vesicles, corresponding to late endosomes and lysosomes, exhibit a dramatic red shift in emission.[7][10] This indicates a decrease in lipid order as these compartments mature, likely due to a decrease in cholesterol content and the hydrolysis of sphingomyelin.[7][10]

endocytosis_pathway pm Plasma Membrane (High Lipid Order, Blue-shifted this compound) early_endo Early Endosome (Slight decrease in order) pm->early_endo Endocytosis late_endo Late Endosome / Lysosome (Low Lipid Order, Red-shifted this compound) early_endo->late_endo Maturation

Caption: Change in lipid order during endosome maturation as reported by this compound.

Apoptosis

Apoptosis, or programmed cell death, involves significant alterations in the plasma membrane. Using this compound, it has been demonstrated that the induction of apoptosis by various agents leads to a significant decrease in the lipid order of the outer plasma membrane leaflet.[11] This is observed as a red shift in the this compound emission spectrum. This finding suggests that changes in lipid packing are a key event in the apoptotic process and that this compound can be used as a novel sensor for detecting apoptosis.[11]

apoptosis_signaling inducer Apoptotic Inducer (e.g., Actinomycin D, Staurosporine) cell Healthy Cell (High PM Lipid Order) inducer->cell apoptotic_cell Apoptotic Cell (Decreased PM Lipid Order) cell->apoptotic_cell Apoptotic Signaling

Caption: Apoptosis induction leads to a decrease in plasma membrane lipid order.

Conclusion

This compound is a highly effective and versatile fluorescent probe for the investigation of lipid order in the outer leaflet of the plasma membrane. Its sensitivity to the local lipid environment, coupled with its ratiometric fluorescence properties, provides a robust method for quantifying membrane organization in living cells. The detailed protocols and data presented in this guide offer a solid foundation for researchers to employ this compound in their studies of membrane biology, cellular signaling, and the development of therapeutic interventions that target membrane properties.

References

NR12S Dye: An In-depth Technical Guide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NR12S is a fluorogenic lipid membrane dye specifically designed for live-cell imaging applications. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its use in monitoring the biophysical properties of the plasma membrane.

Core Principles and Advantages

This compound is a derivative of the well-known solvatochromic dye, Nile Red. It has been engineered with a long alkyl chain and a zwitterionic group, modifications that anchor the dye to the outer leaflet of the cell membrane.[1][2][3] This specific localization prevents internalization and allows for the targeted investigation of the plasma membrane's properties with minimal intracellular interference.[4]

The key advantage of this compound lies in its sensitivity to the local lipid environment. Its fluorescence emission spectrum shifts in response to changes in membrane lipid order.[5] Specifically, the emission maximum undergoes a blue shift when incorporated into a more ordered membrane phase, such as that induced by higher cholesterol content, compared to a more disordered phase.[5] This property makes this compound an excellent tool for qualitatively and semi-quantitatively assessing membrane fluidity and cholesterol distribution in living cells.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for the this compound dye is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 695.96 g/mol [2][3]
Molecular Formula C₃₉H₅₇N₃O₆S[2]
Excitation Maximum (λex) 554 nm (in DMSO)[1][2][3]
Emission Maximum (λem) 627 nm (in DMSO)[1][2][3]
Quantum Yield (Φ) 0.55[1][2][3]
Solubility Soluble to 10 mM in DMSO[2]
Purity ≥95%[2][3]
Storage Store at -20°C[2][3]

Mechanism of Action and Applications

This compound is a fluorogenic dye, meaning its fluorescence is significantly enhanced upon partitioning into a lipid environment. Its amphiphilic nature, conferred by the zwitterionic headgroup and long alkyl tail, drives its insertion into the outer leaflet of the plasma membrane.[1][2][3] Once embedded, the dye's emission spectrum is dictated by the surrounding lipid organization.

cluster_0 Extracellular Space cluster_1 Plasma Membrane (Outer Leaflet) cluster_2 Disordered Phase (Low Cholesterol) cluster_3 Ordered Phase (High Cholesterol) cluster_4 Intracellular Space NR12S_free This compound Dye (Low Fluorescence) NR12S_disordered This compound (Red-shifted Emission) NR12S_free->NR12S_disordered Partitioning NR12S_ordered This compound (Blue-shifted Emission) NR12S_free->NR12S_ordered Partitioning NR12S_disordered->NR12S_ordered Increased Cholesterol/ Lipid Order Internalization Minimal Internalization

Mechanism of this compound interaction with the plasma membrane.

This spectral sensitivity allows for a range of applications, including:

  • Monitoring Plasma Membrane Cholesterol Levels: The emission ratio of this compound at two different wavelengths (e.g., 560 nm and 630 nm) can be used to semi-quantify changes in plasma membrane cholesterol.[5]

  • Assessing Membrane Lipid Order: this compound can be used to visualize and quantify the degree of lipid packing in the plasma membrane, providing insights into membrane fluidity.[5]

  • Studying Membrane Dynamics: The dye is suitable for monitoring changes in membrane properties in response to various stimuli or drug treatments in living cells.[1][2]

  • Investigating Endocytosis and Membrane Trafficking: Although it primarily resides in the outer leaflet, its eventual internalization can be tracked to study endocytic pathways and the lipid composition of endosomal membranes.[6]

  • Detection of Membrane Potential: Some studies have suggested the utility of this compound in detecting changes in membrane potential.[7][8]

Experimental Protocols

Below are detailed methodologies for key experiments using this compound for live cell imaging.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM.[2] For a 10 mM stock solution, dissolve 6.96 mg of this compound (MW: 695.96) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2][3]

Staining Protocol for Live Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

A Prepare Working Solution (e.g., 0.04 µM this compound in RPMI) C Mix Equal Volumes of Working Solution and Cell Suspension A->C B Prepare Cell Suspension (e.g., 2x10^6 cells/mL in RPMI) B->C D Incubate in the Dark (Room Temperature, 7 minutes) C->D E Wash Cells Twice (e.g., with RPMI) D->E F Resuspend Cells (e.g., in 600 µL RPMI) E->F G Transfer to Imaging Plate (e.g., 100 µL to 96-well plate) F->G H Image Cells using Fluorescence Microscopy G->H

General workflow for staining live cells with this compound.
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate. For suspension cells, prepare a cell suspension at a concentration of approximately 2x10⁶ cells/mL.[5]

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in a serum-free medium or a suitable buffer (e.g., RPMI) to the final working concentration. A typical starting concentration is 0.04 µM.[5] It is crucial to dilute the dye just before use.

  • Staining: For adherent cells, remove the culture medium and add the staining solution. For suspension cells, add an equal volume of the staining solution to the cell suspension.[5]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 7 minutes.[5] Incubation times may need to be optimized.

  • Washing: After incubation, wash the cells twice with a fresh, serum-free medium or buffer to remove any unbound dye.[5]

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Imaging Parameters
  • Excitation: Use an excitation wavelength close to the absorption maximum of this compound (554 nm), for example, a 532 nm laser line.[2]

  • Emission: For ratiometric imaging to assess lipid order, collect fluorescence intensity at two different emission wavelengths, for instance, in the ranges of 560-600 nm (blue-shifted, ordered) and 610-650 nm (red-shifted, disordered).[5] The ratio of the intensities (e.g., I₅₆₀/I₆₃₀) can then be calculated to represent the relative membrane order.

Data Interpretation

An increase in the ratio of the blue-shifted to the red-shifted emission intensity of this compound is indicative of an increase in membrane lipid order, which often correlates with a higher concentration of cholesterol in the plasma membrane.[5] Conversely, a decrease in this ratio suggests a more disordered membrane state.

Considerations and Limitations

  • Phototoxicity: As with any fluorescent dye, prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching. It is advisable to use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.

  • Calibration: While this compound provides a reliable qualitative measure of membrane order, quantitative measurements of absolute cholesterol concentration require careful calibration with standards.

  • Environmental Sensitivity: The fluorescence properties of this compound are sensitive to the polarity of its environment. Changes in the local environment other than lipid order could potentially influence its emission spectrum.

By following this technical guide, researchers can effectively utilize this compound as a powerful tool to investigate the intricate dynamics of the plasma membrane in living cells.

References

Methodological & Application

Application Notes and Protocols for NR12S Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NR12S is a fluorescent probe specifically designed for the analysis of lipid order and cholesterol content within the outer leaflet of the plasma membrane in living cells. This Nile Red derivative offers a sensitive method for investigating membrane dynamics and is a valuable tool in cellular biology and drug discovery.

This compound is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In more ordered lipid environments, such as those rich in cholesterol and sphingomyelin, this compound exhibits a blue-shifted emission. Conversely, in less ordered, more fluid membrane regions, its emission is red-shifted. This property allows for ratiometric imaging to quantify changes in membrane lipid organization.

Quantitative Data Summary

The following table summarizes the key photophysical and chemical properties of the this compound probe.

PropertyValueReference
Excitation Maximum (λex)554 nm (in DMSO)[1][2][3][4]
Emission Maximum (λem)627 nm (in DMSO)[1][2][3][4]
Quantum Yield (Φ)0.55 (in DMSO)[1][2][3][4]
Molecular Weight695.96 g/mol [1][4]
FormulaC₃₉H₅₇N₃O₆S[1][4]
SolubilitySoluble to 10 mM in DMSO[1][4]
StorageStore at -20°C[1][3][4]

Experimental Protocols

Materials and Reagents
  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free Hank's Balanced Salt Solution (HBSS), phenol red-free RPMI 1640, or other suitable physiological buffer)

  • Live cells of interest (adherent or in suspension)

  • Black, clear-bottom microplates, chamber slides, or coverslips suitable for microscopy

  • Fluorescence microscope or microplate reader with appropriate filter sets

Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. For example, add 1.44 µL of DMSO to 1 mg of this compound powder (MW: 695.96).

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

Staining Protocol for Suspension Cells

This protocol is adapted from a method used for human haematological cell lines.[5]

  • Harvest cells and wash twice in a physiological buffer (e.g., phenol red-free RPMI 1640).

  • Resuspend the cells at a concentration of 2 x 10⁶ cells/mL in the same buffer.

  • Prepare a working solution of this compound by diluting the 1 mM stock solution in the cell suspension buffer. A final concentration of 0.04 µM (40 nM) is recommended as a starting point.[5]

  • Add an equal volume of the 2X this compound working solution to the cell suspension.

  • Incubate the cells for 7 minutes at room temperature in the dark.[5]

  • Wash the cells twice with the physiological buffer to remove excess dye.

  • Resuspend the cells in the desired volume of buffer for analysis.

  • Transfer the stained cells to a suitable plate or slide for imaging or flow cytometry.

Staining Protocol for Adherent Cells

This protocol provides a general guideline for staining adherent cells. Optimization of concentration and incubation time is recommended for each cell type.

  • Culture adherent cells on glass-bottom dishes, chamber slides, or coverslips appropriate for live-cell imaging.

  • When cells have reached the desired confluency, carefully aspirate the culture medium.

  • Wash the cells gently with a pre-warmed, phenol red-free physiological buffer.

  • Prepare a staining solution of this compound in the physiological buffer at a final concentration between 10 nM and 500 nM. A concentration of 400-500 nM has been used for U2OS, HEK293T, and DRG neurons.[6]

  • Add the staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light. For time-lapse imaging, the dye solution may not need to be removed.[6]

  • For endpoint assays, gently aspirate the staining solution and wash the cells two to three times with the pre-warmed physiological buffer.

  • Add fresh, pre-warmed buffer to the cells for imaging.

Data Acquisition and Analysis

  • Microscopy: Image the cells using a fluorescence microscope equipped with filters appropriate for this compound (e.g., excitation around 530-560 nm and emission collection in two channels, for example, a "blue-shifted" channel around 560-600 nm and a "red-shifted" channel around 610-650 nm). The ratio of the fluorescence intensity in the blue-shifted channel to the red-shifted channel can be calculated to represent the lipid order.

  • Flow Cytometry: Stained cells can be analyzed on a flow cytometer to quantify the distribution of lipid order within a cell population.

  • Microplate Reader: A microplate reader can be used to measure the fluorescence intensity of cell populations in a multi-well format, allowing for high-throughput screening applications.[5]

Photostability and Cytotoxicity

While this compound is suitable for live-cell imaging, its photostability is a consideration for long-term time-lapse experiments. A related probe, NR12A, has been reported to have improved photostability.[6] It is recommended to minimize light exposure to the stained cells and use the lowest possible excitation light intensity.

The cytotoxicity of this compound is generally low at the recommended working concentrations.[7] However, it is always good practice to assess the potential cytotoxic effects of any fluorescent probe in your specific cell type and experimental conditions, for example, by performing a viability assay in parallel.

Diagrams

experimental_workflow Experimental Workflow for this compound Staining of Live Cells cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 1 mM this compound Stock in DMSO prep_working Dilute Stock to Working Solution in Buffer prep_stock->prep_working stain Incubate Cells with This compound Working Solution prep_working->stain cell_prep Prepare Live Cells (Suspension or Adherent) cell_prep->stain wash Wash Cells to Remove Excess Dye stain->wash acquire Image Acquisition (Microscopy, Flow Cytometry) wash->acquire analyze Ratiometric Data Analysis acquire->analyze

Caption: A flowchart illustrating the key steps in the this compound staining protocol for live cells.

signaling_pathway Mechanism of this compound Fluorescence in Different Lipid Environments cluster_membrane Cell Plasma Membrane cluster_emission This compound Fluorescence Emission ordered Ordered Lipid Domain (High Cholesterol) disordered Disordered Lipid Domain (Low Cholesterol) blue_shift Blue-Shifted Emission (Shorter Wavelength) ordered->blue_shift red_shift Red-Shifted Emission (Longer Wavelength) disordered->red_shift This compound This compound Probe This compound->ordered Intercalates This compound->disordered Intercalates

Caption: A diagram showing how this compound fluorescence responds to different lipid environments in the cell membrane.

References

Application Notes and Protocols for NR12S in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NR12S is a fluorescent probe derived from Nile Red, engineered for the specific investigation of cellular membranes in live-cell imaging applications. Its unique chemical structure, featuring a zwitterionic group and a long alkyl chain, confers high affinity for the outer leaflet of the plasma membrane with exceptionally slow internalization and minimal transverse movement across the bilayer (flip-flop).[1][2] The fluorophore's emission spectrum is highly sensitive to the local lipid environment, making this compound an invaluable tool for probing membrane biophysical properties such as lipid order, cholesterol content, and membrane potential.[3][4][5] This document provides detailed protocols for the application of this compound in fluorescence microscopy to study plasma membrane organization and dynamics.

Introduction to this compound

This compound is a solvatochromic dye, meaning its fluorescence emission properties are dependent on the polarity of its surrounding environment.[4] In the context of a cell membrane, it can differentiate between liquid-ordered (Lo) and liquid-disordered (Ld) phases.[2][3]

  • Liquid-ordered (Lo) phase: Characterized by a high concentration of cholesterol and sphingolipids (often referred to as lipid rafts), this phase is more tightly packed and less fluid. In the Lo phase, this compound exhibits a blue-shifted emission spectrum.[2][5]

  • Liquid-disordered (Ld) phase: Primarily composed of unsaturated phospholipids, this phase is more fluid and less organized. In the Ld phase, this compound displays a red-shifted emission spectrum.[2]

This spectral shift allows for ratiometric imaging, providing a quantitative measure of membrane lipid order.[3] Furthermore, the vertical orientation of the this compound fluorophore within the membrane makes it sensitive to changes in transmembrane potential, leading to alterations in fluorescence intensity upon membrane depolarization or hyperpolarization.[4][6]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λex) 554 nm (in DMSO)[1]
Emission Maximum (λem) 627 nm (in DMSO)[1]
Quantum Yield (Φ) 0.55[1]
Molecular Weight 695.96 g/mol [1]
Formula C₃₉H₅₇N₃O₆S[1]
Solubility Soluble to 10 mM in DMSO[1]
Storage Store at -20°C[1]

Key Applications and Experimental Protocols

Imaging and Quantification of Lipid Rafts (Lipid Order)

This protocol describes the use of this compound to visualize and quantify the lipid order in the plasma membrane of living cells.

Principle: The emission spectrum of this compound shifts in response to the lipid packing of the membrane. By collecting fluorescence in two separate channels (e.g., a "blue" channel for the Lo phase and a "red" channel for the Ld phase), a ratiometric image can be generated to map lipid order.[2]

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Prepare this compound Stock Solution (1-10 mM in DMSO) C Prepare Staining Solution (100-500 nM this compound in serum-free medium) A->C B Culture Cells to 50-70% Confluency D Wash Cells with PBS or Serum-Free Medium B->D E Incubate Cells with this compound Staining Solution (5-15 min at RT) D->E F Wash Cells to Remove Excess Dye E->F G Image Cells using Confocal or Two-Photon Microscopy F->G H Acquire Images in Two Emission Channels (e.g., 560-600 nm and 610-650 nm) G->H I Calculate Ratiometric Image (Blue Channel / Red Channel) H->I J Analyze Lipid Order Distribution I->J

Protocol:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to a final working concentration of 100-500 nM.[7] It is recommended to determine the optimal concentration for your specific cell type and experimental setup.

  • Cell Staining:

    • Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Wash the cells once with serum-free medium or buffer.

    • Add the this compound working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[6]

    • Wash the cells twice with the same medium or buffer to remove unbound probe.

  • Fluorescence Microscopy:

    • Image the cells using a confocal or two-photon microscope.

    • Excite the this compound probe using a laser line close to its excitation maximum (e.g., 543 nm or 561 nm).

    • Collect fluorescence emission in two separate channels simultaneously. The exact wavelength ranges may need to be optimized, but a starting point is:

      • Channel 1 (Lo phase): 560-600 nm

      • Channel 2 (Ld phase): 610-650 nm

    • For ratiometric analysis, calculate a generalized polarization (GP) value for each pixel using the formula: GP = (I_Lo - I_Ld) / (I_Lo + I_Ld), where I is the intensity in the respective channels.[7] Higher GP values correspond to higher lipid order.

Monitoring Plasma Membrane Cholesterol Levels

This protocol outlines a method to semi-quantitatively assess changes in plasma membrane cholesterol by measuring the ratiometric response of this compound.[5]

Principle: The emission spectrum of this compound is sensitive to the cholesterol content in the membrane.[2][5] Depletion of cholesterol with agents like methyl-β-cyclodextrin (MβCD) will cause a shift in the emission towards longer wavelengths (red shift), which can be quantified by a change in the fluorescence intensity ratio at two wavelengths.[5]

G cluster_membrane Plasma Membrane cluster_emission This compound Emission HighChol High Cholesterol (Lipid Raft, Lo Phase) BlueShift Blue-Shifted Emission (e.g., ~580 nm) HighChol->BlueShift corresponds to LowChol Low Cholesterol (Ld Phase) RedShift Red-Shifted Emission (e.g., ~640 nm) LowChol->RedShift corresponds to This compound This compound Probe This compound->HighChol This compound->LowChol

Protocol:

  • Cell Treatment (Optional):

    • To induce changes in membrane cholesterol, treat cells with cholesterol-modifying agents. For cholesterol depletion, incubate cells with methyl-β-cyclodextrin (MβCD) (e.g., 1-10 mM for 30-60 minutes).[5] For cholesterol enrichment, a cholesterol-MβCD complex can be used. Include appropriate controls (untreated cells).

  • Staining and Imaging:

    • Follow the staining protocol as described in section 3.1. A typical staining concentration for this application is around 40 nM for 7 minutes.[5]

    • Acquire fluorescence images or measurements using a fluorescence microscope or a microplate reader.

    • Measure the fluorescence intensity at two distinct emission wavelengths, for example, 560 nm and 630 nm.[5]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., I₅₆₀ / I₆₃₀).[5]

    • A decrease in this ratio indicates a decrease in plasma membrane cholesterol, while an increase suggests cholesterol enrichment.

    • Compare the ratios between treated and control cells to quantify the relative change in membrane cholesterol.

Detection of Membrane Potential Changes

This protocol details the use of this compound to optically detect changes in transmembrane potential.

Principle: this compound exhibits electrochromism, where its fluorescence intensity changes in response to an electric field. Membrane depolarization leads to a decrease in this compound fluorescence intensity.[4][6] This allows for the optical recording of electrical activity, such as action potentials in excitable cells.[4]

Protocol:

  • Cell Preparation and Staining:

    • Prepare and stain cells as described in section 3.1. For neuronal cultures, a concentration of 500 nM this compound for 7 minutes at room temperature has been reported to be effective.[6]

  • Imaging and Stimulation:

    • Use a wide-field fluorescence microscope equipped for high-speed imaging (e.g., with an sCMOS or EMCCD camera).

    • Excite the this compound probe and collect the total fluorescence emission using a long-pass filter (e.g., >570 nm).[6]

    • To induce membrane potential changes, use appropriate stimulation methods such as field stimulation, patch-clamp, or application of a high-potassium solution to depolarize the cells.

    • Record a time-lapse sequence of fluorescence images before, during, and after stimulation.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest over time.

    • Normalize the fluorescence intensity to the baseline fluorescence before stimulation (ΔF/F₀).

    • A decrease in fluorescence intensity (negative ΔF/F₀) corresponds to membrane depolarization. The amplitude of the fluorescence change is proportional to the change in membrane potential.[4]

Monitoring Endocytosis

This protocol describes how to use this compound to follow the internalization of the plasma membrane and observe changes in the lipid environment of endocytic vesicles.[8]

Principle: Although this compound is designed to be stable in the outer leaflet of the plasma membrane, it can be internalized through endocytosis over longer periods.[8] As the endosomes mature into late endosomes and lysosomes, the lipid composition of their membranes changes, leading to a dramatic red shift in the this compound emission spectrum.[8]

Protocol:

  • Staining and Initial Imaging:

    • Stain the cells with this compound as described in section 3.1.

    • Acquire an initial image to visualize the plasma membrane staining.

  • Time-Lapse Imaging:

    • Incubate the cells at 37°C to allow for endocytosis to occur.

    • Acquire images at different time points (e.g., 30 min, 1 hour, 2 hours) to track the internalization of the probe and the formation of intracellular vesicles.[8]

    • Use two-photon microscopy for deeper imaging and reduced phototoxicity during long-term experiments.[8]

  • Analysis of Endosomal Lipid Order:

    • Perform ratiometric imaging of the intracellular vesicles as described in section 3.1.

    • A significant red shift (lower intensity ratio) in the fluorescence from intracellular vesicles compared to the plasma membrane indicates a change to a more disordered lipid environment, characteristic of late endosomes and lysosomes.[8]

    • Co-staining with known markers for early endosomes (e.g., fluorescently-tagged Rab5) or late endosomes/lysosomes (e.g., LysoTracker) can be used to confirm the identity of the this compound-labeled compartments.

Concluding Remarks

This compound is a versatile and powerful fluorescent probe for studying the plasma membrane in living cells. Its sensitivity to the local lipid environment provides a means to investigate the complex organization and dynamics of cellular membranes. The protocols provided herein offer a starting point for utilizing this compound to explore lipid rafts, monitor cholesterol levels, detect membrane potential changes, and track endocytosis. As with any fluorescent probe, optimal staining conditions and imaging parameters may vary between cell types and instrumentation, and should be determined empirically.

References

Optimal NR12S Concentration for Cell Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NR12S is a fluorescent membrane probe derived from Nile Red, designed for the sensitive detection of lipid order and cholesterol levels in the outer leaflet of the plasma membrane of living cells.[1][2][3][4] Its unique chemical structure, featuring a zwitterionic head group and a long alkyl chain, ensures its selective insertion into the outer membrane leaflet with minimal internalization over extended periods, making it an ideal tool for live-cell imaging.[2][3] The fluorescence emission of this compound is highly sensitive to the surrounding lipid environment. In more ordered membrane domains, such as those rich in cholesterol and sphingomyelin (B164518) (liquid-ordered phase), its emission spectrum is blue-shifted. Conversely, in less ordered domains (liquid-disordered phase), the emission is red-shifted.[1][2][3] This solvatochromic property allows for ratiometric imaging of membrane lipid organization, providing a quantitative measure of membrane fluidity.

These characteristics make this compound a powerful tool for studying a variety of cellular processes where membrane composition and dynamics are critical, including signal transduction, membrane trafficking, and apoptosis.[4][5][6]

Principle of Action

The mechanism of this compound as a membrane probe is based on its photophysical response to the polarity and viscosity of its microenvironment within the lipid bilayer.

cluster_membrane Plasma Membrane Lo Liquid-ordered (Lo) phase (High Cholesterol, Sphingomyelin) Blue_Shift Blue-shifted Emission (e.g., ~560 nm) Lo->Blue_Shift Induces Ld Liquid-disordered (Ld) phase (Low Cholesterol) Red_Shift Red-shifted Emission (e.g., ~630 nm) Ld->Red_Shift Induces This compound This compound Probe This compound->Lo Intercalates This compound->Ld Intercalates

Figure 1: Mechanism of this compound fluorescence in different membrane lipid phases.

Quantitative Data Summary

The optimal concentration of this compound is dependent on the cell type and the specific application. Below is a summary of concentrations reported in the literature for various experimental setups.

Cell Type/Model SystemApplicationThis compound ConcentrationIncubation Time & TemperatureReference
Human Haematological Cell Lines (Daudi, Ramos, HSB-2)Plasma Membrane Cholesterol Measurement (Plate Reader)0.04 µM (40 nM)7 minutes at Room Temperature[1]
U2OS (Human Bone Osteosarcoma)Live Cell Imaging (Microscopy)400 nM5 minutes to 3 hours (imaging period)
HeLa (Human Cervical Adenocarcinoma)Apoptosis Detection (Microscopy and Flow Cytometry)10-20 nMNot specified[5]
Ptk2 (Potorous tridactylus Kidney)Live Cell Imaging (STED Microscopy)0.05 µg/mL30 minutes
Giant Unilamellar Vesicles (GUVs) & Giant Plasma Membrane Vesicles (GPMVs)Model Membrane Studies100 nMNot specified

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for obtaining reproducible results.

  • Reconstitution: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 10 mM. To prepare a 1 mM stock solution, dissolve 0.70 mg of this compound (MW: 695.96 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., to 1 mM) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C aliquot->store end End store->end start This compound Stained Cells excite Excite at ~488 nm or ~532 nm start->excite collect Collect Emission in Two Channels excite->collect blue_ch Blue Channel (~560 nm) collect->blue_ch red_ch Red Channel (~630 nm) collect->red_ch ratio Calculate Intensity Ratio (Blue / Red) blue_ch->ratio red_ch->ratio analysis Correlate Ratio with Lipid Order ratio->analysis

References

Application Notes: NR12S for the Visualization of Lipid Rafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These microdomains serve as organizing centers for signal transduction, protein trafficking, and membrane fluidity regulation. Their visualization and study are crucial for understanding numerous cellular processes and their roles in disease. NR12S is a fluorescent membrane probe specifically designed to investigate the lipid order of the outer leaflet of the plasma membrane, making it an exceptional tool for visualizing lipid rafts.[1][2][3]

This compound is a derivative of the Nile Red fluorophore, featuring a long alkyl chain and a zwitterionic head group. This structure ensures its stable insertion into the outer leaflet of the plasma membrane with minimal internalization and slow flip-flop to the inner leaflet.[1][4] The fluorescence emission of this compound is highly sensitive to the local lipid environment. In the loosely packed, liquid-disordered (Ld) phase of the membrane, its emission is red-shifted. Conversely, in the tightly packed, liquid-ordered (Lo) phase characteristic of lipid rafts, its emission undergoes a significant blue shift.[1] This solvatochromic property allows for the ratiometric imaging and quantification of lipid order in living cells.[5]

Key Features of this compound

  • Selective Staining: Specifically labels the outer leaflet of the plasma membrane.[1][2][3]

  • High Sensitivity: Exhibits a distinct spectral shift in response to changes in membrane lipid order.

  • Photostability: Offers good resistance to photobleaching, enabling time-lapse imaging.

  • Live-Cell Compatibility: Suitable for imaging dynamic processes in living cells.[2][3]

  • Ratiometric Imaging: The shift in emission wavelength allows for quantitative analysis of lipid order through methods like Generalized Polarization (GP) imaging.[6]

Quantitative Data

The spectral properties of this compound are highly dependent on the lipid environment. This sensitivity is the basis for its use in visualizing and quantifying lipid rafts. The following table summarizes the key photophysical properties of this compound in different membrane phases.

PropertyLiquid-Ordered (Lo) PhaseLiquid-Disordered (Ld) PhaseDMSO
Excitation Maximum (λex) ~488 nm[6]~488 nm[6]554 nm[2][3]
Emission Maximum (λem) Blue-shifted (e.g., ~557 nm)[6]Red-shifted (e.g., ~664 nm)[6]627 nm[2][3]
Fluorescence Lifetime (τ) Longer (e.g., increases by ~2.26 ns in the presence of high cholesterol)[7][8]ShorterNot Applicable
Quantum Yield (Φ) HigherLower0.55[2][3]

Note: Exact emission maxima can vary depending on the specific lipid composition and cellular environment.

Experimental Protocols

Protocol 1: Live Cell Staining and Imaging of Lipid Rafts with this compound

This protocol provides a step-by-step guide for staining live mammalian cells with this compound and visualizing lipid rafts using fluorescence microscopy.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cultured mammalian cells (e.g., U2OS, HeLa, CHO) plated on glass-bottom dishes or coverslips

  • Serum-free cell culture medium (e.g., L15, HBSS)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope with spectral imaging capabilities

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and culture until they reach 50-70% confluency.

    • On the day of the experiment, wash the cells twice with pre-warmed PBS.

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of this compound in serum-free medium. A final concentration of 100-400 nM is a good starting point.[6]

    • Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

    • Vortex the staining solution thoroughly.

  • Cell Staining:

    • Add the this compound staining solution to the cells.

    • Incubate for 7-15 minutes at room temperature in the dark.[5]

  • Imaging:

    • The dye solution does not need to be removed before imaging.[6]

    • Immediately transfer the cells to a confocal microscope equipped for live-cell imaging.

    • Excite the this compound probe at approximately 488 nm.[6]

    • Collect the fluorescence emission using a spectral detector over a range of approximately 500 nm to 700 nm.[6]

    • Alternatively, if a spectral detector is not available, use two emission channels to capture the blue-shifted (Lo phase) and red-shifted (Ld phase) signals. Based on published data, suggested channels are centered around 557 nm for the Lo phase and 664 nm for the Ld phase.[6]

Data Analysis: Generalized Polarization (GP) Imaging

GP imaging provides a quantitative measure of membrane lipid order. The GP value is calculated for each pixel in the image using the following formula:

GP = (ILo - G * ILd) / (ILo + G * ILd)

Where:

  • ILo is the fluorescence intensity in the blue-shifted channel (e.g., 550-600 nm).

  • ILd is the fluorescence intensity in the red-shifted channel (e.g., 650-700 nm).

  • G is a calibration factor that corrects for the wavelength-dependent sensitivity of the detection system.

Higher GP values (approaching +1) indicate a more ordered membrane environment (lipid rafts), while lower GP values (approaching -1) indicate a more disordered environment.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Lipid Raft Visualization

The following diagram illustrates the general workflow for labeling live cells with this compound and analyzing lipid raft formation.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Microscopy & Analysis cell_culture Culture cells to 50-70% confluency wash_cells Wash cells with PBS cell_culture->wash_cells add_stain Incubate cells with this compound for 7-15 min wash_cells->add_stain prepare_stain Prepare this compound working solution (100-400 nM) prepare_stain->add_stain confocal Image with confocal microscope (Ex: 488 nm) add_stain->confocal spectral Collect spectral data (500-700 nm) confocal->spectral gp_analysis Calculate Generalized Polarization (GP) values spectral->gp_analysis

Caption: Workflow for this compound staining and lipid raft analysis.

Lipid Raft-Mediated Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling

Lipid rafts are known to compartmentalize signaling molecules, thereby facilitating efficient signal transduction. The following diagram illustrates a simplified model of GPCR signaling initiated within a lipid raft.

G cluster_raft Lipid Raft (Liquid-Ordered Phase) GPCR GPCR G_protein G-Protein GPCR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Ligand Ligand->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Simplified GPCR signaling within a lipid raft.

Applications in Drug Development

The ability of this compound to visualize and quantify lipid raft dynamics has significant implications for drug development.

  • Target Validation: Many drug targets, including GPCRs and receptor tyrosine kinases, are localized to lipid rafts. This compound can be used to study how the membrane environment influences the activity of these targets.

  • Mechanism of Action Studies: The effects of drug candidates on membrane organization and lipid raft integrity can be assessed. For example, cholesterol-modulating drugs can be evaluated for their impact on lipid raft formation.[5]

  • High-Throughput Screening: Microplate-based assays using this compound can be developed to screen for compounds that modulate lipid raft properties.[5]

  • Toxicity Screening: Changes in membrane properties are often an early indicator of cellular toxicity. This compound can be used to assess the effects of compounds on plasma membrane integrity.

Conclusion

This compound is a powerful and versatile fluorescent probe for the study of lipid rafts in live cells. Its sensitivity to lipid order, selective staining of the outer plasma membrane, and suitability for quantitative imaging make it an invaluable tool for researchers in cell biology, biophysics, and drug discovery. The protocols and information provided here offer a comprehensive guide for the successful application of this compound in visualizing and understanding the critical role of lipid rafts in cellular function.

References

Application Notes and Protocols for Detecting Apoptosis in Cells using NR12S Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the fluorescent probe NR12S for the detection and quantification of apoptosis in live cells. The protocols detailed below are suitable for fluorescence microscopy and flow cytometry applications.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key hallmark of early apoptosis is the disruption of the plasma membrane's lipid asymmetry. In healthy cells, the outer leaflet of the plasma membrane is rich in sphingomyelin (B164518) and phosphatidylcholine, creating a relatively ordered lipid environment. During apoptosis, this organization is lost, leading to a more disordered lipid state.

This compound is a fluorescent, lipophilic dye that specifically intercalates into the outer leaflet of the plasma membrane. Its fluorescence emission spectrum is sensitive to the local lipid environment. In the ordered membrane of a healthy cell, this compound exhibits a fluorescence emission maximum at a shorter wavelength (in the green-yellow range). As the membrane becomes more disordered during apoptosis, the emission maximum of this compound shifts to a longer wavelength (in the red range). This ratiometric shift in fluorescence provides a sensitive and quantitative measure of apoptosis.

Principle of Apoptosis Detection with this compound

The detection of apoptosis using this compound is based on the change in the lipid order of the outer plasma membrane leaflet. In non-apoptotic cells, the plasma membrane maintains an asymmetric distribution of phospholipids, with phosphatidylserine (B164497) (PS) predominantly located on the inner leaflet. This results in a highly ordered outer leaflet. Upon the induction of apoptosis, the activity of enzymes like flippase and floppase is inhibited, while scramblase is activated.[1] This leads to the externalization of PS and a subsequent decrease in the lipid order of the outer leaflet.[2][3]

This compound, a derivative of Nile Red, is designed to anchor in the outer leaflet of the plasma membrane.[4] Its fluorescence emission is environmentally sensitive. In the ordered lipid environment of a healthy cell membrane, it emits light at a shorter wavelength. In the more disordered membrane of an apoptotic cell, its emission is red-shifted. This change can be quantified by measuring the ratio of fluorescence intensities at two different wavelengths (e.g., 560 nm and 630 nm), providing a ratiometric readout of apoptosis.[2]

Advantages of this compound Staining

  • Live-Cell Imaging: this compound is suitable for real-time monitoring of apoptosis in living cells.[4]

  • Ratiometric Measurement: The ratiometric nature of the dye minimizes artifacts from variations in cell number, dye concentration, and instrument settings.

  • Early Detection: Changes in membrane lipid order are an early event in apoptosis, allowing for timely detection.

  • Simple Protocol: The staining procedure is straightforward and does not require cell fixation or permeabilization.[4]

Data Presentation

The following table summarizes the ratiometric fluorescence changes of this compound in response to the induction of apoptosis. The data is representative of typical results obtained when treating cells with an apoptosis-inducing agent and measuring the fluorescence intensity at two distinct emission wavelengths. A decrease in the 560 nm/630 nm ratio is indicative of apoptosis.

Treatment ConditionCell TypeApoptosis InducerIncubation Time (hours)Fluorescence Intensity Ratio (560 nm / 630 nm)Fold Change (vs. Control)
Control (Untreated) Daudi-41.001.0
Apoptosis Induced DaudiCamptothecin (10 µM)40.750.75
Control (Untreated) Ramos-41.001.0
Apoptosis Induced RamosStaurosporine (1 µM)40.820.82
Control (Untreated) HSB-2-41.001.0
Apoptosis Induced HSB-2Actinomycin D (1 µg/mL)40.880.88

Data is illustrative and compiled based on principles and typical outcomes described in the literature. Actual results may vary depending on the cell line, apoptosis inducer, and experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway leading to the membrane changes detected by this compound and the general experimental workflow for its use.

apoptosis_pathway Apoptosis Signaling Pathway Leading to Membrane Disorganization cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Flippase/Floppase Inactivation Flippase/Floppase Inactivation Caspase-3 Activation->Flippase/Floppase Inactivation Scramblase Activation Scramblase Activation Caspase-3 Activation->Scramblase Activation PS Externalization PS Externalization Flippase/Floppase Inactivation->PS Externalization Scramblase Activation->PS Externalization Membrane Disorganization Membrane Disorganization PS Externalization->Membrane Disorganization

Caption: Apoptotic signaling leading to membrane disorganization.

experimental_workflow Experimental Workflow for this compound Apoptosis Assay cluster_microscopy Fluorescence Microscopy cluster_flow Flow Cytometry Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis This compound Staining This compound Staining Induce Apoptosis->this compound Staining Incubation Incubation This compound Staining->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Image Acquisition Image Acquisition Data Acquisition->Image Acquisition FCM Data Acquisition FCM Data Acquisition Data Acquisition->FCM Data Acquisition Data Analysis Data Analysis Ratiometric Image Analysis Ratiometric Image Analysis Image Acquisition->Ratiometric Image Analysis Ratiometric Image Analysis->Data Analysis Gating and Ratio Calculation Gating and Ratio Calculation FCM Data Acquisition->Gating and Ratio Calculation Gating and Ratio Calculation->Data Analysis

References

Application Notes: Utilizing NR12S to Elucidate Endocytosis and Membrane Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NR12S is a powerful fluorescent membrane probe based on Nile Red, specifically designed for detailed investigations of cellular membranes.[1] Its unique chemical structure, featuring a fluorophore conjugated to a long alkyl chain and a zwitterionic group, allows it to anchor selectively to the outer leaflet of the plasma membrane.[1][2] A key feature of this compound is its environment-sensitive fluorescence, which changes in response to the lipid order of the membrane.[3] In highly ordered membrane phases, such as those rich in cholesterol and sphingomyelin (B164518) (liquid-ordered, Lo), this compound exhibits a blue-shifted fluorescence emission. Conversely, in more fluid, liquid-disordered (Ld) phases, its emission is red-shifted.[1] This solvatochromic property allows for ratiometric imaging and quantitative analysis of membrane lipid packing.

This compound is an invaluable tool for studying endocytosis and subsequent membrane trafficking events. The probe is internalized by cells through various energy-dependent endocytic pathways.[4] As it traverses the endocytic pathway, from early endosomes to late endosomes and lysosomes, it reports on the dynamic changes in the lipid organization of these organellar membranes.[4] Specifically, a dramatic red shift in its fluorescence is observed as endosomes mature, indicating a significant decrease in lipid order, likely due to reduced cholesterol content and sphingomyelin hydrolysis.[4] This capability, combined with its high brightness and the ability to quench its plasma membrane signal with sodium dithionite (B78146), makes this compound a superior alternative to traditional endocytosis markers for specific applications.[1][4]

Key Applications:

  • Monitoring real-time changes in plasma membrane lipid order.

  • Investigating the lipid organization of endosomal membranes during maturation.[4]

  • Studying the effects of cholesterol modulation on the plasma membrane and endocytic compartments.[1][3][5]

  • Dissecting the mechanisms of different endocytic pathways.[4]

  • Detecting cellular processes that involve alterations in membrane lipid order, such as apoptosis.[6]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to investigate membrane properties.

Table 1: Photophysical Properties of this compound

PropertyValueSource
Excitation Maximum (λex) in DMSO554 nm[2]
Emission Maximum (λem) in DMSO627 nm[2]
Quantum Yield (Φ) in DMSO0.55[2]
Molecular Weight695.96 g/mol [2]
SolubilitySoluble to 10 mM in DMSO[2]

Table 2: Ratiometric Analysis of this compound Fluorescence in Response to Membrane Cholesterol

Cell LineTreatmentChange in this compound Ratio (560 nm / 630 nm)InterpretationSource
Daudi, Ramos, HSB-2Incubation with increasing concentrations of methyl-β-cyclodextrin (MβCD) for 1 hourDecreaseDecrease in plasma membrane cholesterol[3]
DaudiMβCD treatment followed by incubation in full medium~10% decreasePartial cholesterol depletion[3]
DaudiMβCD treatment followed by incubation with lovastatin~30% decreaseSignificant cholesterol depletion[3]
Daudi (lipid-deprived)Re-incubation in full medium for 6 hoursClear increaseRepletion of plasma membrane cholesterol[3]

Table 3: Generalized Polarization (GP) Values of this compound in Model and Cellular Membranes

Membrane SystemConditionGP ValueInterpretationSource
Giant Unilamellar Vesicles (GUVs)Ordered PhaseHigher GPHigh membrane order[7]
Giant Unilamellar Vesicles (GUVs)Disordered PhaseLower GPLow membrane order[7]
U2OS CellsPlasma MembraneLower GP than endosomesLower lipid packing than endosomes[5]
U2OS CellsTransferrin-positive EndosomesHigher GP than plasma membraneHigher lipid packing in endosomes[5]

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound for Plasma Membrane Analysis

This protocol is adapted for general fluorescence microscopy to assess the lipid order of the plasma membrane.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or L15 medium)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets or spectral imaging capabilities

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (e.g., 50-70%) on a suitable imaging substrate.

  • Staining Solution Preparation: Prepare a working solution of this compound in the imaging medium. A final concentration of 10-400 nM is typically used.[6][7] It is recommended to perform a concentration titration to determine the optimal concentration for your cell type and experimental setup to achieve a good signal-to-noise ratio with minimal background.

  • Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed imaging medium. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 5-10 minutes.[3] The staining is rapid, and long incubation times are generally not necessary for plasma membrane analysis.

  • Washing (Optional but Recommended): For plasma membrane-specific imaging, wash the cells twice with fresh imaging medium to remove unbound probe. For continuous imaging of internalization, the probe can be left in the medium.[7]

  • Imaging: Immediately proceed to imaging using a fluorescence microscope. For ratiometric imaging, acquire two images at different emission wavelengths (e.g., a "blue" channel for the ordered phase and a "red" channel for the disordered phase). For this compound, these channels could be centered around 560 nm and 630-660 nm, respectively.[3][7]

Protocol 2: Monitoring Endocytosis and Endosome Maturation with this compound

This protocol allows for the visualization and analysis of this compound internalization and the changing lipid environment of endosomes over time.

Materials:

  • Same as Protocol 1

  • (Optional) Endocytosis markers (e.g., fluorescently labeled transferrin, dextran)

  • (Optional) Endocytosis inhibitors (e.g., chlorpromazine, filipin)

  • (Optional) Sodium dithionite solution (freshly prepared)

Procedure:

  • Cell Staining: Stain the cells with this compound as described in Protocol 1 (Steps 1-4).

  • Initiating Endocytosis: After the initial incubation, you can either leave the this compound in the medium or wash and replace it with fresh medium. Place the cells on the microscope stage, which should be equipped with a temperature-controlled chamber (37°C).

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 5-15 minutes) for up to 2-3 hours to track the internalization of the probe and its trafficking through the endocytic pathway.[4][7]

  • (Optional) Quenching of Plasma Membrane Signal: To specifically visualize internalized this compound, the fluorescence from the probe remaining at the plasma membrane can be quenched. Add a freshly prepared solution of sodium dithionite to the imaging medium at a final concentration of ~1 mM. This will reduce the this compound at the outer leaflet, rendering it non-fluorescent.[1][4]

  • Image Analysis:

    • Track the appearance of fluorescently labeled intracellular vesicles over time.

    • Perform ratiometric analysis on these vesicles to quantify the change in lipid order. A noticeable shift from the "blue" channel to the "red" channel over time indicates a decrease in lipid order as endosomes mature.[4]

    • Co-localization with known endocytic markers can be used to identify the specific compartments (e.g., early endosomes, late endosomes).

Visualizations

Diagram 1: this compound Mechanism of Action

NR12S_Mechanism cluster_membrane Cell Membrane Lo Liquid-Ordered (High Cholesterol) Blue_Shift Blue-Shifted Emission Lo->Blue_Shift Emits Ld Liquid-Disordered (Low Cholesterol) Red_Shift Red-Shifted Emission Ld->Red_Shift Emits This compound This compound Probe This compound->Lo Intercalates This compound->Ld Intercalates

Caption: this compound fluorescence shifts based on membrane lipid order.

Diagram 2: Experimental Workflow for Studying Endocytosis with this compound

Endocytosis_Workflow A 1. Live Cell Staining with this compound (10-400 nM) B 2. Incubation (5-10 min, RT) A->B C 3. Initiate Time-Lapse Imaging (37°C) B->C D 4. (Optional) Add Endocytosis Inhibitors or Markers C->D F 6. Image Acquisition (Dual Channel Ratiometric) C->F D->F E 5. (Optional) Quench PM Signal with Sodium Dithionite G 7. Data Analysis (Internalization Index, GP Value) E->G F->E Visualize Internal Pool F->G

Caption: Workflow for this compound-based endocytosis studies.

Diagram 3: Signaling Pathway of Endosome Maturation as Reported by this compound

Endosome_Maturation cluster_cell Cellular Environment PM Plasma Membrane (High Lipid Order, Blue-Shifted this compound) Endocytosis Endocytosis PM->Endocytosis EE Early Endosome (Slight Decrease in Order) LE Late Endosome (Significant Decrease in Order) EE->LE Maturation (Cholesterol & SM decrease) Lys Lysosome (Low Lipid Order, Red-Shifted this compound) LE->Lys Endocytosis->EE Internalization

Caption: Endosome maturation pathway showing lipid order changes.

References

Application Notes and Protocols for NR12S Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of NR12S, a fluorescent membrane probe used to investigate lipid order and cholesterol content in the outer leaflet of cellular membranes.

Introduction to this compound

This compound is a fluorogenic membrane probe derived from Nile Red.[1] Its amphiphilic structure, featuring a zwitterionic head group and a long alkyl chain, allows it to selectively insert into the outer leaflet of the plasma membrane of living cells.[1][2] The fluorescence emission of this compound is sensitive to the lipid packing of the membrane. In more ordered lipid environments, such as those enriched in cholesterol and sphingomyelin (B164518) (liquid-ordered phase), its emission spectrum is blue-shifted. Conversely, in less ordered environments (liquid-disordered phase), the emission is red-shifted.[2] This property allows for the ratiometric imaging and quantification of membrane lipid order.[1][3] this compound is a valuable tool for studying membrane dynamics in live cells and has applications in drug development for screening compounds that modulate membrane properties.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSolvent/ConditionsReference
Molecular Weight ~695.96 g/mol (batch specific)-
Solubility Up to 10 mMDMSO
Storage (Solid) -20°C, protected from light-
Storage (Stock Solution) -20°C or -80°CDMSO[4]
Excitation Maximum (λex) 554 nmDMSO
Emission Maximum (λem) 627 nmDMSO
Quantum Yield (Φ) 0.55DMSO
Recommended Working Concentration 10 nM - 400 nMCell Culture Media[3][5]

Experimental Protocols

Preparation of this compound Stock Solution (1 mM in DMSO)

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Protocol:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture.

  • Calculate Required DMSO Volume: Determine the mass of this compound provided in the vial. Use the following formula to calculate the volume of DMSO needed to prepare a 1 mM stock solution. Note: Always use the batch-specific molecular weight provided on the Certificate of Analysis.[6]

    Volume of DMSO (μL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 1,000,000

  • Dissolve this compound: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid this compound is dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Aliquot and Store: Aliquot the 1 mM stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4]

Preparation of this compound Working Solutions

The optimal working concentration of this compound can vary depending on the cell type and experimental application. A typical starting point is in the nanomolar range. It is recommended to perform a concentration titration to determine the optimal concentration for your specific experiment.

Materials:

  • 1 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer or cell culture medium (e.g., RPMI, DMEM, PBS), pre-warmed to the desired experimental temperature.

Protocol for a 100 nM Working Solution (Example):

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution of the stock solution. For example, dilute the 1 mM stock solution 1:100 in your desired buffer to create a 10 µM intermediate solution.

    • Add 1 µL of 1 mM this compound stock to 99 µL of buffer.

  • Final Dilution: Dilute the intermediate solution to the final working concentration. For a 100 nM working solution from a 10 µM intermediate:

    • Dilute the 10 µM intermediate solution 1:100 in your final volume of buffer or media. For example, add 10 µL of the 10 µM intermediate solution to 990 µL of buffer.

  • Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.

  • Immediate Use: It is recommended to prepare the working solution fresh just before use.[1] If the working solution is not used immediately, protect it from light and store it on ice for a short period. The stability of this compound in aqueous solutions for extended periods has not been extensively documented.

Important Considerations:

  • The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to avoid solvent-induced artifacts on cellular membranes.[4]

  • For live-cell imaging, ensure that the buffer or medium used for the working solution is compatible with your cells and the imaging setup.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using this compound to assess changes in plasma membrane lipid order.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare 1 mM this compound Stock in DMSO prep_working Prepare Working Solution (e.g., 100 nM in Media) prep_stock->prep_working cell_culture Culture Cells treatment Treat Cells (e.g., with drug) cell_culture->treatment staining Stain Cells with This compound Working Solution treatment->staining imaging Fluorescence Microscopy (e.g., Confocal) staining->imaging ratiometric_analysis Ratiometric Analysis of Emission Intensities imaging->ratiometric_analysis

Workflow for this compound Staining and Analysis.

The diagram below illustrates the principle of how this compound fluorescence responds to changes in the lipid order of the plasma membrane.

signaling_pathway cluster_membrane Plasma Membrane cluster_probe This compound Probe cluster_emission Fluorescence Emission disordered Disordered (Low Cholesterol) red_shifted Red-Shifted Emission disordered->red_shifted Results in ordered Ordered (High Cholesterol) blue_shifted Blue-Shifted Emission ordered->blue_shifted Results in This compound This compound This compound->disordered Intercalates into membrane This compound->ordered Intercalates into membrane

This compound Response to Membrane Lipid Order.

References

Application Notes and Protocols for NR12S Imaging in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for utilizing the fluorescent probe NR12S for imaging the plasma membrane of HeLa cells. This compound is a Nile Red-based dye designed for live-cell imaging, offering insights into membrane lipid order and cholesterol distribution.[1][2][3] These application notes include detailed protocols for cell culture, staining, and fluorescence microscopy, along with a summary of the probe's quantitative data and illustrative diagrams to guide the experimental workflow.

Introduction

This compound is a fluorogenic lipid membrane probe that selectively stains the outer leaflet of the plasma membrane in living cells.[1][2][3] Its unique chemical structure, a conjugate of the Nile Red fluorophore with a long alkyl chain and a zwitterionic group, facilitates strong interaction with lipid membranes.[1][2][3] The fluorescence emission of this compound is sensitive to the lipid environment, exhibiting a spectral shift in response to changes in lipid order.[2] This property makes it a powerful tool for investigating the biophysical properties of the plasma membrane, particularly for monitoring cholesterol levels and lipid dynamics.[1][2] In drug discovery and cell biology research, understanding the structure and function of the plasma membrane is crucial, and this compound provides a valuable method for these investigations.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound probe.

ParameterValueSource
Molecular Weight 695.96 g/mol [1]
Formula C₃₉H₅₇N₃O₆S[1]
Excitation Maximum (in DMSO) 554 nm[1][2][3]
Emission Maximum (in DMSO) 627 nm[1][2][3]
Quantum Yield (in DMSO) 0.55[1][2][3]
Solubility (in DMSO) Up to 10 mM[1]
Recommended Working Concentration 0.04 µM - 0.4 µM[2][4]
Recommended Incubation Time 7 minutes[2]
Storage Temperature -20°C[1][2][3]

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution (1 mM):

  • This compound is soluble in DMSO.[1] To prepare a 1 mM stock solution, dissolve 0.70 mg of this compound (assuming a molecular weight of 695.96 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[1][2][3]

1.2. This compound Working Solution (0.04 µM):

  • Prepare the working solution fresh just before use.[2]

  • Dilute the 1 mM this compound stock solution in serum-free cell culture medium (e.g., DMEM) to a final concentration of 0.04 µM. For example, add 0.4 µL of 1 mM this compound stock to 10 mL of medium.

  • Protect the working solution from light.

HeLa Cell Culture and Seeding
  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For imaging, seed HeLa cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Seed the cells at a density that will result in 50-70% confluency on the day of the experiment to ensure clear imaging of individual cells.

This compound Staining Protocol
  • Remove the culture medium from the HeLa cells.

  • Wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS).

  • Add the freshly prepared 0.04 µM this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 7 minutes at room temperature in the dark.[2]

  • After incubation, gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any unbound dye.[2]

  • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM) to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Imaging
  • Image the stained HeLa cells using a fluorescence microscope equipped with appropriate filters or a laser line for excitation and emission.

  • Excitation: A laser line of 532 nm or a filter set covering the excitation maximum of ~554 nm is suitable.[2]

  • Emission: Collect the fluorescence emission using a filter that captures the emission peak around 627 nm.[2] To investigate changes in lipid order, ratiometric imaging can be performed by collecting emission in two channels, for example, at 560 nm and 630 nm.[2]

  • Acquire images using a high-sensitivity camera.

  • As this compound is used for live-cell imaging, maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

Visualizations

Experimental Workflow for this compound Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_reagents Prepare this compound Stock and Working Solutions stain Incubate with this compound (7 min, RT, dark) prep_reagents->stain prep_cells Culture and Seed HeLa Cells wash1 Wash Cells with PBS prep_cells->wash1 wash1->stain wash2 Wash Cells to Remove Unbound Dye stain->wash2 add_medium Add Imaging Medium wash2->add_medium acquire Acquire Images with Fluorescence Microscope add_medium->acquire

Caption: A flowchart illustrating the step-by-step experimental workflow for this compound imaging in HeLa cells.

Conceptual Diagram of this compound Staining Mechanism

G This compound This compound Probe PlasmaMembrane HeLa Cell Plasma Membrane (Outer Leaflet) This compound->PlasmaMembrane Stains Fluorescence Fluorescence Emission (Lipid Order Dependent) PlasmaMembrane->Fluorescence Induces Microscope Fluorescence Microscope Fluorescence->Microscope Detected by

Caption: Conceptual diagram showing this compound selectively staining the outer leaflet of the HeLa cell plasma membrane.

References

Application Notes and Protocols for Generalized Polarization (GP) Calculation with NR12S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent probe NR12S is a powerful tool for investigating the lipid organization of cellular membranes. As a derivative of Nile Red, its fluorescence emission is highly sensitive to the polarity of its environment. This property allows for the quantification of membrane lipid order through a ratiometric measurement known as Generalized Polarization (GP). An increase in lipid order, such as in cholesterol-rich lipid rafts, results in a blue shift in the emission spectrum of this compound. Conversely, a more disordered membrane environment causes a red shift.[1][2] This application note provides a detailed protocol for the use of this compound to calculate the GP value, a quantitative measure of membrane lipid order.

This compound is particularly advantageous for studying the outer leaflet of the plasma membrane due to its amphiphilic structure, which anchors it to the membrane with a negligible flip-flop rate to the inner leaflet.[1] Its application is crucial in various research areas, including the study of lipid rafts, membrane trafficking, apoptosis, and the effects of drugs on membrane properties.[2][3]

Principle of this compound-Based Generalized Polarization

The calculation of Generalized Polarization with this compound is based on the ratiometric analysis of its fluorescence emission spectrum. When this compound is in a highly ordered lipid environment (liquid-ordered phase, Lo), its emission maximum is blue-shifted. In a disordered lipid environment (liquid-disordered phase, Ld), its emission maximum is red-shifted.[1] The GP value is calculated from the fluorescence intensities at two distinct emission wavelengths, one in the blue-shifted region of the spectrum and one in the red-shifted region.

The formula for calculating the GP value for this compound is:

GP = (I₅₅₇ - I₆₆₄) / (I₅₅₇ + I₆₆₄) [4]

Where:

  • I₅₅₇ is the fluorescence intensity at 557 nm (characteristic of the liquid-ordered phase).

  • I₆₆₄ is the fluorescence intensity at 664 nm (characteristic of the liquid-disordered phase).

GP values range from +1 (highly ordered) to -1 (highly disordered).[4]

Quantitative Data Summary

The following table summarizes the key photophysical and experimental parameters for this compound.

ParameterValueReference
Excitation Maximum (λex) 554 nm (in DMSO)[5]
Emission Maximum (λem) 627 nm (in DMSO)[5]
Recommended Excitation Laser 532 nm[5]
GP Calculation Wavelengths 557 nm and 664 nm[4]
Quantum Yield (Φ) 0.55 (in DMSO)[5]
Molar Mass 695.96 g/mol [5]
Solubility Soluble to 10 mM in DMSO[5]
Typical Staining Concentration 10 - 400 nM[2][4]

Experimental Protocols

I. Preparation of this compound Stock Solution
  • Materials:

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (MW = 695.96 g/mol ), add 1.43 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture. The stock solution is stable for several months under these conditions.

II. Staining of Live Cells with this compound
  • Materials:

    • This compound stock solution (1 mM in DMSO)

    • Live cells cultured on a suitable imaging dish or plate (e.g., glass-bottom dishes)

    • Serum-free cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Procedure:

    • On the day of the experiment, thaw the this compound stock solution and allow it to come to room temperature.

    • Prepare a working solution of this compound in serum-free medium or imaging buffer. A final concentration between 10 nM and 400 nM is recommended.[2][4] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. For an initial experiment, a concentration of 100 nM can be used.[4]

    • Wash the cells once with the serum-free medium or imaging buffer.

    • Remove the wash solution and add the this compound working solution to the cells.

    • Incubate the cells for 5 to 15 minutes at 37°C in a CO₂ incubator.[4]

    • After incubation, the cells can be imaged directly without washing the probe away.[4]

III. Image Acquisition and GP Calculation
  • Instrumentation:

    • A confocal or widefield fluorescence microscope equipped with appropriate lasers and detectors. A spectral detector is highly recommended for accurate intensity measurements at specific wavelengths.

    • Excitation source: A laser line close to 554 nm, such as a 532 nm or 561 nm laser, is suitable.[5]

    • Emission detection: Set the detector to simultaneously or sequentially capture fluorescence intensity at 557 nm and 664 nm. If using a spectral detector, these specific wavelengths can be selected. If using filter cubes, select filters that encompass these wavelengths.

  • Image Acquisition:

    • Focus on the stained cells and acquire two images, one for each emission wavelength (557 nm and 664 nm).

    • Ensure that the images are not saturated to allow for accurate intensity measurements. Adjust laser power and detector gain accordingly.

    • Acquire a background image (from a region with no cells) for each channel to subtract background fluorescence.

  • GP Image Calculation and Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to perform the GP calculation on a pixel-by-pixel basis.

    • Step 1: Background Subtraction. Subtract the mean background intensity from each of the raw intensity images (I₅₅₇ and I₆₆₄).

    • Step 2: GP Calculation. Apply the GP formula to the background-subtracted images: GP_image = (Image_557 - Image_664) / (Image_557 + Image_664)

    • The resulting GP image will display a map of GP values, often represented by a pseudocolor lookup table where warmer colors indicate higher GP (more ordered) and cooler colors indicate lower GP (more disordered).

    • Step 3: Data Analysis. Define regions of interest (ROIs) on the GP image (e.g., the plasma membrane of individual cells) to extract quantitative GP values. Calculate the mean GP value and standard deviation for the selected ROIs.

Visualizations

NR12S_Principle cluster_membrane Cell Membrane Lo Liquid-Ordered (Lo) Phase (e.g., Lipid Raft) Ld Liquid-Disordered (Ld) Phase Blue_Shift Blue-Shifted Emission (Higher Intensity at 557 nm) Lo->Blue_Shift Results in Red_Shift Red-Shifted Emission (Higher Intensity at 664 nm) Ld->Red_Shift Results in This compound This compound Probe This compound->Lo Incorporation This compound->Ld Incorporation GP_Calc GP Calculation GP = (I_557 - I_664) / (I_557 + I_664) Blue_Shift->GP_Calc Red_Shift->GP_Calc

Caption: Principle of this compound-based Generalized Polarization measurement.

GP_Workflow A Prepare 1 mM this compound Stock in DMSO C Prepare this compound Working Solution (10-400 nM in Serum-Free Medium) A->C B Culture Cells on Imaging Dish D Wash Cells B->D E Incubate Cells with this compound (5-15 min at 37°C) C->E D->E F Fluorescence Microscopy (Ex: ~554 nm) E->F G Acquire Images at 557 nm and 664 nm F->G H Background Subtraction G->H I Pixel-wise GP Calculation GP = (I_557 - I_664) / (I_557 + I_664) H->I J Generate GP Image I->J K Quantitative Analysis of ROIs J->K

Caption: Experimental workflow for GP calculation using this compound.

References

Application Notes: NR12S in Flow Cytometry for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NR12S is a fluorogenic, Nile Red-based dye specifically designed for the analysis of lipid environments in the outer leaflet of cell membranes.[1] Its unique chemical structure, featuring a zwitterionic head group and a long alkyl chain, anchors the probe to the external plasma membrane, preventing internalization and enabling specific analysis of the outer leaflet.[2][3] Unlike its parent compound, Nile Red, this compound exhibits negligible flip-flop between membrane leaflets, ensuring measurements are localized to the cell surface over extended periods.[3]

The primary advantage of this compound lies in its sensitivity to the local lipid environment. Its fluorescence emission spectrum is highly dependent on the lipid order of the membrane, shifting to shorter wavelengths (blue-shift) in tightly packed, liquid-ordered (Lo) phases and to longer wavelengths (red-shift) in more fluid, liquid-disordered (Ld) phases.[2][3] This solvatochromic property allows for ratiometric analysis, providing a semi-quantitative measure of membrane characteristics such as cholesterol content and lipid packing.[2][4] These features make this compound a powerful tool for investigating cellular processes that involve alterations in plasma membrane lipid composition and organization, such as apoptosis and membrane trafficking, using high-throughput flow cytometry.[4][5]

Principle of Detection

This compound operates by partitioning into the cell's plasma membrane. Once embedded, its fluorescence emission is dictated by the polarity and packing of the surrounding lipid acyl chains.

  • In Liquid-Ordered (Lo) Phases: In membrane regions rich in cholesterol and sphingomyelin, the lipids are tightly packed. This rigid, ordered environment restricts the movement of the this compound molecule, resulting in an emission spectrum that is shifted towards shorter wavelengths (e.g., ~560 nm).[2][3]

  • In Liquid-Disordered (Ld) Phases: In regions with a higher concentration of unsaturated phospholipids, the lipid packing is looser and more fluid. This allows for greater molecular relaxation of the this compound probe, causing its emission spectrum to shift towards longer wavelengths (e.g., ~630 nm).[2][3]

By simultaneously measuring the fluorescence intensity in two separate emission channels (a "blue" and a "red" channel), a ratio can be calculated. This ratio serves as a robust indicator of the overall lipid order of the plasma membrane, minimizing variations from cell size or dye concentration. An increase in the blue/red ratio indicates an increase in lipid order, often correlated with higher cholesterol levels, while a decrease suggests a more disordered membrane state.[2][4]

Principle of this compound Ratiometric Analysis cluster_membrane Plasma Membrane cluster_detection Flow Cytometer Detection Lo Liquid-Ordered (High Cholesterol) Detector Dual-Channel Detector Lo->Detector ~560 nm (Blue Channel) Ld Liquid-Disordered (Low Cholesterol) Ld->Detector ~630 nm (Red Channel) Ratio Calculate Ratio (Blue / Red) Detector->Ratio This compound This compound Dye Added to Cells This compound->Lo Blue-Shifted Emission This compound->Ld Red-Shifted Emission

Caption: this compound emits different wavelengths based on membrane lipid order.

Applications & Protocols

Application 1: Monitoring Plasma Membrane Cholesterol

Changes in plasma membrane cholesterol are critical in numerous biological functions and disease states. This compound can be used to monitor these changes in living cells semi-quantitatively.[3] For instance, treating cells with methyl-β-cyclodextrin (MβCD), a chemical that extracts cholesterol from membranes, leads to a decrease in lipid order.[2] This change can be detected by a decrease in the this compound fluorescence intensity ratio.[2]

Experimental Protocol: Cholesterol Depletion Analysis

This protocol describes the staining of Daudi, Ramos, or HSB-2 cells for the analysis of cholesterol depletion following MβCD treatment.

  • Cell Preparation:

    • Culture cells to a density of approximately 1-2 x 10⁶ cells/mL.

    • Harvest and wash cells twice with a serum-free medium like RPMI 1640.

    • Resuspend cells at a final concentration of 2 x 10⁶ cells/mL in the same medium.

  • Cholesterol Depletion (Optional):

    • Prepare various concentrations of MβCD in serum-free medium.

    • Incubate cells with MβCD for 1 hour at 37°C.

    • As a control, incubate a sample of cells in medium without MβCD.

  • This compound Staining:

    • Prepare a 0.04 µM (40 nM) working solution of this compound in serum-free medium immediately before use.[2] Note: The optimal concentration may vary by cell type and should be determined empirically (a range of 10-40 nM is a good starting point).[2][4]

    • Add an equal volume of the this compound working solution to the cell suspension (final concentration: 0.02 µM or 20 nM).

    • Incubate for 7 minutes at room temperature, protected from light.[2]

  • Washing and Resuspension:

    • Wash the cells twice with serum-free medium to remove unbound dye.

    • Resuspend the final cell pellet in an appropriate volume of buffer (e.g., PBS with 1% BSA) for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Excite the cells using a blue (488 nm) or yellow-green (561 nm) laser.

    • Collect emission signals in two channels: a "blue" channel (e.g., 585/42 nm or similar for ~560 nm detection) and a "red" channel (e.g., 670/30 nm or similar for ~630 nm detection).

    • For each cell, calculate the ratio of the fluorescence intensity from the blue channel to the red channel.

    • Analyze the shift in this ratio between control and MβCD-treated cells.

Quantitative Data Summary

The following table summarizes representative data on the effect of MβCD-induced cholesterol depletion on the this compound emission ratio in various cell lines.

Cell LineMβCD Concentration% of Control Ratio (560 nm / 630 nm)Interpretation
Daudi2.5 mM~85%Decrease in lipid order[2]
Daudi5.0 mM~75%Further decrease in lipid order[2]
Ramos2.5 mM~80%Decrease in lipid order[2]
Ramos5.0 mM~70%Further decrease in lipid order[2]
HSB-22.5 mM~90%Decrease in lipid order[2]
HSB-25.0 mM~85%Further decrease in lipid order[2]

Data adapted from BMG LABTECH application note, illustrating the dose-dependent decrease in the this compound fluorescence ratio upon cholesterol depletion.[2]

Application 2: Detection of Apoptosis

Apoptosis, or programmed cell death, is associated with significant alterations in the plasma membrane, including the breakdown of lipid asymmetry. These changes lead to a decrease in the lipid order of the outer leaflet.[4] this compound can detect this decrease, making it a novel tool for identifying apoptotic cells by flow cytometry.[4] Apoptosis induced by various agents like staurosporine (B1682477) or camptothecin (B557342) results in a red-shift of the this compound emission spectrum.[4]

Apoptosis Detection Workflow with this compound Start Induce Apoptosis (e.g., Staurosporine) Incubate Incubate Cells Start->Incubate Stain Stain with this compound (20-40 nM, 7 min) Incubate->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Apoptotic Cells Show Decreased Blue/Red Ratio Analyze->Result Pathway Apoptotic Stimulus → Membrane Reorganization → Decreased Lipid Order Result->Pathway

Caption: Workflow for detecting apoptosis-induced membrane changes.

Experimental Protocol: Apoptosis Detection

  • Cell Culture and Apoptosis Induction:

    • Seed cells (e.g., HeLa, Jurkat) in appropriate culture vessels.

    • Treat cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 3-6 hours) or a vehicle control.

  • Cell Harvesting:

    • Gently collect both adherent and suspension cells to ensure the inclusion of apoptotic bodies.

    • Wash cells once with PBS or a suitable buffer.

  • This compound Staining:

    • Resuspend cells at 1-2 x 10⁶ cells/mL.

    • Add this compound to a final concentration of 20-40 nM.

    • Incubate for 7-10 minutes at room temperature, protected from light.

  • Co-staining (Optional):

    • For validation, cells can be co-stained with a conventional apoptosis marker like Annexin V. Follow the manufacturer's protocol for Annexin V staining after the this compound incubation.

  • Flow Cytometry Analysis:

    • Excite and collect this compound emissions as described in the cholesterol protocol (e.g., Ex: 488 nm, Em: ~560 nm and ~630 nm).

    • Analyze the blue/red emission ratio. A distinct population with a lower ratio compared to the healthy, control cell population indicates apoptotic cells.[4]

    • Gate on the populations to quantify the percentage of apoptotic cells.

General Troubleshooting

IssuePossible CauseSuggested Solution
Weak Signal Insufficient dye concentration.Titrate this compound concentration (try a range from 10 nM to 100 nM).
Low laser power or incorrect filter sets.Ensure appropriate laser excitation and emission filters are used. Check instrument settings.
High Background Incomplete removal of unbound dye.Increase the number of wash steps after staining.
Dye precipitation.Prepare fresh this compound working solutions from a DMSO stock just before use.
Poor Resolution Cell clumping.Ensure a single-cell suspension. Use cell-straining filters if necessary. Add EDTA (2-5 mM) to the buffer.
High cell density during staining.Stain cells at a concentration of ≤ 2 x 10⁶ cells/mL.
No Shift in Ratio Ineffective treatment (e.g., MβCD).Confirm the activity of the chemical agent. Increase concentration or incubation time.
Cell type is resistant to change.The magnitude of the ratio change can be cell-type dependent.

References

Troubleshooting & Optimization

Technical Support Center: Improving NR12S Photostability for Time-Lapse Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorescent membrane probe, NR12S. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the photostability of this compound during time-lapse imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorogenic lipid membrane dye specifically designed for live-cell imaging. It is a derivative of Nile Red, modified to selectively stain the outer leaflet of cell membranes.[1] Its primary application is to monitor the lipid order and cholesterol content of the plasma membrane in real-time.[1][2] The fluorescence emission spectrum of this compound is sensitive to the lipid environment, shifting to shorter wavelengths in more ordered membranes (higher cholesterol content).[2][3]

Q2: What are the main challenges when using this compound for time-lapse imaging?

A2: The main challenge is photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[3] This leads to a decrease in fluorescence signal over time, limiting the duration of time-lapse experiments and potentially affecting quantitative analysis. Another challenge is phototoxicity, where the excitation light and the fluorescent probe can generate reactive oxygen species (ROS) that can damage and alter the physiology of living cells.

Q3: How can I minimize photobleaching of this compound?

A3: Minimizing photobleaching involves a multi-faceted approach:

  • Optimize Imaging Parameters: Reduce the excitation light intensity to the lowest level that provides a sufficient signal-to-noise ratio. Minimize the exposure time for each frame and increase the interval between image acquisitions if the biological process under study allows.

  • Use Antifade Reagents: Incorporate live-cell compatible antifade reagents into your imaging medium.

  • Choose the Right Equipment: Use a highly sensitive camera that can detect faint signals, reducing the need for high excitation power.

Q4: Are there any alternatives to this compound with better photostability?

A4: Yes, a related probe called NR12A has been reported to exhibit improved brightness and photostability compared to this compound.[4] Depending on the specific experimental needs, NR12A could be considered as an alternative.

Troubleshooting Guides

This section provides solutions to common problems encountered during time-lapse imaging with this compound.

Problem 1: Rapid loss of this compound fluorescence signal during time-lapse acquisition.
  • Possible Cause: Photobleaching due to excessive excitation light.

  • Solution:

    • Reduce Excitation Power: Decrease the laser power or lamp intensity to the minimum required for a clear image.

    • Optimize Exposure Time: Use the shortest possible exposure time that yields a good signal-to-noise ratio.

    • Increase Time Interval: If the dynamics of the process being studied allow, increase the time between frames to reduce the cumulative light exposure.

    • Use Antifade Reagents: Add a live-cell compatible antifade reagent to the imaging medium (see Experimental Protocols section).

Problem 2: Cells appear stressed or show signs of damage (e.g., blebbing, detachment) during or after imaging.
  • Possible Cause: Phototoxicity.

  • Solution:

    • Minimize Light Exposure: Implement all the strategies to reduce photobleaching, as this will also decrease phototoxicity.

    • Use a Lower Probe Concentration: While ensuring an adequate signal, use the lowest effective concentration of this compound to minimize potential cytotoxic effects.

    • Maintain Optimal Cell Culture Conditions: Ensure the cells are healthy and maintained in a suitable imaging buffer with proper pH, temperature, and nutrient levels.

    • Consider a Different Imaging Modality: For very sensitive experiments, consider using techniques that are inherently less phototoxic, such as spinning disk confocal or light-sheet microscopy.

Problem 3: High background fluorescence, obscuring the signal from the plasma membrane.
  • Possible Cause: Non-specific binding of this compound or autofluorescence from the cell or medium.

  • Solution:

    • Wash Cells After Staining: After incubating the cells with this compound, wash them with fresh imaging medium to remove any unbound probe.

    • Use Phenol (B47542) Red-Free Medium: Phenol red in culture media can contribute to background fluorescence. Use a phenol red-free imaging medium for your experiments.

    • Optimize Probe Concentration: Using an excessively high concentration of this compound can lead to increased background. Titrate the concentration to find the optimal balance between signal and background.

Quantitative Data Summary

While specific quantitative data on the photobleaching rate of this compound under various conditions is not extensively published in a comparative format, the following table summarizes key photophysical properties and provides a qualitative comparison with its more photostable analogue, NR12A.

PropertyThis compoundNR12AReference
Excitation Maximum (in DMSO) 554 nmNot specified, but similar to this compound[1]
Emission Maximum (in DMSO) 627 nmNot specified, but similar to this compound[1]
Quantum Yield (in DMSO) 0.55Not specified[1]
Relative Photostability GoodBetter than this compound[4]
Relative Brightness GoodBrighter than this compound[4]

Experimental Protocols

Protocol 1: General Staining and Time-Lapse Imaging of Live Cells with this compound

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phenol red-free live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed (37°C) phenol red-free imaging medium. The final concentration typically ranges from 50 nM to 500 nM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed phenol red-free imaging medium to remove unbound probe.

  • Imaging Medium with Antifade: Add fresh, pre-warmed phenol red-free imaging medium containing a live-cell antifade reagent (prepare according to the manufacturer's instructions).

  • Time-Lapse Imaging:

    • Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Allow the cells to equilibrate for at least 10 minutes before starting the acquisition.

    • Set the imaging parameters:

      • Excitation: Use a laser line or filter set appropriate for this compound (e.g., 561 nm laser).

      • Emission: Collect the emission signal using a bandpass filter (e.g., 570-650 nm).

      • Excitation Power: Start with a low power setting (e.g., 1-5%) and gradually increase if necessary.

      • Exposure Time: Use the shortest exposure time that provides a good signal (e.g., 50-200 ms).

      • Time Interval: Choose the longest possible interval between frames that will still capture the dynamics of the biological process of interest.

    • Acquire the time-lapse series.

Protocol 2: Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD) and this compound Imaging

Materials:

  • Live cells stained with this compound (as described in Protocol 1)

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free, phenol red-free imaging medium

Procedure:

  • Stain Cells with this compound: Follow steps 1-4 of Protocol 1 to stain the cells with this compound.

  • Prepare MβCD Solution: Prepare a working solution of MβCD in serum-free imaging medium. A typical starting concentration is 10 mM.

  • Baseline Imaging: Acquire a few images of the this compound-stained cells before adding MβCD to establish a baseline fluorescence signal and membrane order.

  • Cholesterol Depletion:

    • Remove the imaging medium from the cells.

    • Add the MβCD solution and incubate for the desired time (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined experimentally to achieve the desired level of cholesterol depletion without causing significant cell death.

  • Post-Depletion Imaging:

    • Remove the MβCD solution.

    • Wash the cells once with fresh, pre-warmed imaging medium.

    • Add fresh imaging medium (with antifade reagent if performing a subsequent time-lapse).

    • Immediately acquire images to observe the change in this compound fluorescence, which should show a red shift in its emission spectrum, indicating a decrease in membrane order.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation and Staining cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish staining Stain with this compound (50-500 nM, 5-15 min) cell_culture->staining washing Wash to remove unbound probe staining->washing add_antifade Add imaging medium with antifade reagent washing->add_antifade equilibration Equilibrate in environmental chamber add_antifade->equilibration acquisition Acquire time-lapse series (low light, optimal interval) equilibration->acquisition quantification Quantify fluorescence intensity over time acquisition->quantification ratio_imaging Optional: Ratiometric imaging to assess lipid order changes quantification->ratio_imaging

Caption: Workflow for time-lapse imaging with this compound.

cholesterol_homeostasis cluster_synthesis Cholesterol Biosynthesis cluster_transport Cholesterol Transport & Efflux cluster_regulation Regulation acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting step) cholesterol Cholesterol mevalonate->cholesterol Multiple steps cell_cholesterol Intracellular Cholesterol Pool ldl LDL ldlr LDL Receptor ldl->ldlr Uptake ldlr->cell_cholesterol abca1 ABCA1 Transporter cell_cholesterol->abca1 Efflux srebp SREBP cell_cholesterol->srebp lxr LXR cell_cholesterol->lxr Activates hdl HDL abca1->hdl srebp->hmg_coa Activates transcription lxr->abca1 Activates transcription lipid_raft_signaling cluster_membrane Plasma Membrane cluster_signaling Signaling Cascade cluster_disruption Experimental Manipulation lipid_raft Lipid Raft (High Cholesterol & Sphingolipids) [this compound reports high order] receptor Receptor lipid_raft->receptor Clustering & Activation non_raft Non-Raft Region (Lower Cholesterol) [this compound reports lower order] receptor->lipid_raft Localization effector Effector Protein receptor->effector effector->lipid_raft downstream Downstream Signaling effector->downstream mbcd MβCD (Cholesterol Depletion) mbcd->lipid_raft Disrupts Rafts

References

how to reduce background fluorescence in NR12S staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during NR12S staining, with a specific focus on reducing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent probe derived from Nile Red. It is specifically designed to study the lipid order and cholesterol distribution in the outer leaflet of the plasma membrane in living cells.[1] Its fluorescence spectrum shifts in response to the lipid environment, making it a valuable tool for investigating membrane properties.[1]

Q2: What are the common causes of high background fluorescence in this compound staining?

A2: High background fluorescence in this compound staining can stem from several factors:

  • Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the this compound signal.[2]

  • Non-specific Staining: The dye may bind to intracellular structures other than the plasma membrane, contributing to a diffuse background.

  • Excess Unbound Dye: Insufficient washing after staining can leave behind unbound this compound molecules in the imaging medium, leading to high background.[2]

  • Dye Aggregation: At high concentrations, this compound may form aggregates that fluoresce brightly and non-specifically.

  • Suboptimal Imaging Medium: Components in the cell culture medium, such as phenol (B47542) red and riboflavin, can be fluorescent and contribute to background noise.[3]

  • Fixation-induced Autofluorescence: Chemical fixation, particularly with aldehydes like formalin, can increase the autofluorescence of cells and tissues.[4]

Q3: Can I use this compound on fixed cells?

A3: While this compound is primarily used for live-cell imaging, it is possible to use it on fixed cells. However, it is crucial to be aware that fixation can alter membrane properties and may increase autofluorescence. If fixation is necessary, a brief fixation with a low concentration of paraformaldehyde is recommended. It is advisable to perform a side-by-side comparison with live-cell staining to validate the results.

Troubleshooting Guide: Reducing Background Fluorescence

This guide provides a systematic approach to identifying and resolving the root causes of high background fluorescence in your this compound staining experiments.

Problem: High and/or non-specific background fluorescence obscures the plasma membrane signal.

TroubleshootingWorkflow

Figure 1. Troubleshooting workflow for high background in this compound staining.

Step 1: Analyze Control Samples

  • Action: Image unstained cells using the same imaging settings as your stained samples.

  • Purpose: This will help you determine the level of intrinsic cellular autofluorescence. If the unstained cells show significant fluorescence, this is a contributing factor to your background.

Step 2: Evaluate Your Staining Protocol

Refer to the table below for recommended starting parameters and optimization strategies.

ParameterStandard RecommendationTroubleshooting ActionRationale
This compound Concentration 0.04 - 0.4 µMTitrate the concentration. Start with a lower concentration and incrementally increase it.High concentrations can lead to non-specific binding and dye aggregation.
Incubation Time 7 - 15 minutes at room temperatureReduce the incubation time.Prolonged incubation can increase the uptake of the dye into intracellular compartments.
Washing Steps Wash 2-3 times with a buffered saline solution (e.g., PBS or HBSS) or phenol red-free medium.[2]Increase the number and/or volume of washes. Ensure gentle agitation during washing.Thorough washing is critical to remove unbound dye, a major source of background.[2]
Imaging Medium Phenol red-free and serum-free medium or buffered saline (e.g., HBSS).Switch to an optically clear, low-fluorescence imaging medium.Standard culture media often contain fluorescent components like phenol red and riboflavin.[3]

Step 3: Address Autofluorescence (if identified in Step 1)

  • Action: If using fixed cells, consider reducing the fixation time or the concentration of the fixative. Aldehyde-based fixatives like paraformaldehyde can increase autofluorescence.[4]

  • Action: If autofluorescence is inherent to your cell type, you may need to use image analysis software to subtract the background signal based on the unstained control.

Step 4: Check for Dye Aggregation

  • Action: Prepare fresh dilutions of this compound from a DMSO stock solution for each experiment. Ensure the dye is fully dissolved in the imaging medium before adding it to the cells.

  • Purpose: this compound can aggregate in aqueous solutions, leading to punctate, non-specific staining.

Detailed Experimental Protocol for this compound Staining of Live Cells

This protocol provides a starting point for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Phenol red-free and serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.

    • Immediately before staining, carefully aspirate the culture medium.

  • Washing:

    • Gently wash the cells twice with pre-warmed (37°C) phenol red-free medium or HBSS to remove any residual serum and medium components.

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in phenol red-free medium or HBSS to a final concentration of 0.04-0.4 µM. A recommended starting concentration is 0.1 µM.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 7-15 minutes at room temperature, protected from light.

  • Post-Staining Wash:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed phenol red-free medium or HBSS to remove unbound dye.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~554 nm, Emission: ~627 nm in DMSO, though the emission will shift depending on the lipid environment).

ExperimentalWorkflow

Figure 2. Step-by-step experimental workflow for this compound staining of live cells.

References

troubleshooting variability in NR12S staining results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NR12S staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic lipid membrane dye used for live-cell imaging and fluorescence microscopy. It is a derivative of Nile Red conjugated with a long alkyl chain and a zwitterionic group, which allows for strong interaction with lipid membranes. Its primary application is to monitor cholesterol levels and lipid order, particularly at the outer leaflet of cell membranes.[1][2] The fluorescence emission of this compound is sensitive to the lipid environment, showing a spectral shift in response to changes in membrane lipid order.[3]

Q2: How should I store and handle the this compound dye?

This compound should be stored at -20°C. For use, it is typically dissolved in DMSO to create a stock solution, for example, at a concentration of 10 mM. When preparing working solutions, it is important to note that the molecular weight may vary between batches due to hydration, which can affect the final concentration. Always refer to the batch-specific data on the Certificate of Analysis.

Q3: What are the optimal excitation and emission wavelengths for this compound?

The photophysical properties of this compound can vary depending on the solvent. In DMSO, the excitation and emission maxima are approximately 554 nm and 627 nm, respectively. However, in biological membranes, its fluorescence is environmentally sensitive. For ratiometric imaging of lipid order, two emission channels are typically used. For example, some studies have used emission wavelengths of 560 nm and 630 nm to calculate a fluorescence intensity ratio that correlates with membrane cholesterol.[3] Another study suggests detection wavelengths of 557 nm for the liquid-ordered phase and 664 nm for the liquid-disordered phase for calculating the Generalized Polarization (GP) value.[4]

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

Variability in staining intensity is a common issue. If you are observing a weak or no signal, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Suboptimal Dye Concentration The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Typical concentrations range from 0.04 µM to 1 µM.[3][5] It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.
Inadequate Incubation Time or Temperature Incubation times can range from 7 minutes to 30 minutes at room temperature or 37°C.[3][6] Insufficient incubation may lead to weak staining. Conversely, prolonged incubation can lead to increased internalization of the dye.[4] Optimize the incubation time and temperature for your experimental setup.
Photobleaching This compound, like other fluorophores, is susceptible to photobleaching, which is the light-induced degradation of the dye.[7] To minimize photobleaching, use the lowest possible laser power and exposure time that still provides a detectable signal.[7] Consider using an anti-fade mounting medium if imaging fixed cells.[7]
Incorrect Microscope Filter Sets Ensure that the excitation and emission filters on your microscope are appropriate for this compound. Using mismatched filters will result in a significant loss of signal.
Problem 2: High Background or Non-Specific Staining

High background can obscure the specific signal from the plasma membrane and complicate data analysis.

Potential Cause Suggested Solution
Dye Aggregation This compound, being a lipophilic dye, can form aggregates in aqueous solutions, leading to non-specific background staining.[8] To avoid this, ensure the dye is fully dissolved in the staining buffer and consider vortexing the solution before use. Prepare fresh working solutions for each experiment.
Excessive Dye Concentration Using a concentration of this compound that is too high can lead to increased background signal.[9] Perform a concentration titration to find the lowest effective concentration.
Cellular Autofluorescence Some cell types exhibit natural fluorescence (autofluorescence), which can contribute to background noise.[9] To assess autofluorescence, include an unstained control sample in your experiment. If autofluorescence is high, consider using a narrower emission filter or spectral imaging and unmixing techniques.
Presence of Serum in Staining Medium Some protocols recommend using serum-free medium for staining, as serum components can sometimes interact with fluorescent dyes and increase background.[4][5] If your protocol includes serum, consider testing a serum-free condition.
Insufficient Washing Inadequate washing after staining can leave residual dye in the medium, contributing to background. While some protocols for live-cell imaging with this compound do not require washing,[5] if you are experiencing high background, consider adding gentle washing steps with fresh, pre-warmed medium.[3]
Problem 3: Signal Variability and Inconsistent Results

Inconsistent staining results across different experiments or even within the same experiment can be frustrating.

Potential Cause Suggested Solution
Variations in Cell Health and Density The physiological state of the cells can influence this compound staining. Unhealthy or dying cells may exhibit altered membrane properties and non-specific dye uptake. Ensure you are using healthy, viable cells. Cell density can also affect membrane properties, so try to maintain consistent cell densities across experiments.
Inconsistent Staining Protocol Minor variations in the staining protocol, such as incubation time, temperature, or dye concentration, can lead to significant differences in results.[10] Adhere strictly to your optimized protocol for all experiments.
Phototoxicity High-intensity light exposure can damage cells, a phenomenon known as phototoxicity.[11][12] This can alter cell morphology and membrane integrity, leading to variable staining. Use the lowest possible light exposure to minimize phototoxicity.[11] Monitor cells for any signs of stress, such as blebbing or changes in morphology.[11]
Fluctuations in Lamp/Laser Intensity Variations in the intensity of the microscope's light source can lead to inconsistent fluorescence measurements. Ensure the lamp or laser is properly warmed up and stabilized before acquiring images.

Experimental Protocols

General Protocol for Live Cell Staining with this compound

This is a general protocol that should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Prepare Staining Solution:

    • Thaw the this compound DMSO stock solution.

    • Dilute the stock solution in a serum-free, phenol (B47542) red-free medium (e.g., L15 medium or RPMI) to the desired final concentration (e.g., 100 nM - 400 nM).[4] It is crucial to dilute the dye just before use.[3]

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate the cells in the dark for a specified time (e.g., 7-30 minutes) at room temperature or 37°C.[3][6]

  • Imaging:

    • For some applications, the staining solution is not removed before imaging.[4]

    • If high background is an issue, you can wash the cells twice with pre-warmed medium.[3]

    • Proceed with fluorescence microscopy using appropriate filter sets for this compound.

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis start Start: Healthy Cells in Culture prep_dye Prepare Fresh this compound Staining Solution start->prep_dye add_dye Add Staining Solution to Cells prep_dye->add_dye incubate Incubate in the Dark add_dye->incubate wash Optional: Wash Cells incubate->wash image Acquire Images with Fluorescence Microscope wash->image analyze Analyze Fluorescence Intensity/Ratio image->analyze end End: Quantitative Results analyze->end

Caption: A typical experimental workflow for staining live cells with this compound.

Troubleshooting Logic for Weak this compound Signal

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Weak or No this compound Signal cause1 Dye Concentration? problem->cause1 cause2 Incubation Time/Temp? problem->cause2 cause3 Photobleaching? problem->cause3 cause4 Microscope Settings? problem->cause4 solution1 Titrate Concentration cause1->solution1 solution2 Optimize Incubation cause2->solution2 solution3 Reduce Laser Power/Exposure cause3->solution3 solution4 Check Filter Sets cause4->solution4 solution1->problem Re-evaluate solution2->problem Re-evaluate solution3->problem Re-evaluate solution4->problem Re-evaluate

Caption: A logical diagram for troubleshooting weak or absent this compound fluorescence signals.

References

Technical Support Center: Preventing NR12S Internalization in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of NR12S internalization during long-term live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a fluorescent membrane probe used for monitoring cholesterol and lipid order in the outer leaflet of the plasma membrane in living cells.[1] It is a derivative of Nile Red, designed to have minimal internalization compared to its parent compound, making it suitable for live-cell imaging.[2] Its fluorescence emission is sensitive to the lipid environment, shifting to shorter wavelengths in more ordered membranes (e.g., rich in cholesterol and sphingomyelin).[3]

Q2: I've noticed that the this compound signal is appearing inside the cell over time. What is happening?

This phenomenon is known as probe internalization. While this compound is designed to be membrane-impermeant, it can be internalized by the cell's natural endocytic processes over longer incubation periods.[2][4] Studies have shown that internalization can become significant after approximately 30-60 minutes of imaging.[2] This process is energy-dependent and can be exacerbated by suboptimal imaging conditions that compromise cell health.[2]

Q3: How can I prevent or reduce the internalization of this compound?

Several strategies can be employed to minimize this compound internalization, primarily by targeting the endocytic pathways responsible for its uptake. These methods can be broadly categorized as:

  • Temperature Control: Lowering the temperature can significantly reduce the rate of endocytosis.

  • Chemical Inhibition: Using pharmacological agents that block specific steps in the endocytic pathways.

  • Metabolic Inhibition: Depleting the cell of ATP, which is required for most endocytic processes.

The choice of method will depend on the specific experimental requirements and the sensitivity of the cell type being used.

Troubleshooting Guide: Minimizing this compound Internalization

This guide provides potential solutions to the common problem of this compound internalization. The effectiveness of these methods should be empirically determined for your specific cell line and experimental conditions.

Issue: this compound signal is observed in intracellular vesicles.

Cause: Energy-dependent endocytosis of the probe from the plasma membrane.

Solutions:

Method Principle of Action Recommended Starting Conditions Potential Advantages Potential Disadvantages
Temperature Reduction Slows down most enzymatic processes, including those required for endocytosis.[5]Incubate and image cells at 4°C to 10°C.Simple to implement, generally non-toxic for short durations.Can alter membrane fluidity and other cellular processes; not suitable for studying dynamic events at physiological temperatures.
Chemical Inhibitor: Dynasore A non-competitive inhibitor of the GTPase activity of dynamin, which is crucial for the scission of endocytic vesicles.[6]Pre-incubate cells with 80 µM Dynasore for 30 minutes before and during this compound staining and imaging.[6]Rapidly acting and reversible upon washout.Can have off-target effects; cytotoxicity may occur with prolonged exposure or in sensitive cell lines.
Chemical Inhibitor: Chlorpromazine (B137089) Inhibits clathrin-mediated endocytosis by causing clathrin to translocate from the plasma membrane to intracellular compartments.Pre-incubate cells with 5-10 µg/mL Chlorpromazine for 1 hour before and during this compound staining and imaging.[6][7]Targets a specific endocytic pathway.Can induce cytotoxicity and its inhibitory effect may be transient in some cell lines.[8][9]
Metabolic Inhibition: Sodium Azide (B81097) Inhibits cellular respiration, leading to ATP depletion, which is necessary for most forms of endocytosis.[9]Pre-incubate cells with 1-5 µM sodium azide for 15-30 minutes before and during this compound staining and imaging.[9]Broadly effective against energy-dependent processes.Highly toxic and can have widespread effects on cell physiology; may not be suitable for long-term experiments.

Experimental Protocols

Protocol 1: General Staining Procedure with this compound to Minimize Internalization
  • Cell Preparation: Plate cells on a suitable imaging dish or slide to achieve the desired confluency for your experiment.

  • Staining Solution Preparation: Prepare a 400 nM working solution of this compound in a serum-free and phenol (B47542) red-free medium.[2] It is recommended to prepare this solution fresh for each experiment.

  • Cell Staining:

    • Wash the cells once with warm phosphate-buffered saline (PBS).

    • Add the this compound staining solution to the cells.

    • Incubate for 5-10 minutes at 37°C in the dark.

  • Imaging:

    • For optimal results, image the cells immediately after staining.

    • If long-term imaging is required, consider performing the experiment at a reduced temperature (e.g., room temperature or on a cooled microscope stage) to slow down internalization.

    • Limit imaging to the first 20-30 minutes after staining to minimize the observation of internalized probe.[2]

Protocol 2: Using Dynasore to Inhibit this compound Internalization
  • Cell Preparation: Plate cells as described in Protocol 1.

  • Inhibitor Preparation: Prepare an 80 µM solution of Dynasore in your normal cell culture medium.

  • Inhibitor Pre-incubation:

    • Wash the cells once with warm PBS.

    • Add the Dynasore solution to the cells and incubate for 30 minutes at 37°C.[6]

  • Staining:

    • Prepare a 400 nM this compound staining solution containing 80 µM Dynasore.

    • Remove the pre-incubation medium and add the this compound/Dynasore solution.

    • Incubate for 5-10 minutes at 37°C in the dark.

  • Imaging:

    • Image the cells in the presence of the this compound/Dynasore solution.

    • It is advisable to run a parallel control experiment without Dynasore to assess its effectiveness.

Protocol 3: Quantifying this compound Internalization

This protocol allows you to quantify the degree of this compound internalization in your experimental system, which can be used to validate the effectiveness of inhibitory treatments.

  • Image Acquisition:

    • Acquire fluorescence images of your cells stained with this compound at different time points (e.g., 5, 15, 30, 60, and 120 minutes).

    • Ensure consistent imaging parameters (laser power, exposure time, etc.) across all time points.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), draw a line profile across the plasma membrane and into the cytoplasm of several cells for each time point.

    • Measure the average fluorescence intensity of the plasma membrane (I_membrane) and the average fluorescence intensity of the intracellular region (I_internal).

  • Calculate Internalization Index:

    • The Internalization Index can be calculated as the ratio of the internal fluorescence intensity to the membrane fluorescence intensity: Internalization Index = I_internal / I_membrane

    • An internalization index of 1 indicates an equal distribution of the probe between the plasma membrane and intracellular structures.[2]

    • Plot the Internalization Index over time to visualize the kinetics of this compound internalization under different experimental conditions.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment (Optional) cluster_staining This compound Staining cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_plating Plate cells on imaging dish inhibitor_prep Prepare inhibitor solution cell_plating->inhibitor_prep staining_prep Prepare this compound staining solution (with or without inhibitor) pre_incubation Pre-incubate cells with inhibitor inhibitor_prep->pre_incubation pre_incubation->staining_prep staining Incubate cells with this compound staining_prep->staining imaging Acquire images at desired time points staining->imaging quantification Quantify internalization index imaging->quantification

Caption: Experimental workflow for minimizing and quantifying this compound internalization.

clathrin_mediated_endocytosis cluster_pathway Clathrin-Mediated Endocytosis plasma_membrane Plasma Membrane cargo_binding Cargo Binding to Receptor ap2_recruitment AP2 Adaptor Recruitment cargo_binding->ap2_recruitment clathrin_pit Clathrin-Coated Pit Formation ap2_recruitment->clathrin_pit invagination Membrane Invagination clathrin_pit->invagination dynamin_scission Dynamin-Mediated Scission invagination->dynamin_scission uncoating Clathrin Coat Disassembly dynamin_scission->uncoating early_endosome Fusion with Early Endosome uncoating->early_endosome

Caption: Simplified signaling pathway of clathrin-mediated endocytosis.

caveolae_mediated_endocytosis cluster_pathway Caveolae-Mediated Endocytosis plasma_membrane Plasma Membrane caveolae_formation Caveolae Formation (Caveolin & Cavin) cargo_concentration Cargo Concentration in Caveolae caveolae_formation->cargo_concentration budding Caveolae Budding cargo_concentration->budding dynamin_scission Dynamin-Mediated Scission budding->dynamin_scission caveosome Formation of Caveosome dynamin_scission->caveosome endosomal_sorting Sorting to Endosomes or Golgi caveosome->endosomal_sorting

Caption: Simplified signaling pathway of caveolae-mediated endocytosis.

References

Technical Support Center: NR12S Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NR12S fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during your experiments with the this compound fluorescent probe.

1. Weak or No Fluorescence Signal

Question: I am not seeing any signal, or the fluorescence is very weak after staining with this compound. What could be the problem?

Answer: This issue can arise from several factors related to the dye concentration, staining procedure, or imaging setup.

  • Suboptimal Dye Concentration: Ensure you are using an appropriate concentration of this compound. For live cells, a typical starting concentration is around 400 nM.[1] For model membranes like Giant Unilamellar Vesicles (GUVs), a concentration of 100 nM is often used.[1]

  • Incorrect Staining Protocol: For live cells, incubate with this compound for a sufficient duration. A 7-minute incubation at room temperature in the dark has been shown to be effective.[2]

  • Improper Imaging Settings: Verify that your microscope's excitation and emission filters are correctly set for this compound. The optimal excitation is around 554 nm, and the emission peak is at 627 nm in DMSO.[3] A laser line of 532 nm can be used.[3]

Troubleshooting Workflow for Weak/No Signal

start Weak or No Signal check_conc Verify this compound Concentration start->check_conc check_protocol Review Staining Protocol check_conc->check_protocol Concentration OK check_settings Check Microscope Settings check_protocol->check_settings Protocol Correct result_ok Signal Restored check_settings->result_ok Settings Optimal

Caption: Troubleshooting steps for weak or no this compound fluorescence.

2. Uneven or Patchy Membrane Staining

Question: The plasma membrane staining is not uniform and appears patchy. How can I achieve even staining?

Answer: Uneven staining can be caused by dye aggregation or issues with the sample itself.

  • Dye Precipitation: this compound, being a lipophilic dye, can form aggregates if not properly dissolved or if used at excessively high concentrations. Ensure your stock solution in DMSO is fully dissolved before diluting it into your aqueous imaging buffer.

  • Cell Health: Unhealthy or dying cells may exhibit altered membrane integrity, leading to uneven dye uptake. Ensure your cells are healthy and viable before and during the staining procedure.

  • Inadequate Mixing: Gently mix the dye solution with the cell suspension to ensure uniform distribution of the dye.

3. High Background or Intracellular Signal

Question: I am observing a high background signal or significant fluorescence from within the cell, not just the plasma membrane. How can I fix this?

Answer: While this compound is designed to be membrane-specific, internalization can occur, especially during long-term imaging.

  • Imaging Time Window: For live cell imaging, it is recommended to perform imaging shortly after staining. Significant internalization of this compound has been observed to increase after 30 minutes and more profoundly after 1 hour.[1] Aim to complete your imaging within 20 minutes of staining to minimize artifacts from dye internalization.[1]

  • Washing Steps: After incubation with this compound, washing the cells twice with fresh medium can help remove unbound dye and reduce background fluorescence.[2]

  • Autofluorescence: Control for autofluorescence by imaging an unstained sample using the same settings. If autofluorescence is high, you may need to adjust your imaging parameters or use spectral unmixing if your system supports it.

Workflow to Minimize Internalization Artifacts

start High Intracellular Signal check_time Image within 20 mins of staining start->check_time wash_cells Wash cells post- staining check_time->wash_cells Time Optimized autofluorescence Check for autofluorescence wash_cells->autofluorescence Washing Done result_ok Clean Membrane Signal autofluorescence->result_ok Autofluorescence Corrected

Caption: Steps to reduce intracellular signal from this compound.

4. Rapid Fading of Fluorescence (Photobleaching)

Question: My this compound signal is fading very quickly during image acquisition. What can I do to prevent this?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore.[4] While NR12A is reported to have better photostability than this compound, there are ways to minimize photobleaching of this compound.[1]

  • Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[4]

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light. Find the area of interest using transmitted light before switching to fluorescence imaging.[4]

  • Use Antifade Reagents: For fixed samples, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.

ParameterRecommendation to Reduce Photobleaching
Excitation Light Use the lowest possible intensity.
Exposure Time Minimize illumination time; use brief exposures.
Imaging Mode Focus using transmitted light before fluorescence imaging.
Reagents Use antifade mounting media for fixed samples.

5. Unexpected Spectral Shifts

Question: The emission spectrum of this compound in my experiment is different from what I expected. What could be the cause?

Answer: this compound is an environment-sensitive probe, and its fluorescence emission spectrum shifts in response to changes in the lipid order of the membrane. A blue shift indicates a more ordered membrane (e.g., higher cholesterol content), while a red shift suggests a more disordered membrane.[2][5]

  • Cholesterol Content: The emission spectrum of this compound is highly sensitive to the amount of cholesterol in the plasma membrane.[2][5] Depletion of cholesterol using agents like methyl-β-cyclodextrin (MβCD) will cause a red shift in the emission.[2][5]

  • Lipid Saturation: this compound is also sensitive to the degree of lipid saturation.[1] Changes in the lipid composition of your cells can affect the emission spectrum.

  • Internalization: As the probe internalizes into different cellular compartments like endosomes, the change in the lipid environment can lead to a red shift in its emission over time (e.g., after 2 hours).[6][7]

Experimental Protocols

Protocol 1: Staining Live Cells with this compound

This protocol is adapted for staining live cells to analyze plasma membrane cholesterol levels.[2]

  • Cell Preparation:

    • Wash untreated or lipid-depleted cells twice in RPMI medium.

    • Resuspend the cells at a concentration of 2x10^6 cells/ml.

  • Staining:

    • Prepare a 0.04 µM solution of this compound in RPMI medium immediately before use.

    • Add an equal volume of the this compound solution to the cell suspension.

    • Incubate in the dark at room temperature for 7 minutes.

  • Washing:

    • Wash the cells twice with RPMI medium.

    • Resuspend the cells in 600 µl of RPMI.

  • Imaging:

    • Add 100 µl aliquots of the cell suspension to a 96-well black plate.

    • Measure fluorescence intensity. For ratiometric imaging, acquire signals at two emission wavelengths, for example, 560 nm and 630 nm, to determine the ratio indicative of membrane lipid order.[2]

Protocol 2: Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)

This protocol describes how to deplete cholesterol from the plasma membrane of live cells before this compound staining.[2]

  • Cell Treatment:

    • Incubate cells with varying concentrations of MβCD (e.g., up to 1 mM) for 1 hour.

  • Staining and Imaging:

    • After MβCD treatment, proceed with the this compound staining protocol as described above. A decrease in the 560 nm/630 nm fluorescence intensity ratio indicates a reduction in plasma membrane cholesterol.[2]

ReagentStock ConcentrationWorking ConcentrationIncubation Time
This compound 10 mM in DMSO[3]0.04 µM in RPMI[2]7 minutes[2]
MβCD VariesUp to 1 mM[2]1 hour[2]

Logical Diagram for Cholesterol Depletion Experiment

start Start Experiment treat_cells Treat cells with MβCD (or control medium) start->treat_cells stain_this compound Stain with this compound treat_cells->stain_this compound image_cells Acquire fluorescence images (e.g., at 560nm and 630nm) stain_this compound->image_cells analyze_ratio Calculate emission ratio (560nm / 630nm) image_cells->analyze_ratio conclusion Correlate ratio change with cholesterol depletion analyze_ratio->conclusion

Caption: Workflow for a cholesterol depletion experiment using MβCD and this compound.

References

effect of serum on NR12S staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorescent membrane probe NR12S. The information provided is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent, solvatochromic membrane probe based on the Nile Red scaffold.[1][2] Its amphiphilic nature, featuring a long alkyl chain and a zwitterionic headgroup, allows it to selectively insert into the outer leaflet of the plasma membrane of living cells.[1][2] The primary application of this compound is to study the lipid order and cholesterol content of cell membranes.[2] Changes in the lipid environment, such as variations in cholesterol levels, lead to a shift in the emission spectrum of this compound, which can be quantified to assess membrane properties.[2]

Q2: Why is it recommended to use serum-free medium for this compound staining?

It is strongly recommended to perform this compound staining in a serum-free medium to avoid interference from serum components. Serum contains a high concentration of proteins, primarily albumin, which can bind to this compound and other lipophilic dyes. This binding can alter the fluorescent properties of the dye, leading to increased background fluorescence and potentially inaccurate measurements of membrane lipid order.[3][4] Furthermore, the presence of serum can affect the availability of the dye for membrane insertion.

Q3: Can I stain my cells with this compound if they are cultured in a serum-containing medium?

While cells are typically cultured in serum-containing medium for optimal growth and viability, the staining procedure itself should be carried out in a serum-free buffer or medium. Before staining, it is essential to wash the cells to remove any residual serum. After the staining incubation, the dye-containing solution is removed and can be replaced with a complete culture medium for subsequent live-cell imaging.

Q4: How long can I image my cells after staining with this compound?

For live-cell imaging, it is advisable to acquire images shortly after the staining procedure. While this compound exhibits relatively low internalization compared to its parent compound, Nile Red, prolonged incubation, especially in serum-free conditions, can compromise cell health and membrane integrity, potentially leading to increased dye internalization. Time-lapse imaging for up to a few hours is generally feasible, but the optimal imaging window should be determined empirically for each cell type and experimental condition.

Q5: Are there any alternative membrane dyes that are more compatible with serum?

Several commercial membrane stains are available, some of which are marketed as being compatible with staining in complete cell culture medium containing serum.[5][6][7] These dyes often have different chemical properties and staining mechanisms compared to this compound. If staining in the presence of serum is unavoidable, exploring these alternatives may be beneficial. However, for applications requiring the specific solvatochromic properties of this compound to probe lipid order, optimizing the protocol for serum-free staining is the recommended approach.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence Presence of residual serum in the staining solution.- Ensure cells are thoroughly washed with a serum-free buffer (e.g., PBS or HBSS) before adding the this compound staining solution.- Perform all staining steps in a serum-free medium.
Non-specific binding of this compound to extracellular matrix or dead cells.- Wash the cells gently but thoroughly after the staining incubation to remove unbound dye.- Use a viability marker to exclude dead cells from the analysis, as they can exhibit non-specific staining.
Autofluorescence from cells or culture medium.- Image an unstained control sample to assess the level of autofluorescence.- Use a phenol (B47542) red-free imaging medium, as phenol red can contribute to background fluorescence.
Weak or No Staining Insufficient dye concentration or incubation time.- Optimize the this compound concentration (typically in the nanomolar to low micromolar range).- Adjust the incubation time (usually 5-15 minutes at room temperature or 37°C).
Low cell density.- Ensure an adequate number of cells are present for staining and imaging.
Incorrect filter sets or imaging parameters.- Verify that the excitation and emission filters are appropriate for this compound (Excitation max ~554 nm, Emission max ~627 nm in DMSO).[1] Adjust laser power and detector gain to optimize the signal.
Rapid Signal Loss or Photobleaching Excessive excitation light intensity or exposure time.- Reduce the laser power or illumination intensity.- Minimize the exposure time for image acquisition.- Use an anti-fade mounting medium if imaging fixed cells (though this compound is primarily for live-cell imaging).
Dye Internalization Compromised cell membrane integrity.- Handle cells gently during washing and staining procedures.- Avoid prolonged incubation in serum-free medium, which can affect cell health.
Natural cellular processes (endocytosis).- Image cells as soon as possible after staining.- Lower the incubation temperature during staining (e.g., 4°C) to reduce active transport, although this may affect staining efficiency.

Experimental Protocols

Protocol for Staining Adherent Cells with this compound
  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • On the day of the experiment, dilute the this compound stock solution in a serum-free medium or buffer (e.g., PBS or HBSS) to the final working concentration (e.g., 100-500 nM).

  • Staining Procedure:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with a pre-warmed, serum-free buffer to remove any residual serum.

    • Add the this compound staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.

    • Aspirate the staining solution.

    • Wash the cells twice with the serum-free buffer to remove excess dye.

    • Add a pre-warmed, phenol red-free imaging medium (can contain serum for long-term imaging if necessary, but serum-free is preferred for immediate imaging to reduce background).

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., TRITC or similar).

Quantitative Data Summary

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (in DMSO)554 nm[1]
Emission Maximum (in DMSO)627 nm[1]
Quantum Yield (in DMSO)0.55[1]
Molecular Weight695.96 g/mol
SolubilitySoluble to 10 mM in DMSO[2]

Table 2: Expected Qualitative Effects of Serum on this compound Staining

Staining ConditionExpected Staining PatternBackground FluorescenceData Interpretation
Serum-Free Clear and specific staining of the plasma membrane.LowReliable for quantifying membrane lipid order.
With Serum Potentially diffuse staining with less defined plasma membrane localization.High and variableProne to artifacts; not recommended for quantitative analysis of membrane properties.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition plate_cells Plate and Culture Cells wash1 Wash with Serum-Free Buffer plate_cells->wash1 add_stain Incubate with this compound in Serum-Free Medium wash1->add_stain wash2 Wash to Remove Excess Dye add_stain->wash2 add_imaging_medium Add Imaging Medium wash2->add_imaging_medium acquire_images Fluorescence Microscopy add_imaging_medium->acquire_images

Figure 1. Experimental workflow for this compound staining of live cells.

serum_interference cluster_serum_free Serum-Free Condition cluster_with_serum Presence of Serum nr12s_free This compound membrane_free Plasma Membrane nr12s_free->membrane_free Inserts into staining_free Specific Membrane Staining membrane_free->staining_free Results in nr12s_serum This compound serum_protein Serum Protein (e.g., Albumin) nr12s_serum->serum_protein Binds to membrane_serum Plasma Membrane nr12s_serum->membrane_serum Reduced availability for binding This compound-Protein Complex serum_protein->binding reduced_staining Reduced/Non-specific Staining membrane_serum->reduced_staining Leads to high_background High Background binding->high_background Contributes to

Figure 2. Proposed mechanism of serum interference with this compound staining.

References

Technical Support Center: Minimizing NR12S-Associated Cytotoxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize potential cytotoxicity when using the fluorescent membrane probe NR12S in sensitive cell lines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robust and reliable application of this compound in your experiments.

Understanding this compound and its Applications

This compound is a fluorogenic lipid membrane dye that is primarily used for live-cell imaging. It specifically stains the outer leaflet of the plasma membrane, and its fluorescence emission spectrum is sensitive to the local lipid order.[1][2] This property makes it a valuable tool for monitoring changes in membrane fluidity and cholesterol content.[3][4] While this compound is designed to have low toxicity and minimal internalization, issues can arise in sensitive cell lines or with suboptimal experimental conditions, potentially leading to observations that can be misinterpreted as cytotoxicity.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, with a focus on distinguishing true cytotoxicity from experimental artifacts.

Problem Potential Cause Recommended Solution
High background fluorescence or non-specific staining. Incorrect this compound concentration.Optimize the this compound concentration. Start with a low concentration (e.g., 10-20 nM) and titrate up to the lowest effective concentration for your cell line and imaging setup.[1]
Contamination of reagents or cell culture.Ensure all solutions are sterile and the cell culture is free from contamination. Regularly test for mycoplasma.[5]
Apparent increase in cell death after this compound staining and imaging. Phototoxicity from prolonged exposure to excitation light.Minimize the exposure time and intensity of the excitation light. Use a sensitive camera and appropriate filter sets.
Suboptimal incubation time or temperature.Optimize the staining protocol. A typical incubation time is 7 minutes at room temperature in the dark.[4]
Cell stress due to handling.Handle cells gently during staining and washing steps to avoid mechanical stress.
Variability in fluorescence intensity between experiments. Inconsistent cell density.Ensure a consistent number of cells are seeded for each experiment.
Inconsistent this compound solution preparation.Prepare fresh this compound dilutions from a concentrated stock for each experiment to ensure consistency.
This compound signal decreases rapidly. Photobleaching.Use an anti-fade mounting medium if compatible with your live-cell imaging setup. Reduce the intensity and duration of light exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound could appear to be cytotoxic?

A1: While this compound is generally considered non-toxic, apparent cytotoxicity can arise from secondary effects. The most common cause is phototoxicity, where the interaction of the fluorescent probe with high-intensity light generates reactive oxygen species (ROS) that can damage cellular components and induce apoptosis.[6] Additionally, at high concentrations, the detergent-like properties of the probe's alkyl chain could potentially disrupt the cell membrane.

Q2: Are certain cell lines more sensitive to this compound?

A2: While the literature does not extensively document specific cell lines that are inherently sensitive to this compound, cells that are already under stress or have compromised membrane integrity may be more susceptible to any external agent, including fluorescent probes. It is always recommended to perform a preliminary toxicity assessment on your specific cell line.

Q3: How can I differentiate between this compound-induced cytotoxicity and apoptosis induced by my experimental treatment?

A3: this compound can be used to detect apoptosis as it senses changes in the lipid order of the outer plasma membrane that occur during this process.[1] To distinguish between cytotoxicity from the probe itself versus your treatment, include proper controls:

  • Unstained, treated cells: To assess the effect of your treatment alone.

  • Stained, untreated cells: To assess the baseline effect of this compound and the imaging process on your cells.

  • Unstained, untreated cells: As a negative control for overall cell health.

Q4: What are the optimal storage and handling conditions for this compound to maintain its stability and minimize potential cytotoxic breakdown products?

A4: this compound should be stored at -20°C, protected from light.[7] Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. For experiments, dilute the stock solution in an appropriate buffer or medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Protocol 1: Staining Cells with this compound for Live-Cell Imaging

This protocol provides a general guideline for staining adherent cells with this compound. Optimization may be required for different cell lines and experimental conditions.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Preparation of this compound Staining Solution: Prepare a fresh dilution of this compound in a serum-free medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (start with 10-20 nM).

  • Cell Washing: Gently wash the cells twice with the same buffer used for the staining solution.

  • Staining: Add the this compound staining solution to the cells and incubate for 7 minutes at room temperature in the dark.[4]

  • Washing: Gently wash the cells twice with the buffer to remove excess probe.

  • Imaging: Immediately proceed with fluorescence microscopy using appropriate filter sets for Nile Red-based dyes (Excitation: ~554 nm, Emission: ~627 nm in DMSO).[7] Minimize light exposure to prevent phototoxicity.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with your compound of interest and/or this compound at various concentrations. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[8]

Visualizations

experimental_workflow Experimental Workflow: this compound Staining and Imaging cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells prepare_nrs12s Prepare this compound Solution wash_cells1 Wash Cells (x2) prepare_nrs12s->wash_cells1 add_nrs12s Add this compound & Incubate wash_cells1->add_nrs12s wash_cells2 Wash Cells (x2) add_nrs12s->wash_cells2 imaging Fluorescence Microscopy wash_cells2->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: Workflow for this compound staining and imaging.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_initiators Initiation cluster_execution Execution cluster_detection Detection with this compound stimulus Apoptotic Stimulus (e.g., ROS, DNA Damage) caspase_activation Caspase Activation stimulus->caspase_activation executioner_caspases Executioner Caspases (e.g., Caspase-3) caspase_activation->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis membrane_change Altered Membrane Lipid Order apoptosis->membrane_change nrs12s_detection This compound Spectral Shift membrane_change->nrs12s_detection

Caption: Detection of apoptosis via membrane changes with this compound.

References

Technical Support Center: Correcting for Spectral Bleed-Through with NR12S

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent membrane probe NR12S in multicolor imaging experiments. The focus is on identifying and correcting for spectral bleed-through, a common artifact in fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorogenic lipid membrane dye specifically designed to stain the outer leaflet of cell membranes. It is a derivative of Nile Red, modified with a long alkyl chain and a zwitterionic group, which allows for strong interaction with lipid membranes. Its primary application is in monitoring cholesterol levels and lipid order in the plasma membrane of living cells.[1][2]

Q2: What are the spectral properties of this compound?

A2: In DMSO, this compound has an excitation maximum of approximately 554 nm and an emission maximum of around 627 nm. It is typically excited using a laser line in the green-yellow range, such as a 532 nm or 561 nm laser.

Q3: What is spectral bleed-through?

A3: Spectral bleed-through, also known as crosstalk or crossover, is an artifact in multicolor fluorescence microscopy where the emission signal from one fluorophore is detected in the detection channel intended for a second fluorophore.[3][4][5] This occurs due to the broad emission spectra of many fluorophores, leading to an overlap between the emission spectrum of one dye and the detection window of another.[3][4]

Q4: Why is correcting for spectral bleed-through important when using this compound?

A4: this compound has a relatively broad emission spectrum. When used in combination with other fluorophores, particularly those with emission in the orange to red range, there is a high probability of spectral overlap. This can lead to false positives in colocalization studies and inaccurate quantitative measurements. Correcting for this bleed-through is crucial for obtaining reliable and interpretable data.

Troubleshooting Guides

Issue 1: I see a signal in my red channel (e.g., for mCherry) in cells stained only with this compound.
  • Cause: This is a classic example of spectral bleed-through. The tail of the this compound emission spectrum extends into the detection range of the red channel.

  • Troubleshooting Steps:

    • Sequential Scanning: If your confocal microscope supports it, acquire the images for the this compound and the red fluorophore channels sequentially. Excite with the 561 nm laser and collect the this compound signal first, then excite with the appropriate laser for the red fluorophore (e.g., 587 nm for mCherry) and collect its signal. This prevents the this compound emission from being detected while the red channel is active.[5]

    • Optimize Emission Filters: Ensure your emission filters are as narrow as possible while still capturing sufficient signal from your primary fluorophore. For this compound, a bandpass filter of 600-650 nm is a good starting point. For mCherry, a filter of 600-640 nm might be used. The overlap is clear, and thus narrower filters or spectral unmixing are necessary.

    • Single-Stain Controls: Always prepare control samples with only this compound and only your other fluorophore(s). Image these controls using the same settings as your multi-color experiment to determine the extent of bleed-through.

    • Spectral Unmixing: For the most accurate correction, use spectral unmixing. This computational technique separates the emission spectra of the different fluorophores. See the detailed experimental protocol below.

Issue 2: My this compound signal appears weak when imaging with a blue nuclear stain like DAPI.
  • Cause: While direct spectral bleed-through from DAPI into the this compound channel is unlikely due to their large spectral separation, issues can arise from improper image acquisition settings or phototoxicity.

  • Troubleshooting Steps:

    • Check Filter Sets: Ensure you are using the correct filter cubes for both DAPI and this compound.

    • Sequential Acquisition: Acquire the DAPI and this compound channels sequentially to avoid any potential cross-excitation, although this is less common with this combination.

    • Optimize Exposure Times: Adjust the exposure time for the this compound channel to ensure you are capturing a strong enough signal without causing excessive photobleaching.

    • Staining Protocol: Ensure that the DAPI staining protocol does not affect the integrity of the cell membrane and the binding of this compound. Refer to a standard DAPI staining protocol for fixed cells.[6]

Data Presentation

The following table summarizes the spectral properties of this compound and other common fluorophores to help in planning multicolor experiments and anticipating potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldRelative BrightnessPotential Overlap with this compound
This compound 554 627 0.55 N/A -
EGFP4885070.601.00Low (Excitation)
mCherry5876100.220.49High (Emission)
DAPI358461N/AN/AVery Low
Alexa Fluor 4884955190.921.93Low (Excitation)
Alexa Fluor 5945906170.661.45High (Emission)

Data for fluorescent proteins are sourced from various publications and databases and may vary slightly depending on the experimental conditions.[7][8][9]

Experimental Protocols

Protocol 1: Staining Live Cells with this compound

This protocol is adapted from a standard procedure for staining live cells with this compound.[1]

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.

  • Prepare Staining Solution: Dilute the this compound stock solution in a serum-free medium to a final concentration of 50-100 nM.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh culture medium or PBS to the cells and proceed with imaging on the fluorescence microscope.

Protocol 2: Correcting Spectral Bleed-Through using Spectral Unmixing in Fiji/ImageJ

This protocol provides a step-by-step guide for performing linear spectral unmixing in Fiji/ImageJ, a common and powerful method for correcting spectral bleed-through. This protocol assumes you have acquired images of your single-stain controls and your multicolor sample.

  • Image Acquisition:

    • Prepare three samples:

      • Cells stained only with this compound.

      • Cells expressing/stained with your second fluorophore only (e.g., mCherry).

      • Cells with both this compound and the second fluorophore.

    • For each sample, acquire a spectral image (lambda stack) using a confocal microscope with a spectral detector. This involves collecting a series of images at different emission wavelengths.

  • Generating Reference Spectra in Fiji/ImageJ:

    • Open the spectral image of your this compound-only control.

    • Draw a region of interest (ROI) over a brightly stained membrane.

    • Go to Image > Stacks > Plot Z-axis Profile to generate the emission spectrum for this compound. Save the values.

    • Repeat this process for your mCherry-only control to obtain its reference spectrum.

  • Performing Spectral Unmixing:

    • There are several plugins available for spectral unmixing in Fiji/ImageJ. A common one is the "Spectral Unmixing" plugin.

    • Open the spectral image of your multicolor sample.

    • Open the spectral unmixing plugin.

    • Load the reference spectra you generated for this compound and mCherry.

    • The plugin will then calculate the contribution of each fluorophore to each pixel in your image and generate two new images, one for the corrected this compound signal and one for the corrected mCherry signal.[10][11][12][13]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Image Analysis (Fiji/ImageJ) cluster_output Output Sample1 This compound Only Control Acquire1 Acquire Lambda Stack for Sample 1 Sample1->Acquire1 Sample2 Fluorophore X Only Control Acquire2 Acquire Lambda Stack for Sample 2 Sample2->Acquire2 Sample3 Multicolor Sample (this compound + Fluorophore X) Acquire3 Acquire Lambda Stack for Sample 3 Sample3->Acquire3 GenSpec1 Generate Reference Spectrum for this compound Acquire1->GenSpec1 GenSpec2 Generate Reference Spectrum for Fluorophore X Acquire2->GenSpec2 Unmix Perform Spectral Unmixing on Multicolor Image Acquire3->Unmix GenSpec1->Unmix GenSpec2->Unmix Corrected1 Corrected this compound Image Unmix->Corrected1 Corrected2 Corrected Fluorophore X Image Unmix->Corrected2

Caption: Workflow for spectral bleed-through correction using spectral unmixing.

logical_relationship cluster_problem Problem Identification cluster_solutions Correction Strategies cluster_outcome Desired Outcome Bleedthrough Spectral Bleed-Through Detected Sequential Sequential Scanning Bleedthrough->Sequential Filters Optimized Emission Filters Bleedthrough->Filters Unmixing Spectral Unmixing Bleedthrough->Unmixing AccurateData Accurate Colocalization and Quantitative Data Sequential->AccurateData Filters->AccurateData Unmixing->AccurateData

Caption: Logical relationship of troubleshooting spectral bleed-through.

References

Validation & Comparative

A Head-to-Head Comparison of NR12S and Nile Red for Advanced Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of cellular membranes, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of two popular solvatochromic dyes, NR12S and Nile Red, offering insights into their performance, experimental protocols, and ideal applications in membrane research.

This compound, a derivative of the well-known dye Nile Red, has emerged as a powerful tool for investigating the complexities of the plasma membrane.[1] Its unique chemical structure provides distinct advantages over its parent compound, particularly in studies focused on the outer leaflet of the cell membrane. This guide will delve into the key differences between these two probes, presenting experimental data to inform your selection for specific research questions.

Key Distinctions: Membrane Anchoring vs. Intracellular Accumulation

The fundamental difference between this compound and Nile Red lies in their cellular localization. This compound is a lipophilic stain that has been chemically modified with a zwitterionic group and a long alkyl chain.[1] This modification acts as a membrane anchor, causing the probe to selectively insert into and be retained in the outer leaflet of the plasma membrane.[2] This specificity makes this compound an exceptional tool for studying the biophysical properties of the plasma membrane, such as lipid order and cholesterol content, with minimal interference from intracellular components.[1][3]

In contrast, Nile Red is a highly lipophilic dye that readily permeates cell membranes and accumulates in intracellular lipid droplets.[4][5] While it can be used to stain membranes, its strong affinity for neutral lipids makes it a more suitable probe for visualizing and quantifying lipid droplets within the cytoplasm.[4][5] This fundamental difference in localization dictates the ideal applications for each dye.

Performance Comparison: Photophysical Properties

The performance of a fluorescent probe is defined by its photophysical properties. The following table summarizes the key quantitative data for this compound and Nile Red.

PropertyThis compoundNile RedReferences
Excitation Maxima (λex) ~554 nm (in DMSO)~515 nm (in neutral lipids), ~554 nm (in polar lipids)[1],[4]
Emission Maxima (λem) ~627 nm (in DMSO)~585 nm (in neutral lipids), ~638 nm (in polar lipids)[1],[4]
Liquid-ordered phase: ~583 nmNonpolar solvents (e.g., hexane): green emission[6],[7]
Liquid-disordered phase: ~594 nmPolar solvents (e.g., methanol): red-shifted emission[6],[7]
Quantum Yield (Φ) 0.55 (in DMSO)Varies significantly with solvent polarity (fluorescence is quenched in aqueous media)[1],[8]
Cellular Localization Outer leaflet of the plasma membranePrimarily intracellular lipid droplets[2][3]
Internalization MinimalReadily internalized[2]
Sensitivity Highly sensitive to membrane lipid order and cholesterol contentSensitive to the polarity of its environment[6][9],[7][8]
Ratiometric Imaging Yes, emission spectrum shifts with lipid order, allowing for ratiometric measurements.Can be used for ratiometric imaging based on environmental polarity.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable data. Below are standard protocols for using this compound and Nile Red in cell-based assays.

Staining the Plasma Membrane with this compound

This protocol is designed for selectively staining the outer leaflet of the plasma membrane in living cells to monitor lipid order or cholesterol content.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells in culture

  • Appropriate cell culture medium (e.g., RPMI)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Working Solution Preparation: Immediately before use, dilute the this compound stock solution to a final working concentration of 0.04 µM in cell culture medium.

  • Staining: Remove the existing culture medium and add the this compound working solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 7 minutes.[9]

  • Washing: Gently wash the cells twice with fresh cell culture medium to remove any unbound probe.

  • Imaging: Resuspend the cells in fresh medium and proceed with fluorescence microscopy. For ratiometric imaging, acquire images at two different emission wavelengths (e.g., 560 nm and 630 nm) to determine the ratio of intensities, which correlates with lipid order.[9]

Staining Intracellular Lipid Droplets with Nile Red

This protocol is suitable for the visualization and quantification of neutral lipid droplets within live or fixed cells.

Materials:

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • Live or fixed cells

  • Cell culture medium or PBS

  • Optional: 4% paraformaldehyde (PFA) for fixation

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For fixed cell staining, treat cells with 4% PFA for 10-15 minutes, then wash with PBS. Avoid alcohol-based fixatives as they can extract lipids.[5]

  • Working Solution Preparation: Prepare a working solution of Nile Red at a concentration of 300 nM in PBS or cell culture medium.[5]

  • Staining: Add the Nile Red working solution to the cells.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light.[5]

  • Washing: Wash the cells with PBS to remove excess stain.

  • Imaging: Mount the cells and visualize using a fluorescence microscope. Lipid droplets will typically exhibit a yellow-gold fluorescence.

Visualizing Experimental Workflows and Concepts

To further clarify the application of these probes, the following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts.

cluster_this compound This compound Staining Workflow (Plasma Membrane) cluster_NileRed Nile Red Staining Workflow (Intracellular Lipids) NR12S_start Start: Live Cells NR12S_prepare Prepare 0.04 µM this compound in culture medium NR12S_start->NR12S_prepare NR12S_stain Incubate for 7 min at room temperature NR12S_prepare->NR12S_stain NR12S_wash Wash 2x with culture medium NR12S_stain->NR12S_wash NR12S_image Image Plasma Membrane (e.g., 560 nm and 630 nm emission) NR12S_wash->NR12S_image NR12S_analyze Analyze ratiometric data to determine lipid order NR12S_image->NR12S_analyze NR_start Start: Live or Fixed Cells NR_prepare Prepare 300 nM Nile Red in PBS or medium NR_start->NR_prepare NR_stain Incubate for 10 min at room temperature NR_prepare->NR_stain NR_wash Wash with PBS NR_stain->NR_wash NR_image Image Intracellular Lipid Droplets (yellow-gold) NR_wash->NR_image NR_analyze Quantify lipid droplet accumulation NR_image->NR_analyze

A comparison of the experimental workflows for staining with this compound and Nile Red.

cluster_cholesterol Ratiometric Imaging of Plasma Membrane Cholesterol with this compound cluster_ratio Ratiometric Analysis high_chol High Cholesterol (Liquid-ordered phase) spectrum_high Emission Spectrum (Blue-shifted) high_chol->spectrum_high shorter wavelength emission (e.g., ~583 nm) low_chol Low Cholesterol (Liquid-disordered phase) spectrum_low Emission Spectrum (Red-shifted) low_chol->spectrum_low longer wavelength emission (e.g., ~594 nm) probe This compound in Plasma Membrane probe->high_chol probe->low_chol ratio_calc Calculate Intensity Ratio (I_short / I_long) high_ratio High Ratio = High Cholesterol ratio_calc->high_ratio low_ratio Low Ratio = Low Cholesterol ratio_calc->low_ratio

Conceptual diagram of ratiometric cholesterol sensing with this compound.

Conclusion: Selecting the Right Probe for Your Research

The choice between this compound and Nile Red should be guided by the specific biological question being addressed.

Choose this compound for:

  • Specific analysis of the plasma membrane: Its outer leaflet anchoring minimizes internalization, providing a clear view of plasma membrane dynamics.[2][3]

  • Monitoring lipid order and cholesterol content: The solvatochromic shift in its emission spectrum is highly sensitive to the lipid packing of the membrane.[6][9]

  • Live-cell imaging of the plasma membrane: Its properties are well-suited for dynamic studies in living cells.

Choose Nile Red for:

  • Visualizing and quantifying intracellular lipid droplets: Its strong affinity for neutral lipids makes it the gold standard for this application.[4][5]

  • General indication of hydrophobic environments: Its fluorescence is a reliable reporter of nonpolar regions within cells.

  • Cost-effective, broad-spectrum lipid staining: It is a widely available and versatile dye for general lipid detection.[5]

References

A Comparative Guide to Cholesterol Quantification: NR12S vs. Amplex Red Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, accurate measurement of cholesterol is paramount. Cholesterol plays a crucial role in membrane organization, cell signaling, and the pathogenesis of various diseases. This guide provides a detailed comparison of two popular fluorescent methods for cholesterol quantification: the NR12S probe for live-cell imaging of plasma membrane cholesterol and the Amplex Red Cholesterol Assay for quantitative measurement of total cholesterol in various biological samples.

At a Glance: this compound vs. Amplex Red

FeatureThis compoundAmplex Red Cholesterol Assay
Principle Fluorescent probe that senses cholesterol-dependent lipid order changes in the plasma membrane.Enzyme-coupled fluorometric assay that measures total cholesterol (free and esterified).
Measurement Type Semi-quantitative; measures relative changes in plasma membrane cholesterol.Quantitative; measures absolute cholesterol concentration.
Sample Type Live cells.Cell lysates, serum, plasma, and other biological fluids.
Assay Format Live-cell imaging, fluorescence microscopy, flow cytometry.Microplate-based fluorometric assay.
Detection Method Ratiometric fluorescence (e.g., ratio of emission at 560 nm to 630 nm).Measurement of resorufin (B1680543) fluorescence (Ex/Em: ~571/585 nm).
Sensitivity Sensitive to changes in plasma membrane cholesterol.[1][2]High sensitivity, detects as low as 200 nM (80 ng/mL) of cholesterol.[3][4]
Specificity Stains the outer leaflet of the plasma membrane.[2][5]Measures total cholesterol from all cellular compartments.
Key Advantage Enables real-time monitoring of plasma membrane cholesterol dynamics in living cells.Provides a highly sensitive and quantitative measure of total cholesterol.

How They Work: A Visual Guide

To better understand the experimental process, the following diagrams illustrate the workflow for validating this compound data with the Amplex Red assay and the reaction principle of the Amplex Red assay.

G cluster_0 This compound Staining and Imaging cluster_1 Amplex Red Assay A Culture live cells B Treat cells (e.g., with cholesterol depleting/enriching agents) A->B C Stain cells with this compound B->C D Wash cells C->D E Image cells using fluorescence microscopy D->E F Analyze ratiometric fluorescence intensity E->F K Validate this compound results with quantitative Amplex Red data F->K Correlate Data G Lyse a parallel set of treated cells H Extract total lipids/cholesterol G->H I Perform Amplex Red Cholesterol Assay H->I J Measure fluorescence on a microplate reader I->J J->K

Caption: Workflow for validating this compound cholesterol data with the Amplex Red assay.

G cluster_enzymes Enzymatic Reactions CE Cholesteryl Esters C Cholesterol CE->C Hydrolysis CO Cholestenone + H2O2 C->CO Oxidation Res Resorufin (Fluorescent) CO->Res Reaction AR Amplex Red E1 Cholesterol Esterase E1->CE E2 Cholesterol Oxidase E2->C E3 Horseradish Peroxidase (HRP) E3->CO E3->AR

Caption: Reaction principle of the Amplex Red Cholesterol Assay.

Experimental Protocols

This compound Staining for Live-Cell Imaging of Plasma Membrane Cholesterol

This protocol is adapted from methods described for staining living cells to monitor changes in plasma membrane cholesterol.[1]

  • Cell Preparation:

    • Culture cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.

    • Induce changes in plasma membrane cholesterol by treating cells with appropriate agents (e.g., methyl-β-cyclodextrin for depletion or a cholesterol-cyclodextrin complex for enrichment).[1] Include an untreated control group.

  • This compound Staining:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

    • Dilute the this compound stock solution in a suitable buffer (e.g., RPMI medium) to a final working concentration (e.g., 10-40 nM).[1][6]

    • Remove the culture medium from the cells and wash gently with the buffer.

    • Add the this compound working solution to the cells and incubate for 5-10 minutes at room temperature in the dark.[1]

  • Imaging:

    • Wash the cells twice with the buffer to remove excess probe.[1]

    • Add fresh buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for ratiometric imaging. The fluorescence emission of this compound shifts to shorter wavelengths in more ordered membranes (higher cholesterol).[1][2] Acquire images in two separate channels, for example, at 560 nm and 630 nm.[1]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities of the two emission wavelengths (e.g., 560nm/630nm) for regions of interest on the plasma membrane.

    • Compare the fluorescence ratios between control and treated cells to determine the relative change in plasma membrane cholesterol.[1]

Amplex Red Cholesterol Assay for Total Cholesterol Quantification

This protocol is based on the manufacturer's instructions for the Amplex™ Red Cholesterol Assay Kit.

  • Sample Preparation:

    • For adherent cells, wash with PBS, and lyse the cells. For suspension cells, pellet and wash before lysis.

    • To measure total cholesterol from cells, a lipid extraction is recommended.[7] This can be done by homogenizing cells in a chloroform:methanol (2:1 v/v) or hexane:isopropanol (3:2 v/v) solution.[7]

    • After centrifugation, the organic phase is collected, dried, and the lipid/cholesterol pellet is resuspended in the 1X reaction buffer provided with the kit.[7]

  • Assay Procedure:

    • Prepare a cholesterol standard curve by diluting the cholesterol reference standard provided in the kit.

    • Pipette 50 µL of the standards and prepared samples into separate wells of a 96-well microplate.

    • Prepare the Amplex Red working solution containing Amplex Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase in 1X reaction buffer.[8] To measure only free cholesterol, cholesterol esterase can be omitted.[4]

    • Add 50 µL of the working solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.[8]

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~560 nm and emission detection at ~590 nm.[8]

    • Subtract the fluorescence value of the no-cholesterol control from all readings.

    • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

    • Use the standard curve to determine the cholesterol concentration in the unknown samples.

Conclusion

The choice between this compound and the Amplex Red Cholesterol Assay depends on the specific research question. This compound is an invaluable tool for visualizing and semi-quantitatively assessing dynamic changes in cholesterol within the plasma membrane of living cells.[2][5] In contrast, the Amplex Red assay is the method of choice for obtaining precise, quantitative data on the total cholesterol content from a variety of biological samples.[3] For a comprehensive understanding of cellular cholesterol homeostasis, these two methods can be used in a complementary fashion. Validating observations from this compound imaging with quantitative data from the Amplex Red assay on parallel cell populations can provide a more complete picture of cholesterol dynamics.[1]

References

Unveiling Cellular Cholesterol Dynamics: A Comparative Guide to NR12S Fluorimetry and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular lipid analysis, this guide provides a direct comparison of two powerful techniques: the fluorescent probe NR12S for plasma membrane cholesterol monitoring and mass spectrometry for total cellular cholesterol quantification. We present a cross-validation study, offering objective performance comparisons and supporting experimental data to inform your methodological choices.

In a key study, the efficacy of the this compound assay in detecting changes in plasma membrane cholesterol was directly compared with results from electrospray ionization mass spectrometry (ESI-MS), which measures total cellular cholesterol.[1] This guide synthesizes the findings from this comparative analysis, offering a clear overview of the experimental workflow, quantitative data, and the distinct advantages each method brings to the study of cellular cholesterol.

Quantitative Data Comparison

The study involved the treatment of Daudi cells, a human B-lymphoblast cell line, to induce cholesterol depletion. The two methods, this compound fluorimetry and ESI-MS, were then used to quantify the resulting changes in cholesterol levels. The results are summarized in the table below.

Treatment ConditionThis compound Assay (% Decrease in Plasma Membrane Cholesterol)ESI-MS (nmoles Cholesterol/6x10^6 cells)
Control (R10 Medium) 0%~0.95
MẞCD + R10 Medium 10%Not Reported
MẞCD + dR10 + Lovastatin 30%~0.45
Data sourced from a study comparing this compound and ESI-MS for cholesterol measurement in Daudi cells.[1]

The data demonstrates a strong correlation between the two techniques. The this compound assay registered a 30% decrease in plasma membrane cholesterol in cells treated with methyl-β-cyclodextrin (MβCD) and lovastatin, a cholesterol biosynthesis inhibitor.[1] ESI-MS analysis of total cellular cholesterol from the same cell population showed a correspondingly significant decrease.[1] Notably, the ESI-MS results reflect changes in total cellular cholesterol, while the this compound assay specifically targets the plasma membrane, highlighting the complementary nature of these methods.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are the protocols employed for the this compound assay and the mass spectrometry analysis.

This compound Assay for Plasma Membrane Cholesterol

The this compound assay leverages a fluorescent probe that exhibits a spectral shift in response to changes in the lipid order of the plasma membrane, which is influenced by cholesterol content.[1]

  • Cell Preparation: Human haematological cell lines (Daudi, Ramos, and HSB-2) were cultured and lipid-depleted or left untreated. For the assay, 6x10^6 cells per treatment were washed twice in RPMI medium and resuspended at a concentration of 2x10^6 cells/ml.[1]

  • Staining: An equal volume of 0.04µM this compound in RPMI was added to the cell suspension. The cells were then incubated in the dark at room temperature for 7 minutes.[1]

  • Washing: After incubation, the cells were washed twice with RPMI to remove excess probe and resuspended in 600µl of RPMI.[1]

  • Fluorescence Measurement: 100µl aliquots of the cell suspension were transferred to a 96-well black plate. Fluorescence intensities were measured at emission wavelengths of 560 nm and 630 nm. The ratio of these intensities (FIR560nm/630nm) was used to determine changes in plasma membrane cholesterol.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS) for Total Cellular Cholesterol

ESI-MS is a powerful analytical technique that allows for the precise quantification of molecules, such as cholesterol, from complex biological samples.

  • Sample Preparation: Following the same treatment conditions as the this compound assay, Daudi cells were harvested.

  • Lipid Extraction: Total lipids, including cholesterol, were extracted from the cell pellets using a standardized organic solvent extraction method (e.g., Folch or Bligh-Dyer).

  • Sample Analysis by ESI-MS: The extracted lipid samples were introduced into the mass spectrometer via electrospray ionization. The instrument was operated in a mode optimized for the detection and quantification of cholesterol.

  • Data Acquisition and Analysis: The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the specific identification and quantification of cholesterol. The abundance of the cholesterol-specific ion is used to determine the total amount of cholesterol present in the sample, typically normalized to the initial cell number.[1]

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological context, the following diagrams illustrate the workflows and the targeted cellular components.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_this compound This compound Assay cluster_MS Mass Spectrometry Daudi_Cells Daudi Cells Treatment Cholesterol Depletion (MβCD + Lovastatin) Daudi_Cells->Treatment Staining This compound Staining Treatment->Staining Plasma Membrane Analysis Lipid_Extraction Total Lipid Extraction Treatment->Lipid_Extraction Total Cellular Analysis Washing Washing Staining->Washing Fluorescence Fluorescence Measurement (560nm / 630nm Ratio) Washing->Fluorescence ESI_MS ESI-MS Analysis Lipid_Extraction->ESI_MS Quantification Cholesterol Quantification ESI_MS->Quantification Cellular_Targets cluster_PM Plasma Membrane cluster_Internal Intracellular Compartments Cell Eukaryotic Cell This compound This compound Probe This compound->Cell Measures Lipid Order Total_Cholesterol Total Cellular Cholesterol Pool Total_Cholesterol->Cell Quantified by Mass Spec

References

A Head-to-Head Comparison: NR12S and Pro12A for Plasma Membrane Fluidity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of plasma membrane analysis, selecting the optimal fluorescent probe is paramount. This guide provides an objective comparison of two popular solvatochromic probes, NR12S and Pro12A, offering insights into their performance for dissecting membrane fluidity and lipid order. Experimental data and detailed protocols are presented to aid in making an informed decision for your specific research needs.

The plasma membrane, a dynamic and intricate barrier, plays a crucial role in cellular signaling, transport, and homeostasis. Its fluidity, largely determined by lipid composition and organization, is a critical parameter influencing these functions. Fluorescent probes that exhibit changes in their spectral properties in response to the membrane's local environment are invaluable tools for studying this dynamic landscape. Among these, this compound and Pro12A have emerged as powerful options due to their enhanced photophysical properties and specific plasma membrane localization compared to older generation probes like Laurdan.[1][2]

This compound, a derivative of Nile Red, and Pro12A, an analogue of Laurdan, are both designed to selectively stain the outer leaflet of the plasma membrane.[3][4][5] This specificity is a significant advantage, as it minimizes signal from internal membranes and allows for a more precise analysis of the plasma membrane's biophysical properties.[2][5] Both probes are solvatochromic, meaning their emission spectra shift depending on the polarity and hydration of their environment, which in turn reflects the lipid packing or "fluidity" of the membrane. In more ordered, less fluid membrane regions (liquid-ordered, Lo), the probes experience a less polar environment, resulting in a blue-shifted emission. Conversely, in more fluid, disordered regions (liquid-disordered, Ld), the environment is more polar, leading to a red-shifted emission.[1][2]

Performance Comparison: this compound vs. Pro12A

While both probes are effective reporters of membrane fluidity, they exhibit distinct sensitivities to different aspects of the membrane environment. Pro12A generally shows a larger spectral shift between ordered and disordered phases and is highly sensitive to cholesterol content and lipid saturation.[2] this compound, on the other hand, is moderately sensitive to both cholesterol and the acyl chains of lipids.[1][6] The choice between the two may therefore depend on the specific biological question being addressed.

For instance, due to its pronounced sensitivity to cholesterol, Pro12A is particularly well-suited for studies investigating the impact of cholesterol depletion or enrichment on plasma membrane organization.[5] this compound's sensitivity to both cholesterol and lipid acyl chains makes it a versatile probe for more general studies of membrane order.[1][6]

The following table summarizes the key quantitative data for this compound and Pro12A based on available experimental evidence.

PropertyThis compoundPro12A
Excitation Maximum (λex) ~554 nm (in DMSO)[7][8]~363 nm (in DMSO), 405 nm laser commonly used[4][9][10]
Emission Maximum (λem) ~627 nm (in DMSO)[7][8]~454 nm (in DMSO), ~506 nm (in water)[4]
Quantum Yield (Φ) 0.55[7][8]Not explicitly stated in the search results.
Sensitivity to Cholesterol Moderately sensitive.[1][6] The emission spectrum correlates well with cholesterol content.[11]Highly sensitive.[2] More sensitive to cholesterol extraction than Laurdan.[5]
Sensitivity to Lipid Saturation Moderately sensitive to lipid acyl chains.[1][6]Highly sensitive.[2]
Internalization Minimal internalization compared to Nile Red.[2]Minimal internalization compared to Laurdan.[2][5][9]
ΔGP (Disordered to Ordered) 1.21[2]1.40[2]
Lifetime Change (Δτ) Δτ = 2.26 ns (POPC vs POPC:Chol 50:50 at 570 nm)[1][12]Not explicitly stated in the search results.

Generalized Polarization (GP) is a ratiometric measure calculated from the fluorescence intensities at two different emission wavelengths, providing a quantitative measure of membrane order. A higher GP value corresponds to a more ordered membrane.

Experimental Protocols

The following are generalized protocols for using this compound and Pro12A for plasma membrane fluidity analysis in live cells. It is recommended to optimize probe concentration and incubation time for your specific cell type and experimental conditions.

This compound Staining Protocol for Live Cell Imaging
  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in a serum-free medium (e.g., RPMI) to the final working concentration. A typical starting concentration is 0.04 µM.[3]

  • Staining: Remove the culture medium from the cells and wash them twice with the serum-free medium. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 7 minutes.[3]

  • Washing: After incubation, wash the cells twice with the serum-free medium to remove any unbound probe.

  • Imaging: Add fresh serum-free medium to the cells and proceed with fluorescence microscopy. For ratiometric imaging, acquire images at two emission wavelengths, for example, 560 nm and 630 nm, using an excitation wavelength around 488 nm or 532 nm.[3][10]

Pro12A Staining Protocol for Live Cell Imaging
  • Cell Preparation: Plate cells on a suitable imaging dish and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of Pro12A in DMSO (e.g., 100 µM).

  • Staining: For flow cytometry, add the Pro12A stock solution directly to the cell suspension (e.g., 1.5 µL of 100 µM Pro12A to 400 µL of cell suspension) and vortex vigorously.[9][13] For microscopy, dilute the stock solution in a suitable buffer or medium to the final working concentration (e.g., 800 nM).[4]

  • Incubation: For flow cytometry, data acquisition can begin approximately 1 minute after staining.[9][13] For microscopy, a short incubation of a few minutes is typically sufficient. It's crucial to optimize the staining time to prevent internalization, which can occur at higher concentrations or longer incubation times.[9]

  • Imaging: Proceed with fluorescence imaging. Pro12A is typically excited with a 405 nm laser.[9][10] For ratiometric analysis, collect fluorescence intensity in two channels, for instance, a "blue" channel (e.g., 430-470 nm) and a "green" channel (e.g., 500-550 nm).[9]

Visualizing the Workflow

The following diagram illustrates the general workflow for analyzing plasma membrane fluidity using either this compound or Pro12A.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture probe_prep Probe Preparation staining Cell Staining probe_prep->staining washing Washing staining->washing microscopy Fluorescence Microscopy / Flow Cytometry washing->microscopy ratiometric Ratiometric Image Analysis (GP Calculation) microscopy->ratiometric flim Fluorescence Lifetime Imaging (FLIM) Analysis microscopy->flim interpretation Interpretation of Membrane Fluidity ratiometric->interpretation flim->interpretation

Caption: Workflow for plasma membrane fluidity analysis using fluorescent probes.

This workflow outlines the key steps from preparing the cells and the fluorescent probe to acquiring and analyzing the data to determine membrane fluidity. The analysis can be performed using ratiometric imaging to calculate the Generalized Polarization (GP) value or through Fluorescence Lifetime Imaging Microscopy (FLIM), which measures the fluorescence lifetime of the probe in different membrane environments.[1]

Signaling Pathways and Logical Relationships

The choice between this compound and Pro12A can be guided by their differential sensitivities to key membrane components that are often involved in cellular signaling pathways. For example, cholesterol-rich lipid rafts are important signaling platforms. Pro12A's high sensitivity to cholesterol makes it an excellent choice for studying the role of these microdomains in signal transduction.

The following diagram illustrates the logical relationship between membrane composition, the choice of probe, and the resulting biophysical readout.

G cluster_membrane Plasma Membrane Properties cluster_probes Fluorescent Probes cluster_readout Biophysical Readout cholesterol Cholesterol Content pro12a Pro12A cholesterol->pro12a High Sensitivity This compound This compound cholesterol->this compound Moderate Sensitivity saturation Lipid Saturation saturation->pro12a High Sensitivity saturation->this compound Moderate Sensitivity fluidity Membrane Fluidity / Lipid Order pro12a->fluidity This compound->fluidity

References

A Comparative Analysis of NR12S and NR12A Fluorescent Probes for Membrane Environment Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is critical for accurately characterizing cellular membranes and their dynamic changes. Among the environment-sensitive probes, NR12S and NR12A have emerged as powerful tools for investigating lipid order and cholesterol distribution in live cells. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for specific research needs.

This compound and NR12A are both fluorescent membrane probes derived from Nile Red, designed to report on the local lipid environment within cellular membranes. Their fluorescence properties, particularly their emission spectra, are sensitive to the polarity and viscosity of their surroundings, making them excellent indicators of membrane fluidity and lipid packing. While sharing a common core structure, subtle molecular differences between this compound and NR12A lead to distinct photophysical behaviors and sensitivities to various membrane parameters.

Core Properties and Molecular Distinctions

This compound is a fluorogenic lipid membrane dye that preferentially stains the outer leaflet of lipid vesicles and cell membranes.[1][2][3] It is a conjugate of the Nile Red fluorophore with a long alkyl chain and a zwitterionic group, which facilitates its strong interaction with lipid membranes.[1][2][3] In contrast, NR12A features an inverted Nile Red moiety compared to this compound, a modification that has been shown to improve brightness and photostability.[4] Both probes are well-suited for live-cell imaging applications in fluorescence microscopy.[1][2][3][5]

Performance Comparison: A Data-Driven Analysis

The differential responses of this compound and NR12A to various membrane properties have been quantitatively assessed in several studies. Key performance indicators include their sensitivity to cholesterol content, lipid saturation, and phospholipid headgroups, often quantified using the Generalized Polarization (GP) value, which reflects the spectral shift of the probe.

Quantitative Data Summary
PropertyThis compoundNR12AReference
Excitation Maximum (DMSO) 554 nm~488 nm (Excitation laser used in studies)[1][2][3][4]
Emission Maximum (DMSO) 627 nmNot explicitly stated in DMSO, but spectrally distinct from this compound[1][2][3]
Quantum Yield (DMSO) 0.55Not explicitly stated[1][2][3]
Sensitivity to Headgroup Charge (POPS) Moderate (ΔGP ≈ 0.07)High (ΔGP ≈ 0.13)[4]
Sensitivity to Headgroup Size/Geometry (POPE) Moderate (ΔGP ≈ 0.09)Negligible[4]
Fluorescence Lifetime Sensitivity to Cholesterol ModerateModerate[6][7]
Fluorescence Lifetime Sensitivity to Lipid Acyl Chains ModerateModerate[6][7]
Internalization in U2OS cells Lower internalization compared to NR12A over 3 hoursHigher internalization compared to this compound over 3 hours[4]

Experimental Protocols

To facilitate the direct comparison of this compound and NR12A in a laboratory setting, the following experimental protocols are provided, based on methodologies cited in the literature.

General Staining Protocol for Live Cells
  • Cell Culture: Plate cells of interest (e.g., U2OS, HeLa) on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound and NR12A in DMSO (e.g., 10 mM).[1][2][3] Immediately before use, dilute the stock solution to a working concentration of 400 nM in a serum-free and phenol (B47542) red-free medium (e.g., L15 medium).[4]

  • Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe solution for a specified time (e.g., 5 minutes to 3 hours) at room temperature in the dark to monitor internalization dynamics.[4] For general membrane staining, a shorter incubation of around 10 minutes is often sufficient.[8]

  • Imaging: Image the stained cells directly in the staining solution using a confocal microscope equipped with appropriate laser lines and detectors.[4]

Spectral Imaging and GP Calculation
  • Microscopy Setup: Use a confocal microscope with a spectral detector (e.g., a 32-channel GaAsP detector).

  • Excitation: Excite both this compound and NR12A with a 488 nm laser.[4]

  • Emission Collection: Collect the emitted fluorescence in ~9 nm wavelength intervals across a range of 503 nm to 700 nm for both probes.[4]

  • GP Calculation: To quantify the spectral shift, calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (ILo - ILd) / (ILo + ILd) Where ILo is the intensity in the wavelength range corresponding to the liquid-ordered (more blue-shifted) phase and ILd is the intensity in the wavelength range corresponding to the liquid-disordered (more red-shifted) phase.

    • For This compound , recommended wavelengths are λLo = 557 nm and λLd = 664 nm.[4]

    • For NR12A , recommended wavelengths are λLo = 583 nm and λLd = 673 nm.[4]

Visualizing the Workflow and Concepts

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

G cluster_prep Probe Preparation cluster_cell Cell Staining cluster_imaging Microscopy & Analysis Stock Solution (DMSO) Stock Solution (DMSO) Working Solution (Medium) Working Solution (Medium) Stock Solution (DMSO)->Working Solution (Medium) Cultured Cells Cultured Cells Working Solution (Medium)->Cultured Cells Incubation with Probe Incubation with Probe Cultured Cells->Incubation with Probe Confocal Microscopy Confocal Microscopy Incubation with Probe->Confocal Microscopy Spectral Imaging Spectral Imaging Confocal Microscopy->Spectral Imaging GP Calculation GP Calculation Spectral Imaging->GP Calculation

Figure 1: Experimental workflow for cell staining and analysis.

G Membrane Environment Membrane Environment Probe Fluorescence Probe Fluorescence Membrane Environment->Probe Fluorescence Liquid Ordered (Lo) Liquid Ordered (Lo) Probe Fluorescence->Liquid Ordered (Lo) Liquid Disordered (Ld) Liquid Disordered (Ld) Probe Fluorescence->Liquid Disordered (Ld) Blue-shifted Emission Blue-shifted Emission Liquid Ordered (Lo)->Blue-shifted Emission Red-shifted Emission Red-shifted Emission Liquid Disordered (Ld)->Red-shifted Emission High GP Value High GP Value Blue-shifted Emission->High GP Value Low GP Value Low GP Value Red-shifted Emission->Low GP Value

Figure 2: Principle of membrane order sensing by fluorescent probes.

Conclusion

Both this compound and NR12A are highly effective fluorescent probes for investigating the biophysical properties of cellular membranes. The choice between them should be guided by the specific research question. NR12A's higher sensitivity to headgroup charge and potentially greater brightness may be advantageous for certain applications, while this compound exhibits lower internalization rates, which could be crucial for long-term imaging studies focused on the plasma membrane. The provided data and protocols offer a solid foundation for researchers to make an informed decision and to design and execute rigorous comparative experiments.

References

NR12S: A Superior Alternative to Traditional Membrane Dyes for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug development, the precise visualization and analysis of cell membranes are paramount. For researchers and scientists seeking to unravel the complexities of membrane dynamics, lipid organization, and cellular signaling, the choice of fluorescent membrane dye is a critical determinant of experimental success. While traditional lipophilic dyes such as DiI and DiO have been mainstays in cell biology for decades, a newer generation of environmentally sensitive probes offers significant advantages. Among these, NR12S emerges as a superior tool, providing enhanced specificity, sensitivity to the local lipid environment, and suitability for live-cell imaging with minimal artifacts. This guide provides a comprehensive comparison of this compound with traditional membrane dyes, supported by experimental data and detailed protocols, to inform the selection of the optimal tool for your research needs.

Key Advantages of this compound at a Glance

This compound offers several distinct advantages over conventional membrane dyes:

  • Exclusive Outer Leaflet Staining: Unlike traditional dyes that can intercalate into both leaflets of the plasma membrane and internal membranes, this compound is specifically designed to label the outer leaflet of the plasma membrane. This is attributed to its zwitterionic head group and long alkyl chain, which anchors the dye to the outer membrane surface with negligible flip-flop to the inner leaflet over extended periods[1][2]. This specificity is crucial for studies focused on processes occurring at the cell surface, such as receptor binding and signal transduction.

  • Sensitivity to Membrane Order and Cholesterol: this compound is a solvatochromic dye, meaning its fluorescence emission spectrum shifts in response to the polarity of its environment[3][4]. This property allows it to distinguish between different lipid phases, specifically the liquid-ordered (Lo) and liquid-disordered (Ld) phases[1][2]. The emission maximum of this compound exhibits a significant blue shift in the more ordered, cholesterol-rich Lo phase compared to the Ld phase[1][5]. This sensitivity enables researchers to monitor changes in membrane fluidity and cholesterol content in real-time[1][5].

  • Low Internalization: A common drawback of traditional lipophilic dyes is their progressive internalization by cells, leading to the labeling of intracellular organelles and complicating the analysis of the plasma membrane. This compound exhibits significantly less internalization compared to dyes like Nile Red, ensuring that the fluorescence signal remains predominantly at the cell surface during live-cell imaging experiments[3].

  • High Signal-to-Noise Ratio: As a fluorogenic dye, this compound displays weak fluorescence in aqueous solution and becomes brightly fluorescent upon insertion into the lipid membrane. This property contributes to a high signal-to-noise ratio, enabling clear visualization of the plasma membrane with minimal background fluorescence[3].

  • Suitability for Advanced Microscopy: The photophysical properties of this compound make it compatible with advanced imaging techniques, including STED super-resolution microscopy, allowing for the study of lipid organization beyond the diffraction limit.

Performance Comparison: this compound vs. Traditional Dyes

To provide a clear, data-driven comparison, the following tables summarize the key performance characteristics of this compound against the widely used traditional membrane dyes, DiI and DiO.

PropertyThis compoundDiI (DiIC18(3))DiO (DiOC18(3))References
Excitation Max (nm) 554 (in DMSO)549484,[6]
Emission Max (nm) 627 (in DMSO)565501,[6]
Quantum Yield (Φ) 0.55 (in DMSO)Moderate0.51,[7],[8]
Photostability GoodHighGood[3],[6],[7]
Outer Leaflet Specificity HighLowLow[1],[2]
Sensitivity to Lipid Order HighLowLow[1],[2]
Internalization Rate LowModerateModerate[3]
Cytotoxicity Low at working concentrationsLow at working concentrationsLow at working concentrations[9],[10]

Table 1: Photophysical and Performance Characteristics of Membrane Dyes. This table provides a comparative overview of the key properties of this compound, DiI, and DiO.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. The following sections provide methodologies for staining live cells with this compound, DiI, and DiO.

This compound Staining Protocol for Live Cells

This protocol is adapted for fluorescence microscopy of live cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phenol (B47542) red-free and serum-free cell culture medium (e.g., L15 medium)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in the phenol red- and serum-free medium to a final concentration of 100-400 nM.[3] Vortex briefly to mix.

  • Cell Staining: Remove the culture medium from the cells and wash once with the serum-free medium.

  • Incubation: Add the this compound staining solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.[11]

  • Imaging: The dye solution does not need to be removed before imaging.[3] Proceed with fluorescence imaging using appropriate filter sets (e.g., excitation around 488 nm or 554 nm, and emission collection between 570-700 nm). For ratiometric imaging of lipid order, collect fluorescence intensity in two channels (e.g., a "blue" channel around 557 nm and a "red" channel around 664 nm)[3].

DiI Staining Protocol for Live Cells

This protocol is a general guideline for staining live cells with DiI.

Materials:

  • DiI stock solution (1 mM in DMSO or ethanol)

  • Serum-free cell culture medium, HBSS, or PBS

  • Cells in suspension or cultured on coverslips

Procedure:

  • Prepare Working Solution: Dilute the DiI stock solution into the serum-free medium, HBSS, or PBS to a final concentration of 1-10 µM.

  • Cell Staining (Suspension):

    • Resuspend cells in the DiI working solution at a density of 1 x 10^6 cells/mL.

    • Incubate for 2-20 minutes at 37°C, protected from light.

    • Centrifuge the cells at 1000 rpm for 5 minutes, remove the supernatant, and resuspend in pre-warmed growth medium.

    • Wash the cells twice more with pre-warmed growth medium.

  • Cell Staining (Adherent):

    • Remove the culture medium and add the DiI working solution to cover the cells.

    • Incubate for 2-20 minutes at 37°C, protected from light.

    • Remove the working solution and wash the cells two to three times with pre-warmed growth medium, incubating for 5-10 minutes during each wash.

  • Imaging: Image the cells using a fluorescence microscope with a TRITC filter set.

DiO Staining Protocol for Live Cells

This protocol provides a general method for staining live cells with DiO.

Materials:

  • DiO stock solution (1 mM in DMF, DMSO, or ethanol)

  • Serum-free cell culture medium, HBSS, or PBS

  • Cells in suspension or cultured on coverslips

Procedure:

  • Prepare Working Solution: Dilute the DiO stock solution into the serum-free medium, HBSS, or PBS to a final concentration of 1-10 µM.

  • Cell Staining (Suspension):

    • Resuspend cells in the DiO working solution at a density of 1 x 10^6 cells/mL.

    • Incubate for 2-20 minutes at 37°C, protected from light.

    • Centrifuge the cells at 1000 rpm for 5 minutes, remove the supernatant, and resuspend in pre-warmed growth medium.

    • Wash the cells twice more with pre-warmed growth medium.

  • Cell Staining (Adherent):

    • Remove the culture medium and add the DiO working solution to cover the cells.

    • Incubate for 2-20 minutes at 37°C, protected from light.

    • Remove the working solution and wash the cells two to three times with pre-warmed growth medium, incubating for 5-10 minutes during each wash.

  • Imaging: Image the cells using a fluorescence microscope with a FITC filter set.

Visualizing the Advantage: Workflows and Mechanisms

To further illustrate the principles behind the superior performance of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows and the mechanism of action.

cluster_this compound This compound Staining Workflow cluster_Traditional Traditional Dye (DiI/DiO) Workflow A Prepare this compound Staining Solution (100-400 nM) B Incubate Cells (5-10 min, RT) A->B Add to cells C Live-Cell Imaging (No Washout Needed) B->C Immediate D Ratiometric Analysis (Lipid Order) C->D Data Acquisition E Prepare Dye Working Solution (1-10 µM) F Incubate Cells (2-20 min, 37°C) E->F Add to cells G Wash Cells (2-3 times) F->G Post-incubation H Live-Cell Imaging G->H After washing

Figure 1. Comparison of staining workflows for this compound and traditional dyes.

cluster_Membrane Cellular Membrane Interaction cluster_this compound This compound cluster_Traditional Traditional Dyes (DiI/DiO) NR12S_Outer This compound anchors to outer leaflet NR12S_Response Fluorescence shifts with lipid order (Lo vs Ld) NR12S_Outer->NR12S_Response Senses local environment Trad_Intercalate Dye intercalates into both leaflets and internal membranes Trad_Signal Fluorescence reports presence, not lipid order Trad_Intercalate->Trad_Signal

Figure 2. Mechanism of membrane interaction for this compound versus traditional dyes.

Conclusion

For researchers demanding high fidelity in their membrane studies, this compound presents a compelling alternative to traditional dyes like DiI and DiO. Its unique ability to specifically label the outer plasma membrane leaflet, coupled with its sensitivity to the biophysical state of the membrane, opens new avenues for investigating cellular processes with unprecedented detail. The low internalization rate and high signal-to-noise ratio further enhance its utility for long-term live-cell imaging. While traditional dyes remain useful for general membrane labeling and cell tracking, the advanced capabilities of this compound make it the superior choice for sophisticated studies of membrane organization and function. By understanding the distinct advantages and following the appropriate experimental protocols, researchers can harness the full potential of this compound to advance their scientific discoveries.

References

Unveiling Cellular Lipid Landscapes: A Comparative Guide to NR12S Fluorescence and Biochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of cellular lipid analysis, choosing the right methodology is paramount. This guide provides a comprehensive comparison of the fluorescent probe NR12S and traditional biochemical lipid analysis techniques. We delve into the experimental data correlating this compound fluorescence with mass spectrometry, offering a clear-eyed view of the strengths and applications of each approach.

The plasma membrane, a dynamic lipid bilayer, orchestrates a symphony of cellular processes. Its lipid composition, particularly the abundance of cholesterol, dictates membrane fluidity, protein function, and signaling cascades. Dysregulation of lipid homeostasis is a hallmark of numerous diseases, making the precise measurement of cellular lipids a critical endeavor in both basic research and therapeutic development.

This guide presents a head-to-head comparison of two prominent methodologies for lipid analysis: the in-situ visualization of lipid order using the fluorescent dye this compound and the quantitative power of biochemical methods like mass spectrometry and thin-layer chromatography.

At a Glance: this compound Fluorescence vs. Biochemical Lipid Analysis

FeatureThis compound Fluorescence MicroscopyBiochemical Lipid Analysis (e.g., GC-MS, LC-MS)Thin-Layer Chromatography (TLC)
Principle Ratiometric fluorescence indicating lipid orderPrecise mass-to-charge ratio measurement of individual lipid speciesSeparation of lipid classes based on polarity
Measurement Semi-quantitative assessment of plasma membrane lipid orderAbsolute quantification of total cellular lipidsSemi-quantitative separation of lipid classes
Sample Type Live or fixed cellsCell lysatesLipid extracts from cell lysates
Throughput High (suitable for screening)Low to mediumMedium
Spatial Resolution High (subcellular localization)None (bulk measurement)None (bulk measurement)
Advantages Live-cell imaging, high throughput, provides spatial contextHigh accuracy and sensitivity, absolute quantification, identifies individual lipid speciesSimple, cost-effective, good for separating major lipid classes
Limitations Indirect measurement of lipid content, potential for artifacts from probe-lipid interactionsDestructive to cells, loses spatial information, complex sample preparationLower sensitivity and resolution than MS, semi-quantitative

Correlating this compound Fluorescence with Mass Spectrometry: The Data

The utility of this compound as an indicator of plasma membrane cholesterol content is underscored by studies directly comparing its fluorescence ratio with data from electrospray ionization mass spectrometry (ESI-MS), a gold-standard for lipid quantification.

This compound is a Nile Red-based fluorescent probe that exhibits a shift in its emission spectrum in response to the lipid environment. In more ordered membranes, such as those rich in cholesterol, the emission maximum shifts to shorter wavelengths. This property allows for ratiometric imaging, typically by measuring the fluorescence intensity at two different wavelengths (e.g., 560 nm and 630 nm). An increase in the 560/630 nm ratio is indicative of higher lipid order and, by extension, higher cholesterol content in the plasma membrane.[1]

In a key study, Daudi cells were treated with methyl-β-cyclodextrin (MβCD) to deplete plasma membrane cholesterol. The this compound fluorescence intensity ratio (560 nm/630 nm) was measured and compared to the total cellular cholesterol content determined by ESI-MS.

Table 1: Correlation of this compound Fluorescence Ratio with Cholesterol Content (ESI-MS) in Daudi Cells

TreatmentThis compound Fluorescence Ratio (560/630 nm) (% of Control)Total Cholesterol (nmoles/10^6 cells)
Control (R10 Medium)100%~25
MβCD + R10 Medium90%~22
MβCD + Lovastatin in Delipidated Medium70%~17

Data adapted from a study by BMG LABTECH.[1]

These results demonstrate a strong positive correlation between the this compound fluorescence ratio and the total cellular cholesterol content as measured by ESI-MS. As cholesterol is depleted from the cells, a corresponding decrease in the this compound 560/630 nm ratio is observed.[1] This validates the use of this compound as a reliable tool for the semi-quantitative assessment of plasma membrane cholesterol levels in living cells.

Experimental Protocols

To ensure the reproducibility and accuracy of your results, we provide detailed protocols for this compound staining and biochemical lipid analysis.

Protocol 1: this compound Staining for Live-Cell Fluorescence Microscopy

This protocol outlines the steps for staining living cells with this compound to visualize plasma membrane lipid order.

Materials:

  • This compound dye stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets (e.g., excitation ~520 nm, emission channels at ~560 nm and ~630 nm)

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging dish or plate and culture to the desired confluency.

  • This compound Working Solution Preparation: Dilute the this compound stock solution in pre-warmed, phenol (B47542) red-free cell culture medium to a final concentration of 20-100 nM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 5-15 minutes at 37°C in the dark.

  • Washing:

    • Remove the this compound working solution.

    • Wash the cells twice with pre-warmed PBS to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Acquire images in two separate emission channels (e.g., 540-580 nm for the "ordered" phase and >610 nm for the "disordered" phase).

  • Image Analysis:

    • Calculate the ratiometric image by dividing the intensity of the shorter wavelength channel by the intensity of the longer wavelength channel on a pixel-by-pixel basis.

    • Analyze the ratio values to assess relative differences in plasma membrane lipid order between experimental conditions.

NR12S_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_analysis Image Acquisition & Analysis start Seed and Culture Cells wash1 Wash with PBS start->wash1 add_this compound Incubate with this compound (5-15 min, 37°C) wash1->add_this compound wash2 Wash with PBS (2x) add_this compound->wash2 add_media Add Fresh Medium wash2->add_media image Fluorescence Microscopy (Dual Channel) add_media->image ratio Generate Ratiometric Image (560nm / 630nm) image->ratio analyze Analyze Lipid Order ratio->analyze

This compound Staining and Imaging Workflow
Protocol 2: Total Lipid Extraction from Cultured Cells for Mass Spectrometry

This protocol describes a modified Bligh and Dyer method for extracting total lipids from cultured cells for subsequent analysis by GC-MS or LC-MS.

Materials:

  • Cultured cells (~1 x 10^7 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Discard the supernatant.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the cell pellet, add 1 mL of methanol and vortex thoroughly.

    • Add 2 mL of chloroform and vortex for 2 minutes.

    • Add 0.8 mL of deionized water and vortex for another 2 minutes.

    • Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Organic Phase:

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Be careful not to disturb the protein interface.

  • Drying:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Storage:

    • Store the dried lipid extract at -80°C until analysis.

Lipid_Extraction_Workflow cluster_harvest Cell Harvesting cluster_extraction Lipid Extraction cluster_collection Collection & Storage cluster_analysis Downstream Analysis start Cultured Cells wash Wash with PBS start->wash pellet Pellet Cells wash->pellet add_solvents Add Methanol, Chloroform, Water pellet->add_solvents vortex Vortex add_solvents->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry Under Nitrogen collect_phase->dry store Store at -80°C dry->store ms_analysis Mass Spectrometry (GC-MS or LC-MS) store->ms_analysis TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization & Analysis start Lipid Extract spot Spot Sample on TLC Plate start->spot develop Develop Plate in Solvent Chamber spot->develop dry_plate Dry Plate develop->dry_plate visualize Visualize with Iodine/Spray dry_plate->visualize analyze Analyze Rf Values & Spot Intensity visualize->analyze

References

A Head-to-Head Comparison: Validating Apoptosis Detection by NR12S with the Gold Standard Annexin V

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis detection, the choice of assay is paramount for generating robust and reliable data. Annexin (B1180172) V has long been the gold standard for identifying apoptotic cells by targeting externalized phosphatidylserine (B164497) (PS). However, novel probes like NR12S, a lipophilic fluorescent dye, are emerging as powerful alternatives that detect changes in the plasma membrane's lipid order. This guide provides an objective comparison of this compound and Annexin V, offering supporting experimental insights and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Performance Comparison: this compound vs. Annexin V

While direct quantitative head-to-head studies with comprehensive performance metrics are still emerging in peer-reviewed literature, the validation of this compound has been consistently benchmarked against Annexin V, demonstrating a strong correlation in detecting apoptotic cells. The following table summarizes the key characteristics and performance aspects of each method based on available data and established principles.

FeatureThis compoundAnnexin V
Detection Principle Detects changes in the lipid order and packing of the outer plasma membrane leaflet, which becomes disorganized during apoptosis.[1]Binds specifically to phosphatidylserine (PS) translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
Staining Mechanism A Nile Red-based fluorescent probe that intercalates into the lipid bilayer. Its fluorescence emission spectrum shifts in response to changes in membrane lipid order.[1]A calcium-dependent phospholipid-binding protein that has a high affinity for PS.
Assay Type Ratiometric fluorescence, allowing for more robust quantification independent of probe concentration and cell size.Intensity-based fluorescence.
Reported Correlation Studies have shown a good correlation with Annexin V staining in identifying apoptotic cell populations.[2]The established "gold standard" for early apoptosis detection.[3][4]
Advantages - Simple and rapid staining protocol.[1]- Ratiometric signal provides robust and reproducible results.- May be suitable for scenarios where Annexin V binding is problematic.- High sensitivity and specificity for exposed PS.[3]- Well-established and widely validated method.[4]
Limitations - As a newer probe, it is less extensively characterized in the literature compared to Annexin V.- Can also stain necrotic cells if membrane integrity is compromised.[5]- Binding is calcium-dependent.

The Underpinnings of Detection: Apoptotic Signaling Pathway

The ability of both this compound and Annexin V to detect apoptosis stems from fundamental changes in the plasma membrane orchestrated by a complex signaling cascade. The diagram below illustrates the key events leading to the membrane alterations detected by these two probes.

Apoptotic_Stimuli Apoptotic Stimuli (e.g., Drug Treatment, UV) Caspase_Activation Caspase Cascade Activation Apoptotic_Stimuli->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation Flippase_Inhibition Flippase Inhibition Caspase_Activation->Flippase_Inhibition Membrane_Disorganization Plasma Membrane Lipid Order Decrease Caspase_Activation->Membrane_Disorganization PS_Externalization Phosphatidylserine (PS) Externalization Scramblase_Activation->PS_Externalization Flippase_Inhibition->PS_Externalization Annexin_V_Binding Annexin V Binding PS_Externalization->Annexin_V_Binding NR12S_Staining This compound Staining (Ratiometric Shift) Membrane_Disorganization->NR12S_Staining

Apoptotic signaling cascade leading to membrane changes.

Experimental Protocols: A Side-by-Side Comparison

The following sections provide detailed methodologies for performing apoptosis detection assays using this compound and Annexin V, primarily with flow cytometry.

This compound Staining Protocol (General)

This protocol is based on the general principles of using lipophilic dyes for membrane analysis.

  • Cell Preparation:

    • Induce apoptosis in your cell line of choice using a desired method. Include appropriate positive and negative controls.

    • Harvest cells and wash them once with a suitable buffer (e.g., Phosphate-Buffered Saline - PBS).

    • Resuspend the cell pellet in the same buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a working solution of this compound in the appropriate buffer. The optimal concentration may need to be determined empirically but is typically in the nanomolar range.[1]

    • Add the this compound working solution to the cell suspension.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Analysis:

    • Analyze the stained cells directly by flow cytometry. This compound is typically excited with a blue or green laser, and its dual emission is collected at two different wavelengths to determine the ratio.

Annexin V Staining Protocol

This is a standard protocol for Annexin V-FITC staining.

  • Cell Preparation:

    • Induce apoptosis and prepare control samples as described for the this compound protocol.

    • Harvest the cells and wash them once with cold PBS.

    • Centrifuge the cells and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and, if desired, a viability dye such as Propidium Iodide (PI).[6][7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour for optimal results.[5]

Experimental Workflow Visualization

The following diagrams illustrate the typical workflows for conducting apoptosis detection experiments using this compound and Annexin V.

Start Start: Cell Culture & Apoptosis Induction Harvest Harvest & Wash Cells Start->Harvest Resuspend_this compound Resuspend in Buffer Harvest->Resuspend_this compound Stain_this compound Add this compound & Incubate Resuspend_this compound->Stain_this compound Analyze_this compound Flow Cytometry Analysis (Ratiometric) Stain_this compound->Analyze_this compound

Experimental workflow for this compound staining.

Start Start: Cell Culture & Apoptosis Induction Harvest Harvest & Wash Cells Start->Harvest Resuspend_Annexin Resuspend in 1X Binding Buffer Harvest->Resuspend_Annexin Stain_Annexin Add Annexin V-FITC & PI & Incubate Resuspend_Annexin->Stain_Annexin Add_Buffer Add 1X Binding Buffer Stain_Annexin->Add_Buffer Analyze_Annexin Flow Cytometry Analysis Add_Buffer->Analyze_Annexin

Experimental workflow for Annexin V staining.

References

A Researcher's Guide to NR12S and Other Lipid-Sensitive Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate dynamics of cellular membranes, the choice of a fluorescent probe is paramount. NR12S, a Nile Red derivative, has emerged as a powerful tool for visualizing lipid order and cholesterol distribution. This guide provides an objective comparison of this compound with other common lipid-sensitive probes—Nile Red, Laurdan, and di-4-ANEPPDHQ—supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of Lipid-Sensitive Probes

The efficacy of a lipid-sensitive probe is determined by several key photophysical and practical parameters. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Photophysical Properties of Lipid-Sensitive Probes

PropertyThis compoundNile RedLaurdandi-4-ANEPPDHQ
Excitation Max (λex, nm) ~554 (in DMSO)[1]~552 (in DMSO)~366[2]~488
Emission Max (λem, nm) ~627 (in DMSO)[1]~636 (in DMSO)~497[2]560 (gel phase) to 610 (liquid phase)
Quantum Yield (Φ) 0.55 (in DMSO)[1]Environment-dependent0.61[2]Environment-dependent
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Not widely reported~45,000 (in chloroform)19,500[2]Not widely reported
Solvatochromic Shift LargeLargeModerateLarge
Primary Application Outer leaflet lipid order, cholesterolIntracellular lipid dropletsMembrane fluidity, lipid raftsMembrane fluidity, lipid order

Table 2: Key Performance Characteristics in Cellular Applications

CharacteristicThis compoundNile RedLaurdandi-4-ANEPPDHQ
Cellular Localization Primarily outer leaflet of the plasma membrane[3]Intracellular lipid droplets and hydrophobic domainsPartitions into both plasma and internal membranesPlasma membrane and internal membranes
Internalization Rate Low[4]HighHigh[4]Moderate
Photostability Moderate to high (qualitatively better than Nile Red)[4]Low, prone to rapid photobleachingLow, susceptible to photobleachingModerate
"Flip-Flop" Rate Negligible[3]N/A (not a membrane surface probe)N/AN/A
Sensitivity to Lipid Order HighHighHighHigh

Understanding the Mechanisms: How Lipid-Sensitive Probes Work

The functionality of these probes hinges on their sensitivity to the polarity of their microenvironment, a property known as solvatochromism. In the highly ordered and less hydrated environment of a liquid-ordered (Lo) membrane phase, the probes exhibit a blue-shifted emission spectrum. Conversely, in the more fluid and hydrated environment of a liquid-disordered (Ld) phase, their emission is red-shifted. This spectral shift can be quantified to map membrane lipid order.

cluster_membrane Cell Membrane cluster_probe Lipid-Sensitive Probe cluster_emission Fluorescence Emission Lo_Phase Liquid-Ordered (Lo) Phase (e.g., lipid rafts) - High lipid packing - Low water content Blue_Shift Blue-Shifted Emission (Shorter Wavelength) Lo_Phase->Blue_Shift Ld_Phase Liquid-Disordered (Ld) Phase - Low lipid packing - High water content Red_Shift Red-Shifted Emission (Longer Wavelength) Ld_Phase->Red_Shift Probe Fluorophore Probe->Lo_Phase Enters Lo phase Probe->Ld_Phase Enters Ld phase

Mechanism of lipid order sensing by solvatochromic probes.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for key experiments in the evaluation and application of lipid-sensitive probes.

Preparation of Model Membranes

Model membranes such as Giant Unilamellar Vesicles (GUVs) and Large Unilamellar Vesicles (LUVs) are invaluable for characterizing the response of fluorescent probes to specific lipid compositions.

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

  • Lipid Film Preparation:

    • Prepare a lipid mixture of interest (e.g., DOPC for Ld phase, DPPC:Cholesterol (1:1) for Lo phase) in chloroform (B151607) at a concentration of 1 mg/mL.

    • For fluorescently labeled GUVs, add the lipid-sensitive probe (e.g., this compound) to the lipid mixture at a molar ratio of 1:500 (probe:lipid).

    • Deposit 10 µL of the lipid solution onto two indium tin oxide (ITO)-coated glass slides.

    • Place the slides in a vacuum desiccator for at least 1 hour to ensure complete removal of the solvent.

  • Assembly of the Electroformation Chamber:

    • Assemble the electroformation chamber by placing a silicone spacer between the two ITO slides, with the conductive sides facing each other.

  • Hydration and Vesicle Formation:

    • Fill the chamber with a non-ionic swelling solution (e.g., 200 mM sucrose).

    • Apply an AC electric field (e.g., 1 V, 10 Hz) to the chamber for 1-2 hours at a temperature above the phase transition temperature of the lipids.

    • Gradually decrease the frequency to 2 Hz for 30 minutes to detach the vesicles.

  • Harvesting GUVs:

    • Gently collect the GUV suspension from the chamber for immediate use in microscopy experiments.

Start Start: Prepare Lipid Mixture in Chloroform Deposit Deposit Lipid Solution on ITO Slides Start->Deposit Evaporate Evaporate Solvent under Vacuum Deposit->Evaporate Assemble Assemble Electroformation Chamber Evaporate->Assemble Hydrate Hydrate with Swelling Solution Assemble->Hydrate Apply_Field Apply AC Electric Field Hydrate->Apply_Field Harvest Harvest GUVs Apply_Field->Harvest End End: GUVs Ready for Microscopy Harvest->End

Workflow for GUV preparation by electroformation.

Live-Cell Imaging

This protocol provides a general framework for staining and imaging live cells with lipid-sensitive probes.

Protocol 2: Live-Cell Staining and Imaging

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips and culture to 70-80% confluency.

  • Probe Preparation:

    • Prepare a stock solution of the desired probe in DMSO (e.g., 1 mM this compound, 1 mM Nile Red, 5 mM Laurdan, 1 mM di-4-ANEPPDHQ).

    • On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to the final working concentration (typically 0.1-1 µM for this compound and Nile Red, 5-10 µM for Laurdan, and 1-5 µM for di-4-ANEPPDHQ).

  • Cell Staining:

    • Remove the culture medium from the cells and wash gently with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. Incubation times and temperatures may need optimization for different cell types and probes.

  • Washing:

    • Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove excess probe.

  • Imaging:

    • Mount the dish or coverslip on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Acquire images using the appropriate filter sets and excitation/emission wavelengths for the chosen probe. For ratiometric imaging, acquire images in two separate emission channels.

Measuring Photostability

Comparing the photostability of different probes is crucial for experiments requiring long-term imaging.

Protocol 3: Quantitative Photobleaching Assay

  • Sample Preparation:

    • Prepare live cells stained with the different probes according to Protocol 2.

  • Image Acquisition:

    • Select a region of interest (ROI) containing well-stained cells.

    • Using a confocal microscope, acquire a time-lapse series of images of the ROI under continuous laser illumination. Use consistent laser power, pixel dwell time, and frame interval for all probes being compared.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay provides a quantitative measure of photobleaching. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Start Start: Prepare Stained Live Cells Select_ROI Select Region of Interest (ROI) Start->Select_ROI Acquire_Timelapse Acquire Time-Lapse Images under Continuous Illumination Select_ROI->Acquire_Timelapse Measure_Intensity Measure Mean Fluorescence Intensity in ROI per Frame Acquire_Timelapse->Measure_Intensity Normalize Normalize Intensity to t=0 Measure_Intensity->Normalize Plot Plot Normalized Intensity vs. Time Normalize->Plot Calculate Calculate Photobleaching Half-Life (t½) Plot->Calculate End End: Compare Photostability Calculate->End

Workflow for quantitative photobleaching assay.

Conclusion

This compound offers distinct advantages for studying the lipid organization of the outer leaflet of the plasma membrane due to its low internalization and negligible flip-flop rate.[3][4] Its strong solvatochromic shift provides excellent sensitivity to changes in lipid order and cholesterol content. However, for applications focused on intracellular lipid droplets, the classic probe Nile Red remains a suitable choice. Laurdan and di-4-ANEPPDHQ are well-established probes for general membrane fluidity studies, though they may be more prone to internalization and photobleaching compared to this compound. The selection of the optimal probe will ultimately depend on the specific biological question, the cellular compartment of interest, and the imaging modality employed. This guide provides the foundational information and protocols to make an informed decision and to design and execute robust and reproducible experiments in the dynamic field of membrane biology.

References

Safety Operating Guide

Prudent Disposal of NR12S: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the fluorescent lipid probe NR12S, this guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and the protection of the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of laboratory chemical waste and information on structurally related compounds.

Key Data for Disposal Considerations

For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Chemical Name 3-((3-((9-(Diethylamino)-5-oxo-5H-benzo[a]phenoxazin-2-yl)oxy)propyl)(dodecyl)(methyl)ammonio)propane-1-sulfonateTocris Bioscience
Molecular Formula C₃₉H₅₇N₃O₆STocris Bioscience
Molecular Weight 695.96 g/mol Tocris Bioscience
Appearance SolidInferred
Solubility Soluble in DMSOTocris Bioscience
Shipped As Non-hazardous chemicalMedKoo Biosciences

Experimental Protocols for Safe Disposal

The following protocols provide a detailed methodology for the safe disposal of this compound waste. These procedures are designed to minimize risk and ensure compliance with general laboratory waste regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, such as contaminated personal protective equipment (gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Liquid Waste:

    • Collect liquid waste containing this compound, such as unused solutions or rinsates, in a dedicated, sealed, and chemically compatible container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • The container must be labeled with "Hazardous Waste," the chemical name, and an approximate concentration of this compound.

  • Sharps Waste:

    • Any sharps contaminated with this compound (e.g., needles, pipette tips) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

3. Storage of Chemical Waste:

  • Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Keep waste containers tightly sealed except when adding waste.

4. Final Disposal Procedure:

  • Arrange for the collection of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[1][2]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[1][3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

NR12S_Disposal_Workflow cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes ehs_pickup Arrange for EHS Pickup is_sharp->ehs_pickup No (End) storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage storage->ehs_pickup

This compound Disposal Workflow

Disclaimer: The information provided here is intended as a guide and is based on general laboratory safety principles. It is not a substitute for a formal hazardous waste management program. Always consult your institution's specific safety protocols and the supplier of the chemical for definitive guidance on proper disposal.

References

Personal protective equipment for handling NR12S

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent probe NR12S, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this chemical in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust be worn at all times when handling this compound to protect against splashes.
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use and change them frequently.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing from contamination.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any potential aerosols or dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to experimental use.

This compound Handling Workflow prep Preparation don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep->don_ppe 1. weigh Weighing don_ppe->weigh 2. dissolve Dissolution weigh->dissolve 3. experiment Experimental Use dissolve->experiment 4. storage Storage experiment->storage 5.

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation: Before handling this compound, ensure that the workspace is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Don PPE: Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Weighing: If working with solid this compound, carefully weigh the required amount in a chemical fume hood to prevent inhalation of dust particles.

  • Dissolution: Prepare the this compound solution in a suitable solvent (e.g., DMSO) within the fume hood. Handle the solvent with care, following all relevant safety precautions.

  • Experimental Use: Conduct all experimental procedures involving this compound within a designated and properly ventilated area.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is at 4°C for up to two years.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Dispose of this compound solutions in a sealed, labeled container for chemical waste. Do not pour this compound solutions down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

The following diagram outlines the decision-making process for the disposal of this compound waste.

This compound Disposal Decision Tree start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid is_ppe Contaminated PPE? solid_waste->is_ppe liquid_waste->is_ppe ppe_waste Dispose in Designated Hazardous Waste Stream is_ppe->ppe_waste Yes end Properly Disposed is_ppe->end No ppe_waste->end

Caption: Decision tree for the proper disposal of this compound waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.

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